Product packaging for Pinometostat(Cat. No.:CAS No. 1380288-87-8)

Pinometostat

Cat. No.: B612198
CAS No.: 1380288-87-8
M. Wt: 562.7 g/mol
InChI Key: LXFOLMYKSYSZQS-XKHGBIBOSA-N
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Description

Pinometostat (also known as EPZ-5676) is a first-in-class, potent, and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disrupter of Telomeric Silencing 1-Like) . DOT1L is the sole enzyme responsible for methylating histone H3 on lysine 79 (H3K79) . This mechanism is critically important in leukemias involving rearrangements of the MLL (Mixed Lineage Leukemia) gene, also known as KMT2A, as the resulting MLL fusion proteins recruit DOT1L, leading to aberrant gene expression and driving leukemogenesis . By competitively inhibiting the S-adenosyl methionine (SAM) binding site on DOT1L, this compound reduces global H3K79 methylation levels, which in turn downregulates the expression of leukemogenic genes like HOXA9 and MEIS1 , ultimately inducing apoptosis in MLL-rearranged leukemic cells . Clinical and preclinical studies have validated this compound's research value, particularly in advanced acute leukemias with MLL rearrangements . A phase 1 clinical study demonstrated that this compound administration leads to a reduction in H3K79 methylation and can produce complete remissions in a subset of patients, providing proof-of-concept for targeting DOT1L in MLL-r leukemia . While its efficacy as a single agent was modest in clinical trials, its well-tolerated profile makes it an excellent candidate for research into combination therapies . Ongoing research is exploring its use alongside standard chemotherapies like daunorubicin and cytarabine, as well as with hypomethylating agents . Researchers should note that potential resistance mechanisms have been identified, including upregulation of the drug efflux transporter ABCB1 (P-glycoprotein) . CAS Number : 1380288-87-8 Molecular Weight : 562.34 g/mol Mechanism of Action : Potent and selective inhibitor of the histone H3K79 methyltransferase DOT1L . Primary Research Application : Investigation of DOT1L biology and the treatment of MLL-rearranged (KMT2A-r) leukemias . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N8O3 B612198 Pinometostat CAS No. 1380288-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFOLMYKSYSZQS-XKHGBIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720950
Record name Pinometostat
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Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380288-87-8, 1380288-88-9
Record name Pinometostat [INN]
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Record name Pinometostat, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinometostat
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URL https://www.drugbank.ca/drugs/DB12920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pinometostat
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Record name PINOMETOSTAT
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PINOMETOSTAT, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Pinometostat in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemia is an aggressive hematological malignancy with a historically poor prognosis. A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the ectopic methylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of a leukemogenic gene expression program. Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of DOT1L that has shown clinical activity in patients with MLL-r leukemia. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. Furthermore, this guide explores the known mechanisms of resistance to this compound and presents key quantitative data from preclinical and clinical studies.

Introduction to MLL-Rearranged Leukemia

Chromosomal translocations involving the KMT2A gene (formerly MLL) on chromosome 11q23 are a hallmark of a high-risk subset of acute leukemias, affecting both myeloid and lymphoid lineages.[1] These translocations generate oncogenic fusion proteins where the N-terminus of MLL is fused to one of over 70 different partner proteins.[2][3] The N-terminal portion of MLL retains its ability to bind to target genes, while the fusion partner aberrantly recruits the DOT1L (Disruptor of Telomeric Silencing 1-Like) protein complex.[1][4]

DOT1L is the sole known histone methyltransferase responsible for the mono-, di-, and trimethylation of H3K79.[1][5][6] In MLL-r leukemia, the MLL-fusion protein tethers DOT1L to chromatin at specific gene loci, leading to ectopic H3K79 hypermethylation.[7][8][9] This aberrant epigenetic mark is associated with active gene transcription and results in the sustained overexpression of critical leukemogenic genes, most notably HOXA9 and MEIS1.[1][10][11] These genes are crucial for hematopoietic stem cell self-renewal and their dysregulation blocks normal differentiation, driving leukemogenesis.[12][13]

This compound: A Targeted DOT1L Inhibitor

This compound (EPZ-5676) is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive small-molecule inhibitor of DOT1L.[5][14] It exhibits subnanomolar affinity for DOT1L and demonstrates high selectivity against other histone methyltransferases.[5][10] By binding to the catalytic site of DOT1L, this compound prevents the transfer of a methyl group to H3K79, thereby inhibiting its methyltransferase activity.[11]

Mechanism of Action of this compound

The therapeutic effect of this compound in MLL-r leukemia is a direct consequence of its ability to inhibit DOT1L's enzymatic activity. This initiates a cascade of molecular and cellular events that ultimately lead to the selective killing of MLL-rearranged leukemia cells.

Reversal of Aberrant H3K79 Methylation

Treatment of MLL-r leukemia cells with this compound leads to a time- and concentration-dependent global reduction in H3K79 methylation levels, particularly dimethylation (H3K79me2).[5] This effect is observed both in vitro in leukemia cell lines and in vivo in xenograft models and patient-derived leukemic blasts.[5][10]

Downregulation of Leukemogenic Gene Expression

The reduction in H3K79me2 at the promoter and coding regions of MLL-fusion target genes leads to their transcriptional repression.[2][1] Key targets that are consistently downregulated following this compound treatment include HOXA9 and MEIS1.[1][10][11] The expression of these genes is critical for the survival and proliferation of MLL-r leukemia cells.

Induction of Cell Cycle Arrest, Differentiation, and Apoptosis

The suppression of the leukemogenic gene expression program triggers several downstream cellular responses. MLL-r leukemia cells treated with this compound undergo cell cycle arrest, show signs of differentiation, and ultimately enter the apoptotic pathway.[7][11][15] This selective killing of MLL-rearranged cells is the basis for the therapeutic efficacy of this compound.[10][16]

Signaling Pathway of this compound's Action

The core mechanism of this compound's action in MLL-rearranged leukemia can be visualized as a linear signaling pathway, which is disrupted by the inhibitor.

Pinometostat_Mechanism cluster_0 MLL-Rearranged Leukemia Pathogenesis cluster_1 Therapeutic Intervention MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Recruitment MLL_fusion->DOT1L recruits H3K79me Aberrant H3K79 Hypermethylation DOT1L->H3K79me catalyzes Gene_expression Upregulation of Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Gene_expression activates transcription of Leukemia Leukemic Proliferation & Survival Gene_expression->Leukemia drives This compound This compound This compound->DOT1L inhibits

Figure 1: Core signaling pathway of this compound's mechanism of action.

Mechanisms of Resistance to this compound

Despite promising initial responses, resistance to this compound can emerge. Preclinical studies have identified two primary mechanisms of acquired resistance.

Upregulation of Drug Efflux Pumps

A major mechanism of resistance is the increased expression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1).[2][17] ABCB1 is a drug efflux pump that actively transports this compound out of the cancer cells, thereby reducing its intracellular concentration and limiting its ability to inhibit DOT1L.[2][17] This resistance can be reversed by co-treatment with an ABCB1 inhibitor.[2][17]

Activation of Alternative Signaling Pathways

In some instances, resistance to this compound can occur independently of drug efflux pump upregulation.[2][17] This can involve the activation of alternative pro-survival signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][11] These pathways can promote cell survival and proliferation even in the presence of DOT1L inhibition, thus bypassing the primary mechanism of action of this compound.

Resistance_Mechanisms cluster_0 This compound Action cluster_1 Resistance Pathways Pinometostat_in Intracellular This compound DOT1L_inhibition DOT1L Inhibition Pinometostat_in->DOT1L_inhibition ABCB1 ABCB1 Efflux Pump (Upregulated) Pinometostat_in->ABCB1 efflux Apoptosis Apoptosis DOT1L_inhibition->Apoptosis Pinometostat_ext Extracellular This compound Pinometostat_ext->Pinometostat_in Bypass_pathways Activation of PI3K/AKT & RAS/RAF/MEK/ERK Survival Cell Survival & Proliferation Bypass_pathways->Survival Survival->Apoptosis

Figure 2: Mechanisms of resistance to this compound in MLL-r leukemia.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound in MLL-r Leukemia Cell Lines

Cell LineMLL FusionProliferation IC50 (14 days)Reference
KOPN-8MLL-ENL71 nmol/L
NOMO-1MLL-AF9658 nmol/L[2]
MV4-11MLL-AF4~9 nM

Table 2: Clinical Trial Data for this compound in MLL-r Leukemia

Clinical Trial IDPatient PopulationDose LevelsKey OutcomesReference
NCT01684150Adult Relapsed/Refractory Acute Leukemia54 and 90 mg/m²/day (continuous IV)2 complete remissions in patients with t(11;19) at 54 mg/m²/day. Reduction in H3K79me2 in peripheral blood mononuclear cells.[4][5][9]
NCT02141828Pediatric Relapsed/Refractory MLL-r Acute Leukemia70 and 90 mg/m²/day (continuous IV)Recommended Phase 2 dose of 70 mg/m²/day in children >1 year. Transient reductions in blasts in ~40% of patients. ≥ 80% reduction in H3K79me2 at MLL target genes.[8][10]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

ChIP_seq_Workflow start Start: MLL-r leukemia cells (e.g., KOPN-8, NOMO-1) treatment Treat with this compound or DMSO (vehicle control) start->treatment crosslinking Crosslink proteins to DNA (1% formaldehyde) treatment->crosslinking lysis Cell Lysis crosslinking->lysis sonication Chromatin Sonication (to ~200-500 bp fragments) lysis->sonication immunoprecipitation Immunoprecipitation with anti-H3K79me2 antibody sonication->immunoprecipitation washing Wash to remove non-specific binding immunoprecipitation->washing elution Elute chromatin washing->elution reverse_crosslink Reverse crosslinks and purify DNA elution->reverse_crosslink library_prep Prepare sequencing library reverse_crosslink->library_prep sequencing High-throughput sequencing library_prep->sequencing analysis Data analysis: Peak calling and differential binding analysis sequencing->analysis end End: Identification of H3K79me2 enriched regions analysis->end

Figure 3: Experimental workflow for ChIP-seq analysis of H3K79me2.

Detailed Methodology:

  • Cell Culture and Treatment: MLL-rearranged leukemia cell lines (e.g., KOPN-8, NOMO-1) are cultured under standard conditions. Cells are treated with a specified concentration of this compound (e.g., 4.5 µmol/L) or DMSO as a vehicle control for a designated time period (e.g., 10 to 53 days).[2]

  • Cross-linking: Cells are harvested and cross-linked with 1% formaldehyde for 10 minutes at room temperature to covalently link proteins to DNA. The reaction is quenched with glycine.

  • Cell Lysis and Chromatin Sonication: Cells are lysed, and the nuclei are isolated. The chromatin is sheared into fragments of approximately 200-500 base pairs using sonication. The efficiency of sonication is checked by running a sample on an agarose gel.

  • Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K79me2. Protein A/G magnetic beads are then added to pull down the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The bound chromatin is then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C. The DNA is then purified using standard phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library (including end-repair, A-tailing, and adapter ligation). The library is then sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for H3K79me2. Differential binding analysis is performed to compare H3K79me2 levels between this compound-treated and control samples.

Cell Viability Assay (MTT/CCK-8)

Detailed Methodology:

  • Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of approximately 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium.

  • Drug Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically ranging from 4 to 14 days, to allow for the anti-proliferative effects of the drug to manifest.[14][16]

  • Reagent Addition:

    • MTT Assay: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C. Then, 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • CCK-8 Assay: 10 µL of CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Detailed Methodology:

  • Cell Culture and Treatment: MLL-r cells are treated with this compound or DMSO for a specified duration.

  • RNA Extraction: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls. Gene set enrichment analysis (GSEA) can be used to identify pathways that are significantly altered by the treatment.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemia, directly addressing the underlying epigenetic dysregulation that drives the disease. Its mechanism of action is well-defined, involving the specific inhibition of DOT1L, leading to the reversal of aberrant H3K79 hypermethylation, the downregulation of key leukemogenic genes, and the induction of apoptosis in MLL-r leukemia cells. While resistance can emerge, primarily through the upregulation of drug efflux pumps or the activation of bypass signaling pathways, the understanding of these mechanisms provides a rationale for the development of combination therapies. The continued investigation of this compound and other DOT1L inhibitors holds promise for improving outcomes for patients with this aggressive form of leukemia.

References

The Precision Strike on a Leukemic Driver: A Technical Guide to DOT1L Inhibition by Pinometostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism and therapeutic rationale behind the inhibition of the histone methyltransferase DOT1L by the small molecule inhibitor, Pinometostat (EPZ-5676). This compound represents a targeted epigenetic therapy primarily investigated for the treatment of acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r). This document details the molecular mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for assays central to the study of DOT1L inhibition.

Introduction: The Epigenetic Basis of MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL), also known as KMT2A, is a gene frequently rearranged in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants. These rearrangements result in the fusion of the MLL gene with one of over 80 different partner genes. The resulting MLL fusion proteins aberrantly recruit the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) to chromatin.

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). In the context of MLL-r leukemia, the mislocalization of DOT1L leads to ectopic H3K79 hypermethylation at MLL target gene loci, including the critical leukemogenic genes HOXA9 and MEIS1.[1][2] This aberrant epigenetic mark promotes the sustained expression of these genes, driving uncontrolled proliferation and blocking cellular differentiation, which are hallmarks of leukemia.[1][2]

This compound is a first-in-class, potent, and highly selective small-molecule inhibitor of DOT1L.[3][4] By targeting the catalytic activity of DOT1L, this compound aims to reverse the aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and ultimately induce apoptosis in MLL-rearranged leukemic cells.[5]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of S-adenosyl methionine (SAM), the essential methyl donor cofactor for DOT1L.[6] Crystallographic studies have revealed that this compound binds to the SAM binding pocket of DOT1L, inducing a conformational change that enhances the affinity between the inhibitor and the enzyme.[2] This potent and selective inhibition blocks the transfer of a methyl group to H3K79, leading to a global reduction in H3K79 methylation levels.[3]

The primary downstream effect of DOT1L inhibition by this compound is the transcriptional repression of MLL fusion target genes, most notably HOXA9 and MEIS1.[1][2] The reduction in the expression of these key oncogenes leads to cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.[5][7]

cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_fusion->DOT1L Recruits H3K79 Histone H3 DOT1L->H3K79 Methylates DNA DNA (HOXA9/MEIS1 loci) H3K79me H3K79 Methylation Transcription Gene Transcription H3K79me->Transcription Promotes Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis Drives This compound This compound This compound->DOT1L Inhibits (SAM Competitive) SAM SAM (Methyl Donor) SAM->DOT1L Cofactor

Mechanism of DOT1L Inhibition by this compound.

Quantitative Preclinical and Clinical Data

This compound has demonstrated potent and selective activity in both preclinical models and clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueCell Line/Assay ConditionReference
Ki (DOT1L) 80 pMCell-free assay[4][6][7]
Selectivity >37,000-foldAgainst other histone methyltransferases[3]
IC50 (H3K79me2) 2.6 nMMV4-11 cells[6]
IC50 (H3K79me2) 3 nMMV4-11 cells[7]
IC50 (H3K79me2) 5 nMHL60 cells[7]
IC50 (Proliferation) 9 nMMV4-11 cells[6]
IC50 (Proliferation) 3.5 nMMV4-11 cells[7]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Animal ModelDosing RegimenOutcomeReference
Rat Xenograft (MLL-r leukemia) 70 mg/kg, i.p.Complete and sustained tumor regression[7]
Rat Xenograft (MLL-r leukemia) 35-70 mg/kg, i.v.Reduction in HOXA9 and MEIS1 mRNA levels[7]
NSG Mice (MDA-MB-468 tumors) 50 mg/kg, i.p. (every two days, 6 doses)Anti-tumor activity[4]
Table 3: Phase 1 Clinical Trial Data for this compound in Adult Acute Leukemia
Clinical Trial IDPatient PopulationDosing RegimenKey FindingsReference
NCT01684150 Relapsed/Refractory Acute Leukemias (including MLL-r)54 and 90 mg/m²/day by continuous intravenous infusion (28-day cycles)Modest clinical activity as a single agent; 2 complete remissions in MLL-r patients.[3] Maximum tolerated dose not reached.[3] Evidence of DOT1L target inhibition (reduction in H3K79me2).[3][3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of leukemia cell lines.

Protocol:

  • Cell Culture: Culture MLL-rearranged (e.g., MV4-11, KOPN-8, NOMO-1) and non-MLL-rearranged (e.g., HL60) leukemia cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Prepare a serial dilution of this compound (and a vehicle control, e.g., DMSO) in culture media and add to the cells.

  • Incubation: Incubate the plates for a specified period, typically 4 to 14 days, to allow for multiple cell doublings.

  • Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by direct cell counting using a hemocytometer with trypan blue exclusion.

  • Data Analysis: Plot cell viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

start Start culture Culture Leukemia Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 4-14 Days treat->incubate viability Measure Cell Viability incubate->viability analyze Calculate IC50 viability->analyze end End analyze->end

Cell Proliferation Assay Workflow.

Western Blot for H3K79 Methylation

This technique is used to quantify the levels of H3K79 di-methylation (H3K79me2), a direct pharmacodynamic marker of DOT1L activity.

Protocol:

  • Cell Treatment and Lysis: Treat leukemia cells with various concentrations of this compound for a defined period (e.g., 4 days). Harvest the cells and extract histones using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE: Separate 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., rabbit anti-H3K79me2) and a loading control (e.g., rabbit anti-total Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to map the genome-wide localization of H3K79me2 and to assess changes at specific gene loci, such as HOXA9 and MEIS1, following this compound treatment.

Protocol:

  • Cell Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome, identify peaks of H3K79me2 enrichment, and compare the peak intensities at specific gene loci (e.g., HOXA9, MEIS1) between this compound-treated and control samples.

Mechanisms of Resistance and Future Directions

Despite the promising preclinical data and evidence of target engagement in patients, the clinical efficacy of this compound as a monotherapy has been modest.[3] This has prompted investigations into mechanisms of resistance and the exploration of combination therapies.

Preclinical studies have identified several potential mechanisms of acquired resistance to this compound, including:

  • Increased drug efflux: Overexpression of drug transporters like ABCB1 can reduce the intracellular concentration of this compound.

  • Activation of alternative signaling pathways: Upregulation of pathways such as PI3K/AKT and RAS/RAF/MEK/ERK has been observed in resistant cell lines.

These findings underscore the rationale for combining this compound with other therapeutic agents. Clinical trials are ongoing to evaluate this compound in combination with standard chemotherapy (e.g., cytarabine and daunorubicin) and other targeted agents like hypomethylating agents (e.g., azacitidine).[9][10]

This compound This compound Monotherapy Modest_Efficacy Modest Clinical Efficacy This compound->Modest_Efficacy Resistance Acquired Resistance Modest_Efficacy->Resistance Leads to Combination Combination Therapy Modest_Efficacy->Combination Prompts Investigation of Efflux Increased Drug Efflux (e.g., ABCB1) Resistance->Efflux Signaling Activation of Bypass Signaling Pathways Resistance->Signaling Chemo Standard Chemotherapy Combination->Chemo Hypomethylating Hypomethylating Agents Combination->Hypomethylating

Rationale for Combination Therapies.

Conclusion

This compound is a pioneering epigenetic drug that has provided crucial proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias. Its high potency and selectivity have been well-characterized through a variety of preclinical assays. While its efficacy as a monotherapy is limited, this compound has paved the way for further investigation into combination strategies that may unlock the full therapeutic potential of DOT1L inhibition in this high-risk patient population. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of epigenetic therapy for cancer.

References

The Critical Role of H3K79 Methylation in MLL-Fusion Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a category of aggressive hematological malignancies with a generally poor prognosis. A key molecular dependency in these leukemias is the aberrant activity of the histone methyltransferase DOT1L, which is responsible for methylation of histone H3 at lysine 79 (H3K79). This document provides an in-depth technical overview of the role of H3K79 methylation in the pathogenesis of MLL-fusion leukemia, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular pathways. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of this disease.

The Molecular Mechanism of H3K79 Methylation in MLL-Fusion Leukemia

In healthy cells, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression during development.[1] Chromosomal translocations involving the MLL gene result in the formation of oncogenic fusion proteins where the N-terminal portion of MLL is fused to one of over 60 different partner proteins.[2] This fusion event critically deletes the C-terminal methyltransferase domain of MLL.[2]

A common feature of many MLL fusion partners, such as AF4, AF9, AF10, and ENL, is their ability to directly or indirectly recruit the DOT1L complex.[2] DOT1L is the sole known histone methyltransferase responsible for mono-, di-, and trimethylation of H3K79.[1] The aberrant recruitment of DOT1L to MLL target genes, such as the HOXA cluster and MEIS1, leads to hypermethylation of H3K79 at these loci.[1][2][3] This epigenetic modification is strongly associated with active gene transcription and results in the sustained, high-level expression of these critical leukemogenic genes, which drives the proliferation and survival of the leukemia cells.[1][2]

MLL_Fusion_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits Chromatin Chromatin DOT1L->Chromatin Targets H3K79me H3K79 Hypermethylation Chromatin->H3K79me Results in Target_Genes Target Genes (HOXA9, MEIS1) Transcription Aberrant Gene Transcription Target_Genes->Transcription H3K79me->Target_Genes Activates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis

Figure 1: MLL-fusion protein recruits DOT1L, leading to H3K79 hypermethylation and leukemogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of DOT1L inhibition in MLL-rearranged leukemia cell lines.

Table 1: IC50 Values of DOT1L Inhibitors in MLL-Rearranged Cell Lines
Cell LineMLL FusionInhibitorIC50 (nM)Reference
MV4-11MLL-AF4Pinometostat (EPZ-5676)3.5[2]
MV4-11MLL-AF4EPZ004777-[4]
MV4-11MLL-AF4Compound 75[5]
MOLM-13MLL-AF9This compound (EPZ-5676)-[4]
MOLM-13MLL-AF9EPZ004777-[4]
MOLM-13MLL-AF9SYC-522-[6]
EOL-1MLL-PTDEPZ004777-[4]
KOPM-88MLL-PTDEPZ004777-[4]
RS4;11MLL-AF4VTP50469Moderately Sensitive[7]
SEMMLL-AF4VTP50469Moderately Sensitive[7]
THP1MLL-AF9VTP50469Resistant[7]
ML2MLL-AF9VTP50469Resistant[7]
Table 2: Effect of DOT1L Inhibitors on H3K79 Methylation and Gene Expression
Cell LineInhibitorEffect on H3K79me2Effect on HOXA9 ExpressionEffect on MEIS1 ExpressionReference
MV4-11This compound (EPZ-5676)IC50 = 3 nMIC50 = 67 nMIC50 = 53 nM[2]
MV4-11SYC-522Significantly reducedDecreased by >50%Decreased by >50%[6]
MOLM-13SYC-522Significantly reducedDecreased by >50%Decreased by >50%[6]
Pediatric BlastsThis compound (EPZ-5676)≥ 80% reduction at target genes--[8]
Table 3: Clinical Trial Data for this compound (EPZ-5676) in MLL-Rearranged Leukemia
Patient PopulationDoseKey FindingsReference
Adult54 and 90 mg/m²/day (CIV)2 complete remissions; modest single-agent efficacy.[9]
Pediatric70 and 90 mg/m²/day (CIV)Acceptable safety profile; transient blast reduction in ~40% of patients; no objective responses.[8]

Detailed Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is a composite based on several sources and is optimized for histone modifications in leukemia cell lines.[10]

ChIP_Seq_Workflow Start Start: Leukemia Cell Culture Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation 3. Immunoprecipitation (Anti-H3K79me2 Antibody) Lysis->Immunoprecipitation Washing 4. Washing & Elution Immunoprecipitation->Washing Reverse_Crosslinking 5. Reverse Cross-linking & DNA Purification Washing->Reverse_Crosslinking Library_Prep 6. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Analysis 8. Data Analysis (Peak Calling, etc.) Sequencing->Analysis End End: Genome-wide H3K79me2 Map Analysis->End

Figure 2: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Formaldehyde (37%)

  • Glycine

  • Lysis Buffers (containing protease inhibitors)

  • Antibody against H3K79me2

  • Protein A/G magnetic beads

  • Wash Buffers

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for DNA library preparation and sequencing

Protocol:

  • Cross-linking: Harvest 10-20 million cells per ChIP reaction. Resuspend in fresh media and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing: Wash cells twice with ice-cold PBS. Lyse the cells and nuclei using appropriate lysis buffers. Shear chromatin to an average size of 200-500 bp using sonication. Centrifuge to pellet debris.

  • Immunoprecipitation: Pre-clear the chromatin by incubating with protein A/G magnetic beads. Incubate the pre-cleared chromatin with an anti-H3K79me2 antibody overnight at 4°C with rotation.

  • Washing and Elution: Capture the antibody-chromatin complexes with protein A/G magnetic beads. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Add NaCl and incubate at 65°C for at least 6 hours to reverse the cross-links. Treat with RNase A and then Proteinase K. Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing according to the manufacturer's protocol. Sequence the library on a suitable platform.

  • Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm to identify regions of H3K79me2 enrichment.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for the analysis of gene expression changes in leukemia cells following treatment with a DOT1L inhibitor.[11][12]

Materials:

  • Leukemia cells treated with DOT1L inhibitor or vehicle control

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix

  • Gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and gene, including a no-template control. A typical reaction includes qPCR master mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot for Histone Modifications

This protocol is for the detection of changes in global H3K79 methylation levels.[13][14]

Materials:

  • Acid-extracted histones or whole-cell lysates from treated and control cells

  • SDS-PAGE gels (15% or 4-20% gradient)

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-H3K79me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Extract histones using an acid extraction method or prepare whole-cell lysates.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K79me2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[15]

Materials:

  • Leukemia cell lines

  • 96-well plates

  • DOT1L inhibitor

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Add serial dilutions of the DOT1L inhibitor to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.[16]

Colony_Formation_Workflow Start Start: Single Cell Suspension Plating 1. Plate Cells in Semi-Solid Medium Start->Plating Treatment 2. Add DOT1L Inhibitor Plating->Treatment Incubation 3. Incubate for 10-14 Days Treatment->Incubation Staining 4. Stain Colonies (e.g., Crystal Violet) Incubation->Staining Counting 5. Count Colonies Staining->Counting End End: Assess Self-Renewal Capacity Counting->End

Figure 3: Workflow for the Colony Formation Assay.

Materials:

  • Leukemia cells

  • Methylcellulose-based semi-solid medium

  • DOT1L inhibitor

  • Culture dishes

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Cell Plating: Prepare a single-cell suspension and plate a low number of cells (e.g., 500-1000 cells) in a methylcellulose-based medium in culture dishes.

  • Drug Treatment: Add the DOT1L inhibitor at the desired concentration to the medium.

  • Incubation: Incubate the dishes for 10-14 days in a humidified incubator.

  • Staining and Counting: Stain the colonies with a suitable stain and count the number of colonies containing more than 50 cells.

  • Data Analysis: Compare the number and size of colonies in the treated versus control groups.

Conclusion and Future Directions

The aberrant methylation of H3K79 by DOT1L is a cornerstone of MLL-fusion leukemia pathogenesis, making it a highly attractive therapeutic target. The development of small molecule inhibitors of DOT1L, such as this compound, has provided crucial proof-of-concept for this therapeutic strategy. While single-agent efficacy has been modest in clinical trials, these inhibitors have demonstrated clear on-target activity.

Future research and drug development efforts should focus on:

  • Combination Therapies: Investigating the synergistic effects of DOT1L inhibitors with standard chemotherapy or other targeted agents to overcome resistance and enhance efficacy.[7]

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to DOT1L inhibition.

  • Understanding Resistance Mechanisms: Elucidating the mechanisms by which leukemia cells develop resistance to DOT1L inhibitors to inform the development of next-generation therapies and rational combination strategies.

  • Exploring Novel DOT1L Inhibitors: Developing new inhibitors with improved pharmacokinetic and pharmacodynamic properties.[17]

A deeper understanding of the intricate molecular pathways governed by H3K79 methylation will continue to fuel the development of more effective and targeted therapies for patients with MLL-rearranged leukemia.

References

Pinometostat's Targeting of HOXA9 and MEIS1 in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, Mass. – November 10, 2025 – This technical guide provides an in-depth overview of pinometostat (EPZ-5676), a first-in-class small-molecule inhibitor of the histone methyltransferase DOT1L, for researchers, scientists, and drug development professionals. The document focuses on its mechanism of action in the context of Mixed Lineage Leukemia (MLL)-rearranged (MLL-r) leukemias and its impact on the key downstream oncogenes, HOXA9 and MEIS1.

Introduction: The Challenge of MLL-Rearranged Leukemias

Acute leukemias with rearrangements of the MLL gene, located at chromosome 11q23, are aggressive hematological malignancies with a generally poor prognosis, particularly in infants and in cases of therapy-related acute myeloid leukemia (AML).[1][2] These rearrangements result in the creation of oncogenic MLL fusion proteins. A key molecular consequence of these fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L.[1][3][4] This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, including the critical hematopoietic regulators HOXA9 and MEIS1.[1][4][5] The resulting overexpression of HOXA9 and MEIS1 is a primary driver of leukemogenesis in this subtype of leukemia.[3][4][6]

This compound is a potent and highly selective inhibitor of DOT1L, developed to specifically target this oncogenic dependency.[1][3] By inhibiting the enzymatic activity of DOT1L, this compound aims to reverse the aberrant H3K79 methylation, suppress the expression of HOXA9 and MEIS1, and ultimately induce differentiation and apoptosis in MLL-rearranged leukemia cells.[6]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the cofactor for DOT1L's methyltransferase activity. By binding to the SAM pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79. This targeted inhibition leads to a cascade of downstream effects:

  • Reduction of H3K79 Methylation: Treatment with this compound leads to a significant, concentration- and time-dependent decrease in global H3K79 di-methylation (H3K79me2).[3][7]

  • Transcriptional Repression of HOXA9 and MEIS1: The reduction in H3K79me2 at the promoter and enhancer regions of HOXA9 and MEIS1 results in their transcriptional downregulation.[5][6][7]

  • Induction of Apoptosis and Differentiation: The suppression of the HOXA9/MEIS1 oncogenic program leads to cell cycle arrest, differentiation, and ultimately apoptosis of MLL-rearranged leukemia cells.

Pinometostat_Mechanism_of_Action cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell cluster_2 This compound Treatment MLL MLL DOT1L_normal DOT1L H3K79_normal H3K79 DOT1L_normal->H3K79_normal Methylation Target_Genes_normal HOXA9/MEIS1 (Low Expression) H3K79_normal->Target_Genes_normal Regulated Expression Differentiation Normal Differentiation Target_Genes_normal->Differentiation MLL_Fusion MLL-Fusion Protein DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrant Recruitment DOT1L_inhibited DOT1L H3K79_leukemia H3K79 DOT1L_leukemia->H3K79_leukemia Hypermethylation Target_Genes_leukemia HOXA9/MEIS1 (High Expression) H3K79_leukemia->Target_Genes_leukemia Overexpression Leukemogenesis Leukemogenesis Target_Genes_leukemia->Leukemogenesis This compound This compound This compound->DOT1L_inhibited Inhibition H3K79_inhibited H3K79 DOT1L_inhibited->H3K79_inhibited Methylation Blocked Target_Genes_inhibited HOXA9/MEIS1 (Expression Reduced) H3K79_inhibited->Target_Genes_inhibited Transcriptional Repression Apoptosis Apoptosis/ Differentiation Target_Genes_inhibited->Apoptosis

Caption: Signaling pathway in normal, MLL-rearranged, and this compound-treated cells.

Quantitative Data

In Vitro Potency of this compound and Related Compounds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the related DOT1L inhibitor EPZ004777 in various MLL-rearranged and non-rearranged leukemia cell lines.

Cell LineMLL FusionThis compound 14-day Proliferation IC50 (nM)Reference
KOPN-8MLL-ENL71[1]
NOMO-1MLL-AF9658[1]
MV4-11MLL-AF43.5[8]
Cell LineMLL FusionEPZ004777 14-day Proliferation IC50 (µM)Reference
MV4-11MLL-AF40.17[9]
MOLM-13MLL-AF90.72[9]
KOPN-8MLL-ENL0.62[9]
SEMMLL-AF41.72[9]
THP-1MLL-AF93.36[9]
RS4;11MLL-AF46.47[9]
REHNon-MLL-r13.9[9]
Kasumi-1Non-MLL-r32.99[9]
697Non-MLL-r36.57[9]
HL-60Non-MLL-r>50[10]
JurkatNon-MLL-r>50[10]
U937Non-MLL-r>50[10]
Clinical Trial Data

This compound has been evaluated in Phase I clinical trials for both adult and pediatric patients with relapsed/refractory MLL-rearranged leukemias.

Trial IdentifierPopulationKey FindingsReference
NCT01684150AdultsTwo complete remissions observed at a dose of 54 mg/m²/day administered by continuous intravenous infusion. The maximum tolerated dose was not reached. The most common adverse events were fatigue, nausea, constipation, and febrile neutropenia.[3]
NCT02141828PediatricsThe recommended Phase 2 dose was determined to be 70 mg/m²/day via continuous intravenous infusion in children older than one year. No objective responses were observed, though transient decreases in blast counts were noted in some patients. Pharmacodynamic studies confirmed on-target inhibition of H3K79 methylation in leukemic blasts.[6][11]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on leukemia cell lines and to calculate IC50 values.

Methodology:

  • Cell Culture: Human leukemia cell lines (e.g., KOPN-8, NOMO-1, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Cells are incubated for an extended period, typically 14 days, to account for the cytostatic rather than immediately cytotoxic effects of epigenetic inhibitors. Media and compound are replenished every 3-4 days.

  • Viability Assessment: Cell viability is measured using a variety of methods, such as trypan blue exclusion, or commercially available assays that measure ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS/XTT assays).

  • Data Analysis: The percentage of viable cells relative to the vehicle control is plotted against the log of the compound concentration. A non-linear regression analysis is used to determine the IC50 value.

Cell_Viability_Workflow Start Start Cell_Culture Culture MLL-r Leukemia Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 14 Days (Replenish Media/Drug) Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell viability assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To determine the genome-wide localization and changes in H3K79me2 levels following this compound treatment.

Methodology:

  • Cell Treatment: MLL-rearranged leukemia cells are treated with this compound or vehicle control for a specified duration.

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific for H3K79me2 is used to immunoprecipitate the chromatin fragments containing this modification.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify regions enriched for H3K79me2. Differential peak analysis is performed to compare this compound-treated and control samples.

ChIP_Seq_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Crosslinking Cross-link Proteins to DNA Cell_Treatment->Crosslinking Shearing Shear Chromatin Crosslinking->Shearing IP Immunoprecipitate with H3K79me2 Antibody Shearing->IP Purification Reverse Cross-links and Purify DNA IP->Purification Sequencing Prepare Library and Sequence DNA Purification->Sequencing Analysis Align Reads, Call Peaks, and Analyze Data Sequencing->Analysis End End Analysis->End

Caption: Workflow for a ChIP-Seq experiment.

RNA Sequencing (RNA-Seq)

Objective: To assess the global changes in gene expression, particularly of HOXA9 and MEIS1, following this compound treatment.

Methodology:

  • Cell Treatment: MLL-rearranged leukemia cells are treated with this compound or vehicle control.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).

  • Library Preparation: The RNA is converted to cDNA, and sequencing libraries are prepared. This typically involves poly(A) selection for mRNA enrichment.

  • Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the reference transcriptome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.

Mechanisms of Resistance

Preclinical studies have identified potential mechanisms of resistance to this compound. A primary mechanism involves the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein/MDR1).[1] Increased expression of ABCB1 can lead to reduced intracellular concentrations of this compound, thereby diminishing its efficacy.[1] In some instances, resistance can also emerge through the activation of alternative signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias, directly addressing the underlying epigenetic dysregulation driven by MLL fusion proteins. Its potent and selective inhibition of DOT1L leads to the suppression of the key oncogenic drivers HOXA9 and MEIS1. While clinical activity as a monotherapy has been modest, the clear on-target effects of this compound provide a strong rationale for its investigation in combination with other anti-leukemic agents. Further research into overcoming resistance mechanisms will be crucial for maximizing the therapeutic potential of DOT1L inhibition in this challenging disease.

References

Preclinical Profile of Pinometostat (EPZ-5676): A Deep Dive into Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of pinometostat (EPZ-5676), a first-in-class small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). The focus is on its application in hematological malignancies, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and emerging resistance mechanisms, presenting quantitative data and detailed experimental methodologies to support further research and development.

Core Mechanism of Action: Targeting the MLL-DOT1L Axis

This compound is a potent and highly selective inhibitor of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][2] In normal hematopoiesis, DOT1L plays a crucial role in gene expression. However, in a significant subset of acute leukemias, chromosomal translocations involving the MLL gene (also known as KMT2A) at locus 11q23 create oncogenic fusion proteins.[2][3][4] These MLL-fusion proteins aberrantly recruit the DOT1L complex to chromatin, leading to ectopic H3K79 hypermethylation at specific gene loci, including critical hematopoietic regulators like HOXA9 and MEIS1.[1][2][4][5] The resulting overexpression of these genes drives leukemogenesis by promoting proliferation and blocking differentiation.[1][3]

This compound acts by competitively binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, effectively blocking its methyltransferase activity.[4] This specific inhibition leads to a time- and concentration-dependent reduction in H3K79 methylation, which in turn suppresses the expression of MLL-fusion target genes.[1][2] The ultimate consequence in MLL-rearranged (MLL-r) leukemia cells is the induction of cell cycle arrest, differentiation, and apoptosis.[3][6][7]

Pinometostat_Mechanism_of_Action cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L Recruits H3K79 Histone H3 (at K79) DOT1L->H3K79 Methylates (H3K79me2/3) Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79->Leukemogenic_Genes Activates Transcription Aberrant Gene Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis Apoptosis Cell Differentiation & Apoptosis This compound This compound (EPZ-5676) This compound->DOT1L Inhibits

Caption: this compound inhibits DOT1L, blocking MLL-fusion-driven leukemogenesis.

In Vitro Efficacy in Hematological Malignancy Models

Preclinical in vitro studies have consistently demonstrated the potent and selective anti-proliferative activity of this compound against MLL-r leukemia cell lines.[1][8]

Data Presentation: In Vitro Activity of this compound
Cell LineMLL FusionAnti-Proliferative IC50 (14-day)H3K79me2 Inhibition IC50Reference
MV4-11MLL-AF43.5 nM3 nM[6]
MOLM-13MLL-AF9Not ReportedNot Reported[1]
KOPN-8MLL-ENL71 nMNot Reported[1]
NOMO-1MLL-AF9658 nMNot Reported[1]
SEMMLL-AF4Not ReportedNot Reported[1]
HL-60MLL-WTNot Reported5 nM[6]
Experimental Protocols

Cell Proliferation Assay (14-day)

  • Cell Seeding: Leukemia cell lines (e.g., KOPN-8, NOMO-1) are seeded in appropriate multi-well plates at a predetermined density in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 14 days under standard cell culture conditions (37°C, 5% CO2). The medium containing the respective compound concentration is replenished every 3-4 days.

  • Viability Assessment: After the incubation period, cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model (four-parameter variable slope).

H3K79me2 Inhibition Assay (ELISA-based)

  • Cell Treatment: Cells (e.g., MV4-11) are treated with various concentrations of this compound for a defined period (e.g., 72-96 hours).

  • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed. Wells are coated with a primary antibody specific for H3K79me2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.

  • Quantification: The signal intensity, which is proportional to the amount of H3K79me2, is measured. IC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration.

In_Vitro_Workflow cluster_0 Cell Proliferation Assay cluster_1 Target Inhibition Assay A1 Seed MLL-r Cell Lines A2 Treat with this compound (Serial Dilutions) A1->A2 A3 Incubate for 14 Days (Replenish Media) A2->A3 A4 Assess Viability (e.g., CellTiter-Glo) A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells with This compound B2 Histone Extraction B1->B2 B3 H3K79me2 ELISA B2->B3 B4 Quantify Signal B3->B4 B5 Calculate IC50 B4->B5

Caption: Standard workflow for in vitro evaluation of this compound.

In Vivo Efficacy in Animal Models

The anti-leukemic activity of this compound has been validated in vivo using rodent xenograft models of MLL-r leukemia.[2][4][6] These studies have shown that this compound can achieve significant tumor growth inhibition and, in some cases, complete and sustained tumor regression.[6]

Data Presentation: In Vivo Efficacy of this compound
Animal ModelCell LineDosing RegimenKey OutcomesReference
Rat XenograftMLL-r leukemia70 mg/kg, i.p.Complete and sustained tumor regression.[6]
Rat XenograftMLL-r leukemia35-70 mg/kg, i.v.Reduced HOXA9 and MEIS1 mRNA levels in tumors.[6]
Rodent XenograftMLL-r leukemiaNot specifiedActive against leukemia.[2]
Experimental Protocols

Subcutaneous Xenograft Model

  • Animal Model: Immunocompromised mice or rats (e.g., NOD/SCID or NSG mice) are used to prevent graft rejection.

  • Cell Implantation: A specific number of MLL-r leukemia cells (e.g., MV4-11) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of the animals.

  • Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Treatment: Once tumors are established, animals are randomized into treatment (this compound) and vehicle control groups. This compound is administered via a clinically relevant route, such as continuous intravenous infusion or intraperitoneal (i.p.) injection, at specified doses and schedules.

  • Endpoint Analysis: The study continues until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size). Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors and/or peripheral blood can be collected to assess target engagement, such as the reduction of H3K79me2 levels (via ChIP-seq) and downregulation of HOXA9 and MEIS1 gene expression (via RT-qPCR).[5][6][9]

Xenograft_Study_Workflow A Implant MLL-r Cells (Subcutaneous) B Monitor Tumor Establishment A->B C Randomize into Cohorts B->C D Administer this compound or Vehicle Control C->D E Measure Tumor Volume & Survival D->E F Endpoint Analysis (Tumor Excision) E->F G Pharmacodynamic Studies (H3K79me2, Gene Expression) F->G

Caption: Experimental workflow for a preclinical xenograft study.

Mechanisms of Treatment-Emergent Resistance

Despite promising initial responses, the emergence of resistance is a common challenge for targeted therapies. Preclinical investigations have identified potential mechanisms for treatment-emergent resistance (TER) to this compound.[1][8] Notably, unlike many kinase inhibitors, resistance does not appear to arise from mutations in the drug target itself (DOT1L).[1][8] Instead, both drug efflux-dependent and -independent mechanisms have been described.[1][10][11]

Key Resistance Pathways
  • Drug Efflux Pump Upregulation: The most characterized mechanism involves the increased expression of the drug efflux transporter ABCB1 (also known as P-glycoprotein or MDR1).[1][10] In the KOPN-8 MLL-r cell line model, acquired resistance was primarily driven by a greater than 100-fold upregulation of ABCB1.[1] This leads to decreased intracellular accumulation of this compound, allowing for the recovery of H3K79 methylation at key gene loci like HOXA9 and MEIS1 and restoring leukemogenic gene expression.[1][11] Importantly, this resistance could be reversed by co-treatment with an ABCB1 inhibitor like valspodar.[11]

  • Efflux-Independent Pathway Activation: In other cell line models, such as NOMO-1, resistance develops through mechanisms independent of specific efflux pump upregulation.[1][10] RNA-sequencing analyses of these resistant cells suggest the activation of alternative signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, as potential compensatory mechanisms that allow cells to bypass their dependency on the DOT1L axis.[1][8]

Data Presentation: this compound Resistance Models
Cell LineResistance MechanismKey FindingReference
KOPN-8ABCB1 Upregulation>100-fold increase in ABCB1 expression; resistance reversed by ABCB1 inhibitor.[1][11]
NOMO-1Efflux-IndependentResistance acquired without significant efflux pump upregulation; potential involvement of PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][8]
MV4-11ABCB1 UpregulationAcquired resistance associated with ABCB1 overexpression.[1]
MOLM-13ABCB1 UpregulationAcquired resistance associated with ABCB1 overexpression.[1]
SEMABCB1 UpregulationAcquired resistance associated with ABCB1 overexpression.[1]
Experimental Protocols

Generation of Resistant Cell Lines

  • Continuous Exposure: Sensitive MLL-r cell lines (e.g., KOPN-8, NOMO-1) are cultured continuously in the presence of a high concentration of this compound (e.g., 4.5 μM).[1][11]

  • Monitoring: Cell growth rates are monitored. Resistance is considered achieved when the cells resume a growth rate comparable to that of vehicle-treated parental cells, which typically occurs after several weeks (e.g., 3 weeks).[1][8][11]

  • Maintenance: The established resistant cell line is then continuously maintained in media containing this compound to ensure the stability of the resistant phenotype.

Characterization of Resistance

  • RNA-Sequencing: RNA-seq is performed on parental (sensitive) and resistant cell lines to identify differentially expressed genes, particularly focusing on drug transporters (e.g., ABCB1) and signaling pathway components.[1]

  • Functional Validation: To validate the role of ABCB1, resistant cells are co-treated with this compound and an ABCB1 inhibitor (e.g., valspodar). A resensitization to this compound confirms the mechanism.[11]

  • Pathway Analysis: Western blotting or other proteomic techniques are used to assess the activation status (e.g., phosphorylation) of key proteins in suspected bypass pathways like AKT and ERK.

Resistance_Mechanisms cluster_0 cluster_1 Resistance Mechanisms This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits Cell MLL-r Leukemia Cell Apoptosis Apoptosis DOT1L->Apoptosis Suppresses Leukemogenesis Survival Cell Survival & Proliferation ABCB1 Upregulation of ABCB1 Efflux Pump ABCB1->this compound Efflux Bypass Activation of Bypass Pathways (PI3K/AKT, RAS/MEK/ERK) Bypass->Survival

Caption: Key preclinical mechanisms of resistance to this compound.

Conclusion and Future Directions

The preclinical data for this compound robustly support its mechanism of action and demonstrate significant single-agent anti-leukemic activity in MLL-rearranged models.[1] It effectively inhibits its target, DOT1L, leading to the suppression of key oncogenic drivers and resulting in cell death in vitro and tumor regressions in vivo.[2][6] However, the modest clinical activity observed in early trials, coupled with the preclinical identification of resistance mechanisms, highlights the need for further investigation.[2][12] These preclinical findings strongly suggest that the future of this compound in the clinic may lie in combination therapies.[9][13] Pairing this compound with standard-of-care agents or novel targeted therapies could enhance efficacy and overcome or delay the onset of resistance, warranting further clinical exploration in this patient population with high unmet medical need.[9]

References

Pinometostat's Selectivity for DOT1L: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of Pinometostat (EPZ-5676) for the histone methyltransferase DOT1L over other HMTs. This compound is a first-in-class, small-molecule inhibitor of DOT1L, an enzyme that plays a critical role in the development of certain leukemias, particularly those with MLL gene rearrangements.[1][2]

Core Mechanism of Action

This compound functions as an S-adenosyl methionine (SAM) competitive inhibitor of DOT1L.[3][4] By binding to the SAM pocket of the enzyme, it effectively blocks the transfer of a methyl group to lysine 79 of histone H3 (H3K79).[5] This specific methylation mark is crucial for the expression of leukemogenic genes, such as HOXA9 and MEIS1, which are driven by MLL fusion proteins.[1][6][7] Inhibition of DOT1L by this compound leads to a reduction in H3K79 methylation, suppression of target gene expression, and ultimately, apoptosis in MLL-rearranged leukemia cells.[1][3][5]

Quantitative Selectivity Profile

This compound exhibits a high degree of selectivity for DOT1L, with a reported inhibitory constant (Ki) of 80 pM and a half-maximal inhibitory concentration (IC50) of 0.8 nM in cell-free assays.[3][4][5] Its selectivity for DOT1L is over 37,000-fold greater than for other histone methyltransferases.[1][3][4][6][7] This exceptional selectivity minimizes off-target effects, a critical attribute for a therapeutic agent.

Histone Methyltransferase (HMT)IC50 / KiFold Selectivity vs. DOT1L
DOT1L Ki: 80 pM / IC50: 0.8 nM 1
Other HMTs (including CARM1, EHMT1/2, EZH1/2, PRMT1/2/5/6/8, SETD7, SMYD2/3, and WHSC1/1L1)> 30 µM> 37,000

Experimental Protocols for Determining HMT Selectivity

The selectivity of this compound is determined through a series of biochemical assays that measure its inhibitory activity against a panel of different histone methyltransferases. A common and robust method is the radiometric-based filter binding assay, often referred to as the "HotSpot" assay.

Protocol: Radiometric Histone Methyltransferase (HMT) Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the specific HMT enzyme, its corresponding histone substrate (which can be a peptide, recombinant histone, or nucleosome), and a buffer solution.

  • Compound Addition: this compound, at varying concentrations, is added to the reaction mixture. A control reaction with no inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), the radioactive methyl donor.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the methylation of the substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the histone substrate is captured on a filter membrane. Unincorporated [³H]-SAM is washed away.

  • Quantification: The amount of radioactivity incorporated into the histone substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

This protocol is repeated for a panel of different HMTs to determine the selectivity profile of this compound.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the DOT1L signaling pathway and the experimental workflow for assessing HMT selectivity.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates SAH SAH DOT1L->SAH H3K79_Me Methylated H3K79 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_Me->Leukemogenic_Genes activates Transcription Gene Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia This compound This compound This compound->DOT1L inhibits SAM SAM SAM->DOT1L co-factor

Caption: DOT1L signaling pathway and this compound's mechanism of action.

HMT_Selectivity_Workflow cluster_workflow HMT Selectivity Assay Workflow Start Start: Prepare Reagents Dispense_HMT Dispense HMT Enzymes (DOT1L and Panel of Other HMTs) Start->Dispense_HMT Add_Inhibitor Add this compound (Serial Dilutions) Dispense_HMT->Add_Inhibitor Add_Substrate Add Histone Substrate Add_Inhibitor->Add_Substrate Initiate_Reaction Initiate with [3H]-SAM Add_Substrate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Capture Stop Reaction & Capture Substrate Incubate->Stop_Capture Wash Wash Unincorporated [3H]-SAM Stop_Capture->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze

Caption: Experimental workflow for HMT selectivity profiling.

References

Structural Basis of Pinometostat Binding to DOT1L: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and molecular interactions between Pinometostat (EPZ-5676) and its target, the histone methyltransferase DOT1L. We will delve into the mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these interactions, providing a foundational resource for researchers in oncology and drug development.

Introduction to DOT1L and its Role in MLL-Rearranged Leukemia

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[1][2][3] This epigenetic mark is crucial for regulating gene expression, DNA repair, and cell cycle progression.[3][4][5] DOT1L utilizes S-adenosyl-L-methionine (SAM) as a cofactor to transfer a methyl group to its substrate.[1][6]

In a specific subset of acute leukemias, chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene lead to the formation of oncogenic MLL fusion proteins.[3] These fusion proteins aberrantly recruit DOT1L to critical hematopoietic genes, such as HOXA9 and MEIS1.[7][8][9] The resulting hypermethylation of H3K79 at these loci leads to their overexpression, which is a key driver of leukemogenesis.[3][7] This direct and critical role makes DOT1L a highly attractive therapeutic target for MLL-rearranged (MLL-r) leukemias.[1][7] this compound (EPZ-5676) is a first-in-class, potent, and highly selective small-molecule inhibitor of DOT1L that has been investigated in clinical trials.[2][7]

Mechanism of Action: Competitive Inhibition of DOT1L

This compound functions as an S-adenosyl methionine (SAM) competitive inhibitor.[10][11] It is designed to mimic the SAM cofactor and occupy its binding pocket within the catalytic domain of DOT1L.[9][12] Crystallographic studies have provided a detailed view of this interaction, revealing that this compound binding not only occupies the SAM site but also induces a significant conformational change in the enzyme.[9][12] This induced fit opens up a nearby hydrophobic pocket, which allows for additional interactions that significantly increase the binding affinity and residence time of the inhibitor, contributing to its high potency.[9][12] By blocking the SAM binding site, this compound prevents DOT1L from catalyzing the transfer of methyl groups to H3K79, thereby reversing the aberrant epigenetic state and suppressing the expression of leukemogenic genes.[13][14]

cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by this compound DOT1L DOT1L Enzyme DOT1L_SAM DOT1L-SAM Complex DOT1L->DOT1L_SAM binds SAM SAM (Cofactor) SAM->DOT1L_SAM binds H3K79 Histone H3 (Substrate) H3K79->DOT1L_SAM DOT1L_SAM->DOT1L releases SAH SAH (Product) DOT1L_SAM->SAH releases H3K79me Methylated H3K79 (Product) DOT1L_SAM->H3K79me methylates DOT1L_inhibitor DOT1L Enzyme Inactive_Complex Inactive DOT1L- This compound Complex DOT1L_inhibitor->Inactive_Complex binds This compound This compound This compound->Inactive_Complex competitively No_Methylation No H3K79 Methylation Inactive_Complex->No_Methylation

Figure 1: Competitive inhibition of the DOT1L catalytic cycle by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key binding and activity data.

Table 1: Biochemical Potency and Selectivity of this compound

ParameterValueReference(s)
Ki (Inhibition Constant) ≤80 pM[1][10][15][16]
IC50 (Cell-Free Enzymatic Assay) 0.8 nM[12]
Selectivity vs. other HMTs >37,000-fold[2][7]

Table 2: Cellular Activity of this compound in MLL-r Leukemia Cell Lines

AssayCell LineIC50 ValueReference(s)
H3K79me2 Inhibition MV4-113 nM[15]
H3K79me2 Inhibition HL-605 nM[15]
Cell Proliferation MV4-113.5 nM[15]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing findings. Below are representative protocols for key assays used to characterize the this compound-DOT1L interaction.

This protocol outlines a typical biochemical assay to measure the inhibitory potency of this compound on DOT1L enzymatic activity.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

    • Recombinant human DOT1L enzyme is diluted to a working concentration (e.g., 2 nM) in Assay Buffer.

    • The substrate, a biotinylated H3 peptide or reconstituted nucleosomes, is diluted in Assay Buffer.

    • The cofactor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is prepared at a concentration near its Km value.

    • This compound is serially diluted in DMSO to create a 10-point concentration gradient (e.g., from 10 µM to 0.1 pM).

  • Assay Reaction:

    • In a 96-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).

    • Add 20 µL of the diluted DOT1L enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the methyltransferase reaction by adding a 25 µL mixture of the histone substrate and [³H]-SAM.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Detection and Data Analysis:

    • Stop the reaction by adding 50 µL of 7.5 M guanidine hydrochloride.

    • Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated histone substrate.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

    • The data (counts per minute) is plotted against the logarithm of this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using graphing software.

This protocol details the procedure to assess the effect of this compound on H3K79 methylation levels within cultured leukemia cells.[16]

start Start: MLL-r cells in culture treatment Treat cells with this compound (dose-response or time-course) start->treatment harvest Harvest cells and lyse to extract histones treatment->harvest quantify Quantify histone concentration (e.g., BCA assay) harvest->quantify sds_page Separate proteins by size via SDS-PAGE quantify->sds_page transfer Transfer proteins to a nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (anti-H3K79me2 & anti-total H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Apply chemiluminescent substrate and image the blot secondary_ab->detection analysis Analyze band intensity: Normalize H3K79me2 to total H3 detection->analysis end End: Quantified inhibition of H3K79me2 analysis->end

Figure 2: Experimental workflow for Western Blot analysis of H3K79 methylation.

  • Cell Culture and Treatment:

    • Culture MLL-r leukemia cells (e.g., MV4-11) in appropriate media to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a fixed time (e.g., 96 hours).

  • Histone Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic lysis buffer followed by acid extraction (e.g., with 0.2 M H2SO4).

    • Precipitate the histones from the supernatant using trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone and resuspend in sterile water.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of histone extracts (e.g., 1-2 µg) in Laemmli buffer and separate on a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer: anti-H3K79me2 and anti-total Histone H3 (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities. Normalize the H3K79me2 signal to the total Histone H3 signal for each lane to determine the relative reduction in methylation.

Structural Visualization of the DOT1L Pathway and Inhibition

The aberrant signaling pathway in MLL-r leukemia is a prime example of epigenetic dysregulation driving cancer. This compound directly targets the enzymatic core of this pathway.

cluster_0 Upstream Events in MLL-r Leukemia cluster_1 Epigenetic Dysregulation cluster_2 Downstream Oncogenic Effects MLL_translocation MLL Gene Translocation (e.g., t(4;11)) MLL_fusion MLL Fusion Protein (e.g., MLL-AF4) MLL_translocation->MLL_fusion DOT1L DOT1L MLL_fusion->DOT1L recruits to Target_Genes Target Gene Loci (HOXA9, MEIS1) MLL_fusion->Target_Genes H3K79_hypermethylation H3K79 Hypermethylation DOT1L->H3K79_hypermethylation catalyzes Target_Genes->H3K79_hypermethylation Gene_expression Increased Gene Expression H3K79_hypermethylation->Gene_expression Leukemogenesis Blocked Differentiation, Enhanced Proliferation Gene_expression->Leukemogenesis This compound This compound This compound->DOT1L INHIBITS

Figure 3: Signaling pathway of DOT1L in MLL-r leukemia and the point of inhibition.

Conclusion

The structural and functional characterization of the this compound-DOT1L interaction provides a clear example of successful structure-based drug design targeting an epigenetic regulator. This compound achieves its high potency and selectivity by binding to the SAM-cofactor pocket of DOT1L, inducing a conformational change that enhances its affinity. This competitively inhibits the enzyme's methyltransferase activity, leading to a reduction in H3K79 methylation, suppression of oncogenic gene expression, and selective killing of MLL-rearranged leukemia cells.[2][7] The detailed understanding of this binding mode, supported by robust quantitative data and well-defined experimental protocols, serves as a vital foundation for the ongoing development of epigenetic therapies and strategies to overcome potential resistance.

References

Pinometostat (EPZ-5676): An In-depth Technical Guide to Early-Stage Efficacy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole known enzyme responsible for monomethylation of histone H3 at lysine 79 (H3K79), a key epigenetic modification. In certain hematological malignancies, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene (also known as KMT2A), aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at pro-leukemogenic genes, such as HOXA9 and MEIS1, driving oncogenesis.[3][4] this compound selectively inhibits the catalytic activity of DOT1L, thereby reversing this aberrant methylation and suppressing the expression of MLL fusion target genes, ultimately leading to apoptosis in leukemia cells.[3] This guide provides a comprehensive overview of the early-stage research on the efficacy of this compound, focusing on preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic rationale is centered on the specific dependency of MLL-rearranged (MLL-r) leukemias on DOT1L activity. In MLL-r leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at MLL target gene loci. This epigenetic alteration maintains the expression of genes like HOXA9 and MEIS1, which are critical for leukemic cell self-renewal and differentiation arrest. This compound, by inhibiting DOT1L, leads to a reduction in H3K79 methylation, subsequent downregulation of HOXA9 and MEIS1 expression, and ultimately, selective killing of MLL-r leukemia cells.[3][4]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective anti-proliferative activity against a panel of MLL-r leukemia cell lines, while exhibiting significantly less activity against non-MLL-r cell lines.

Cell LineMLL Fusion PartnerProliferation IC50 (nM)
MOLM-13MLL-AF94.8
MV4-11MLL-AF48.3
KOPN-8MLL-ENL71
NOMO-1MLL-AF9658
RS4;11MLL-AF410.7
SEMMLL-AF414.5
HL-60Non-MLL-r>10,000
KG-1Non-MLL-r>10,000
U937Non-MLL-r>10,000

Data extracted from Daigle et al., Blood, 2013.

In Vivo Animal Models

In xenograft models of MLL-r leukemia, this compound treatment has been shown to result in significant tumor growth inhibition and, in some cases, complete tumor regression.

Xenograft ModelDosing RegimenTumor Growth InhibitionReference
MV4-11 (subcutaneous)70 mg/kg/day, continuous IV infusionTumor stasis and regressionDaigle et al., 2013
Rat xenograft model of MLL-r leukemia70 mg/kg, intraperitoneal injectionComplete and sustained regressionNot specified in snippets

Clinical Efficacy

Phase 1 Study in Adults (NCT01684150)

A Phase 1 dose-escalation and expansion cohort study of this compound was conducted in adult patients with relapsed or refractory acute leukemias, with a focus on those with MLL rearrangements.[1][2]

ParameterValue
Number of Patients51
Dose Range54 and 90 mg/m²/day by continuous intravenous infusion
Maximum Tolerated Dose (MTD)Not established
Efficacy
Complete Remissions (CR)2 patients (both with t(11;19) translocation) at 54 mg/m²/day
Blast ReductionsTransient reductions in peripheral or bone marrow blasts observed in a subset of patients

Data from Stein et al., Blood, 2018.[1][2]

Phase 1 Study in Children (NCT02141828)

A Phase 1 study of this compound was also conducted in pediatric patients with relapsed or refractory MLL-r acute leukemia.[4]

ParameterValue
Number of Patients18
Recommended Phase 2 Dose (RP2D)70 mg/m²/day continuous IV infusion in children > 1 year
Efficacy
Objective ResponsesNo objective responses were observed
Blast ReductionsTransient decreases in peripheral or marrow leukemic blasts in 7 of 18 patients (~40%)

Data from Shukla et al., 2016 and other reports on the trial.[4]

Signaling Pathways and Experimental Workflows

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates H3K79me H3K79 Hypermethylation H3K79->H3K79me Target_Genes Pro-leukemogenic Genes (HOXA9, MEIS1) H3K79me->Target_Genes activates transcription Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) Target_Genes->Leukemogenesis This compound This compound This compound->DOT1L inhibits

Caption: DOT1L signaling cascade in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow Start Seed leukemia cells in 96-well plates Treatment Add this compound (various concentrations) Start->Treatment Incubation Incubate for a defined period (e.g., 7-14 days) Treatment->Incubation Assay Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Assay Measurement Measure absorbance or luminescence Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: A generalized workflow for determining the in vitro efficacy of this compound.

In Vivo Xenograft Model Workflow

Xenograft_Workflow Implantation Implant MLL-r leukemia cells into immunodeficient mice Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Treatment_Start Initiate this compound treatment (e.g., continuous IV infusion) Tumor_Growth->Treatment_Start Monitoring Monitor tumor volume and body weight Treatment_Start->Monitoring Endpoint Endpoint analysis: Tumor growth inhibition, survival Monitoring->Endpoint

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Experimental Protocols

In Vitro Cell Viability Assay (Representative Protocol)

This protocol is a generalized representation based on standard methods used in the cited literature.

  • Cell Culture: MLL-r and non-MLL-r leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in a final volume of 100 µL.

  • Compound Preparation and Addition: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). 100 µL of the diluted compound is added to the wells.

  • Incubation: Plates are incubated for 7 to 14 days.

  • Viability Assessment (using CellTiter-Glo®):

    • Plates are equilibrated to room temperature for 30 minutes.

    • 100 µL of CellTiter-Glo® reagent is added to each well.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model (Representative Protocol)

This protocol is a generalized representation based on standard methods.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG) are used.

  • Cell Implantation: Approximately 5-10 x 10⁶ MLL-r leukemia cells (e.g., MV4-11) in a suspension of PBS or Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width²)/2).

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered, for example, via continuous intravenous infusion using surgically implanted osmotic pumps at a specified dose (e.g., 70 mg/kg/day). The control group receives a vehicle control.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment duration. Tumor growth inhibition is calculated, and in some studies, survival is monitored.

Mechanisms of Resistance

Preclinical studies have identified mechanisms of resistance to this compound. The primary mechanism of acquired resistance in MLL-r cell lines is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein or MDR1).[5][6] Increased expression of ABCB1 leads to enhanced efflux of this compound from the cancer cells, thereby reducing its intracellular concentration and efficacy.[5][6]

Resistance_Mechanism cluster_cell Leukemia Cell Pinometostat_in This compound (extracellular) Pinometostat_intra This compound (intracellular) Pinometostat_in->Pinometostat_intra enters cell DOT1L DOT1L Pinometostat_intra->DOT1L inhibits ABCB1 ABCB1 Transporter Pinometostat_intra->ABCB1 Apoptosis Apoptosis DOT1L->Apoptosis ABCB1->Pinometostat_in efflux Upregulation Upregulation of ABCB1 (in resistant cells) Upregulation->ABCB1

Caption: Upregulation of the ABCB1 transporter as a mechanism of this compound resistance.

Conclusion

Early-stage research on this compound has established its mechanism of action as a selective DOT1L inhibitor with potent preclinical activity against MLL-rearranged leukemias. While clinical studies have demonstrated proof-of-concept with some durable responses in adult patients, the overall efficacy as a monotherapy has been modest, particularly in the pediatric population. The identification of resistance mechanisms, such as the upregulation of ABCB1, provides a rationale for exploring combination therapies to enhance the anti-leukemic activity of this compound. Further research is warranted to optimize the therapeutic potential of DOT1L inhibition in this patient population with a high unmet medical need.

References

Pinometostat's Impact on Hematopoietic Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pinometostat (EPZ-5676), a first-in-class small-molecule inhibitor of the histone methyltransferase DOT1L. We will explore its mechanism of action, quantifiable effects on hematopoietic differentiation, and the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for professionals engaged in hematology, oncology, and epigenetic drug development.

Introduction: Targeting Aberrant Epigenetics in Hematopoiesis

Normal hematopoiesis is a tightly regulated process involving the differentiation of hematopoietic stem cells (HSCs) into various mature blood cell lineages.[1] This process is governed by a complex interplay of transcription factors and epigenetic modifications. In certain hematological malignancies, particularly acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL or KMT2A) gene, this process is hijacked.[2][3]

MLL fusion proteins aberrantly recruit the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) to chromatin.[3][4] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), an epigenetic mark associated with active gene transcription.[5][6][7] This ectopic recruitment of DOT1L leads to hypermethylation of H3K79 at the promoters of specific target genes, including the HOXA9 and MEIS1 proto-oncogenes.[1][3][8] The resulting overexpression of these genes blocks hematopoietic differentiation and promotes uncontrolled proliferation, driving leukemogenesis.[3][9]

This compound is a potent and highly selective inhibitor of DOT1L's methyltransferase activity, developed to reverse this aberrant epigenetic state and restore normal differentiation pathways.[2][10]

Mechanism of Action: Reversing the Leukemogenic Block

This compound functions by competing with the S-adenosyl-L-methionine (SAM) cofactor for the catalytic site of DOT1L.[9] In the context of MLL-rearranged (MLL-r) leukemia, the inhibition of DOT1L by this compound leads to a cascade of downstream effects that collectively shift the cellular state from proliferation to differentiation and apoptosis.

The central mechanism involves the following steps:

  • DOT1L Inhibition : this compound directly binds to and inhibits the enzymatic activity of the DOT1L protein that has been recruited to target gene loci by the MLL-fusion oncoprotein.[11]

  • Reduction in H3K79 Methylation : This inhibition leads to a significant, time-dependent decrease in H3K79 di- and tri-methylation levels at the promoters of MLL-r target genes.[2][3]

  • Transcriptional Repression : The loss of this activating histone mark results in the transcriptional repression of key leukemogenic genes, most notably HOXA9 and MEIS1.[1][4][8]

  • Cell Cycle Arrest and Differentiation : The downregulation of these critical oncogenes releases the differentiation block.[3] Leukemic cells subsequently undergo cell cycle arrest, primarily in the G0/G1 phase, and begin to differentiate into mature myeloid cells.[12]

  • Apoptosis : Prolonged exposure to this compound ultimately induces apoptosis in the leukemic cells.[11][12]

Pinometostat_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Effect of this compound HSC Hematopoietic Stem Cell Progenitor Progenitor Cell HSC->Progenitor MatureCell Mature Blood Cell Progenitor->MatureCell MLL_Fusion MLL-Fusion Protein MLL_DOT1L MLL-Fusion / DOT1L Complex MLL_Fusion->MLL_DOT1L recruits DOT1L DOT1L DOT1L->MLL_DOT1L H3K79 H3K79 at HOXA9/MEIS1 Promoters MLL_DOT1L->H3K79 Hypermethylates H3K79_Reduced Reduced H3K79 Methylation MLL_DOT1L->H3K79_Reduced Inhibition of Methylation Gene_Expr HOXA9/MEIS1 Overexpression H3K79->Gene_Expr Activates Leukemia Proliferation & Differentiation Block Gene_Expr->Leukemia This compound This compound This compound->MLL_DOT1L Inhibits Gene_Repress HOXA9/MEIS1 Repression H3K79_Reduced->Gene_Repress Leads to Differentiation Myeloid Differentiation Gene_Repress->Differentiation

Caption: this compound inhibits the MLL-Fusion/DOT1L complex, reversing the epigenetic block.

Quantitative Effects of this compound

The anti-leukemic activity of this compound has been quantified in numerous preclinical and clinical studies. The data consistently demonstrate a potent, time-dependent effect on cell proliferation, histone methylation, and the induction of differentiation markers.

Cell LineMLL StatusIC50 (Proliferation)Citation
MV4-11MLL-AF43.5 nM[10]
NOMO-1MLL-AF9Not specified, but sensitive[12][13]
OCI-AML3Non-MLL-rNot specified, but sensitive[12]
KOPN-8MLL-ENLSensitive (IC50 not stated)[13]
HL-60Non-MLL-rIC50 for H3K79me2: 5 nM[10]
SystemSample TypeThis compound DoseEffect on H3K79me2Citation
In Vitro (MV4-11 cells)Whole Cell LysateNot specifiedIC50 = 3 nM[10]
In Vitro (HL-60 cells)Whole Cell LysateNot specifiedIC50 = 5 nM[10]
Clinical (Adult Patients)Peripheral Blood Mononuclear Cells (PBMCs)54 and 90 mg/m²/day7% to 88% reduction[2]
Clinical (Pediatric Patients)Leukemic Blasts70 & 90 mg/m²/day≥ 80% reduction at target genes[3]
In Vivo (Rat Xenograft)Tumor Tissue35 and 70 mg/kgSignificant reduction[10]
Cell LineThis compound Conc.DurationDifferentiation MarkerObservationCitation
NOMO-11 µMUp to 28 daysCD14Significant increase over time[12]
OCI-AML31 µMUp to 28 daysCD14Significant increase over time[12]
NOMO-11 µMUp to 28 daysCD11bSignificant increase over time[12]
OCI-AML31 µMUp to 28 daysCD11bSignificant increase over time[12]
Clinical (Adult Patients)Bone Marrow36 - 54 mg/m²/dayN/AMorphologic changes consistent with myeloid differentiation in 7 non-responding patients[2]

Key Experimental Protocols

The following sections detail generalized protocols for assays crucial to evaluating this compound's effect on hematopoietic differentiation.

Experimental_Workflow cluster_assays Downstream Analyses start Start: Culture MLL-r Leukemia Cell Line (e.g., NOMO-1, MV4-11) treatment Treat with this compound (e.g., 1 µM) start->treatment control Treat with Vehicle Control (e.g., 0.01% DMSO) start->control tp1 Timepoints (e.g., Day 4, 8, 12, 16...) treatment->tp1 control->tp1 flow Flow Cytometry: - Differentiation Markers (CD11b, CD14) - Apoptosis (Annexin V) - Cell Cycle (PI Staining) tp1->flow western Western Blot / ELISA: - H3K79me2 levels - Total Histone H3 tp1->western qpcr RT-qPCR: - HOXA9 mRNA - MEIS1 mRNA tp1->qpcr analysis Data Analysis and Interpretation flow->analysis western->analysis qpcr->analysis

Caption: A typical experimental workflow for assessing this compound's in vitro effects.

This protocol outlines the basic procedure for treating suspension leukemia cell lines with this compound.

  • Cell Culture : MLL-rearranged human AML cell lines (e.g., NOMO-1, MV4-11) are cultured in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding : Cells are seeded at a density of approximately 2 x 10⁵ cells/mL in tissue culture flasks or plates.

  • Drug Preparation : A stock solution of this compound (e.g., 10 mM in DMSO) is prepared. Serial dilutions are made in culture medium to achieve the desired final concentrations (e.g., 1 µM). A vehicle control (e.g., 0.01% DMSO) is also prepared.[12]

  • Treatment : The appropriate volume of diluted this compound or vehicle control is added to the cell cultures.

  • Incubation and Monitoring : Cells are incubated for the desired period (e.g., 4 to 28 days). The medium is refreshed with newly added drug every 3-4 days to maintain a consistent concentration.[12] Cell viability and density are monitored regularly.

This assay quantifies the expression of cell surface markers associated with myeloid differentiation.

  • Cell Harvesting : Approximately 0.5-1 x 10⁶ cells per sample are harvested by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing : The cell pellet is washed once with cold FACS buffer (e.g., PBS with 2% FBS).

  • Antibody Staining : Cells are resuspended in 100 µL of FACS buffer containing fluorochrome-conjugated monoclonal antibodies against myeloid markers (e.g., FITC-CD11b, PE-CD14) and incubated for 20-30 minutes at 4°C in the dark. Isotype-matched control antibodies should be used to set gates.

  • Final Wash : Cells are washed twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition : Cells are resuspended in 300-500 µL of FACS buffer and analyzed on a flow cytometer. At least 10,000 events are acquired for each sample.

  • Analysis : The percentage of cells positive for CD11b and/or CD14 is determined using appropriate gating strategies based on control samples.[12]

This protocol provides a method to assess global changes in H3K79 methylation.

  • Histone Extraction : Cells are harvested and washed with PBS. Histones are extracted from the nuclear fraction using an acid extraction protocol (e.g., with 0.2 M H₂SO₄) or a commercial kit.

  • Protein Quantification : The concentration of the extracted histone proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of histone protein (e.g., 5-10 µg) are separated by SDS-PAGE (e.g., on a 15% polyacrylamide gel) and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for H3K79me2.

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization : To ensure equal loading, the membrane is stripped and re-probed with an antibody against a loading control, such as total Histone H3.[10] Signal intensities are quantified, and the H3K79me2 signal is normalized to the total H3 signal.[10]

Clinical Context and Future Directions

Phase I clinical trials of single-agent this compound in adults and children with relapsed/refractory MLL-r leukemia demonstrated that the drug is generally well-tolerated and confirmed on-target inhibition of DOT1L.[2][3][14] While complete remissions were observed in a small subset of patients, the overall efficacy as a monotherapy was modest.[2][14] However, evidence of clinical activity, including morphologic signs of myeloid differentiation in bone marrow, was noted even in non-responding patients, providing proof-of-concept for this therapeutic approach.[2][8]

The limited single-agent efficacy has spurred investigations into combination therapies. Preclinical data suggests synergistic effects when this compound is combined with standard-of-care agents, hypomethylating agents like azacitidine, and other targeted therapies such as menin inhibitors.[8][12][15] Clinical trials evaluating this compound in combination with other agents are ongoing, aiming to achieve more profound and durable responses in this high-risk patient population.[8][9][16]

References

Pinometostat: A Technical Guide to its Use as a Chemical Probe for DOT1L Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of pinometostat (EPZ-5676), a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It is designed to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate the biological functions of DOT1L in normal and pathological states, particularly in the context of MLL-rearranged (MLL-r) leukemias.

Introduction to DOT1L and this compound

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the only known enzyme to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic mark is associated with actively transcribed genes.[3] In certain cancers, particularly acute leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited to chromatin by MLL fusion proteins.[4] This leads to ectopic H3K79 hypermethylation and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.[1][5][6]

This compound (EPZ-5676) was developed as a first-in-class, highly potent, and selective inhibitor of DOT1L.[7] It acts as a chemical probe, allowing for the precise interrogation of DOT1L's catalytic function in cellular and in vivo models. By inhibiting DOT1L, this compound blocks H3K79 methylation, represses the expression of MLL target genes, and selectively induces apoptosis in MLL-rearranged leukemia cells.[6][8]

Mechanism of Action and Biochemical Profile

This compound is an S-adenosyl-L-methionine (SAM) competitive inhibitor of DOT1L.[9] Crystallographic studies have shown that it binds to the SAM pocket of the enzyme, inducing a conformational change that opens a nearby hydrophobic pocket, which in turn increases the affinity between DOT1L and the inhibitor molecule.[1] This potent and specific interaction makes it an ideal tool for studying DOT1L-dependent pathways.

Data Presentation: Biochemical Potency and Selectivity

The quantitative biochemical profile of this compound highlights its potency and remarkable selectivity for DOT1L over other protein methyltransferases (PMTs).

ParameterValueCommentsSource
Ki (DOT1L) 80 pMDetermined in a cell-free, SAM-competition assay.[9][10]
IC50 (DOT1L) 0.8 nMCell-free enzymatic assay.[11]
Selectivity >37,000-foldHighly selective against a broad panel of other PMTs.[9]

Cellular Activity and Effects

In cellular contexts, this compound effectively suppresses H3K79 methylation in a concentration- and time-dependent manner.[12] This on-target activity leads to the downregulation of critical MLL-fusion target genes and subsequent anti-proliferative and pro-apoptotic effects in MLL-r leukemia cell lines.

Data Presentation: Cellular Potency
AssayCell LineIC50 ValueCommentsSource
H3K79 Dimethylation MV4-11 (MLL-AF4)2.6 nMCellular IC50 for methyl mark inhibition.[9]
H3K79 Dimethylation HL-605 nMCellular IC50 for methyl mark inhibition.[10]
Anti-proliferation MV4-11 (MLL-AF4)3.5 - 9 nMPotent inhibition of MLL-rearranged cell growth.[9][10]
Anti-proliferation KOPN-8 (MLL-ENL)0.015 µM (sensitive)Baseline sensitivity before resistance development.[5]

Key Signaling and Mechanistic Pathways

This compound's primary mechanism involves the direct inhibition of the DOT1L enzyme, which is a critical effector in the oncogenic pathway driven by MLL fusion proteins.

Visualization: DOT1L Pathway in MLL-Rearranged Leukemia

The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the point of intervention for this compound.

DOT1L_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Enzyme MLL_Fusion->DOT1L Aberrant Recruitment Histone Histone H3 DOT1L->Histone Methylates Target_Genes Target Genes (HOXA9, MEIS1) Transcription Leukemogenic Gene Expression Target_Genes->Transcription Leads to H3K79me H3K79 Hypermethylation Histone->H3K79me Results in H3K79me->Target_Genes Activates Leukemogenesis Leukemia Progression Transcription->Leukemogenesis Drives This compound This compound (EPZ-5676) This compound->DOT1L Inhibits

Caption: Mechanism of DOT1L-driven leukemogenesis and this compound inhibition.

Experimental Protocols and Workflows

To effectively use this compound as a chemical probe, specific assays are required to quantify its on-target effects and downstream cellular consequences.

Visualization: Experimental Workflow for this compound Characterization

This workflow outlines the key experimental steps to validate the activity of this compound in a cellular model.

Experimental_Workflow cluster_assays Downstream Assays Start Treat MLL-r Cells with this compound Histone_Extraction Histone Extraction Start->Histone_Extraction RNA_Isolation Total RNA Isolation Start->RNA_Isolation Cell_Culture Prolonged Cell Culture (e.g., 7-14 days) Start->Cell_Culture ELISA H3K79me2 ELISA Histone_Extraction->ELISA Methylation_Result Quantify H3K79me2 Inhibition (IC50) ELISA->Methylation_Result qRT_PCR qRT-PCR for HOXA9 & MEIS1 RNA_Isolation->qRT_PCR Gene_Expression_Result Measure Target Gene Repression qRT_PCR->Gene_Expression_Result Viability_Assay Cell Viability Assay (e.g., CTG) Cell_Culture->Viability_Assay Proliferation_Result Determine Anti-proliferative Effect (IC50) Viability_Assay->Proliferation_Result

Caption: Workflow for characterizing this compound's cellular effects.

Detailed Methodologies

1. H3K79me2 ELISA This assay quantifies the global levels of H3K79 dimethylation within cells following inhibitor treatment.[5]

  • Cell Treatment and Histone Extraction: Plate 1-2 x 10^6 cells (e.g., KOPN-8) and treat with a dose-response of this compound or DMSO vehicle for a specified time (e.g., 4 days). Harvest cells and extract histones using an acid extraction protocol.

  • ELISA Procedure: Coat ELISA plates with an antibody against total Histone H3. Add extracted histones to the wells. Use a primary antibody specific for H3K79me2, followed by a secondary HRP-conjugated antibody for detection.

  • Data Analysis: Measure the optical density. Normalize the H3K79me2 signal to the total H3 signal for each sample to account for any differences in histone loading. Calculate the percent inhibition relative to the vehicle control.[5]

2. Quantitative Real-Time PCR (qRT-PCR) This method is used to measure changes in the expression of DOT1L target genes like HOXA9 and MEIS1.[5]

  • Cell Treatment and RNA Isolation: Treat cells (e.g., 3 x 10^6) with this compound or vehicle. Isolate total RNA using a commercial kit (e.g., RNeasy Total RNA Isolation Kit).

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

  • PCR: Perform quantitative PCR using TaqMan probes or SYBR Green with specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., B2M).[5]

  • Data Analysis: Use the delta-delta Ct method to calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls.

3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) ChIP-seq provides a genome-wide view of H3K79 methylation, identifying specific loci where the mark is reduced by this compound.[5][6]

  • Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture media (e.g., to a final concentration of 1%). Quench with glycine.

  • Chromatin Preparation: Lyse cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 overnight. Use protein A/G beads to pull down the antibody-histone-DNA complexes.

  • DNA Purification and Sequencing: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of H3K79me2 enrichment and compare between this compound- and vehicle-treated samples to identify differential binding.[5]

Mechanisms of Resistance

Preclinical studies have identified potential mechanisms of resistance to this compound. A primary mechanism involves the overexpression of the drug efflux transporter ABCB1 (also known as P-glycoprotein), which reduces the intracellular concentration of the drug.[4][5]

Visualization: ABCB1-Mediated Resistance to this compound

Resistance_Mechanism cluster_cell Resistant Leukemia Cell DOT1L DOT1L H3K79me H3K79 Methylation (Maintained) DOT1L->H3K79me Continues Pinometostat_in Low Intracellular This compound Pinometostat_in->DOT1L Insufficient Inhibition ABCB1 ABCB1 Efflux Pump (Overexpressed) Proliferation Cell Proliferation (Continues) H3K79me->Proliferation Drives Pinometostat_out Extracellular This compound ABCB1->Pinometostat_out Actively Pumped Out Pinometostat_out->Pinometostat_in Enters Cell

Caption: Overexpression of ABCB1 efflux pump leads to this compound resistance.

Understanding such resistance mechanisms is crucial for designing combination therapies. For instance, co-administration of an ABCB1 inhibitor like valspodar has been shown to re-sensitize resistant cells to this compound in preclinical models.[5]

Conclusion

This compound is a powerful and highly specific chemical probe for elucidating the function of DOT1L. Its sub-nanomolar potency and extensive selectivity make it an invaluable tool for basic research and preclinical drug development.[9][12] This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for its effective use in studying DOT1L-mediated biology, particularly in the context of MLL-rearranged leukemias. Careful application of the described protocols will enable robust and reproducible investigations into the therapeutic potential of DOT1L inhibition.

References

An In-depth Technical Guide to the MLL-Rearrangement Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mixed-Lineage Leukemia (MLL) gene rearrangement pathway, a critical driver in a subset of aggressive acute leukemias. It details the molecular mechanisms of the rearrangement, the function of the resulting fusion oncoproteins, downstream signaling events, and the key experimental methodologies used in its study.

The Molecular Pathogenesis of MLL Rearrangements

Rearrangements of the MLL (also known as KMT2A) gene, located on chromosome 11q23, are hallmarks of high-risk acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants and in cases of therapy-related leukemia.[1][2][3] These rearrangements are highly diverse, with the MLL gene capable of fusing with over 80 different partner genes.[1][3]

Mechanisms of Chromosomal Translocation

The precise molecular events leading to MLL rearrangements are not fully elucidated, but several mechanisms have been proposed. The breakpoints within the MLL gene are not random, with most clustering within an 8.3 kb region known as the breakpoint cluster region (bcr).[1][4]

Proposed mechanisms include:

  • Erroneous DNA Repair: The most favored theory suggests that DNA double-strand breaks (DSBs) within the MLL bcr are improperly repaired by the non-homologous end joining (NHEJ) pathway.[1]

  • Topoisomerase II Poisoning: Therapy-related leukemias often arise after treatment with topoisomerase II inhibitors (e.g., etoposide).[5][6] These drugs can trap topoisomerase II on the DNA, leading to stable DSBs within the MLL bcr, which are then susceptible to aberrant repair and translocation.[4][5]

  • Recombination Events: While considered less common, recombination between repetitive DNA sequences, such as Alu elements, has also been implicated in some MLL translocations.[1][5]

The Wild-Type MLL Protein

The wild-type MLL protein is a large, 3969 amino acid protein that functions as a histone H3 lysine 4 (H3K4) methyltransferase.[1][7] It is a critical epigenetic regulator involved in maintaining gene expression during embryonic development and hematopoiesis.[7][8] The full-length precursor protein is cleaved by the enzyme Taspase1 into two fragments, MLL-N (N-terminal) and MLL-C (C-terminal), which reassociate to form a functional complex.[6][9] The C-terminal end contains the catalytic SET domain, responsible for its methyltransferase activity, which is lost during translocation.[6] The N-terminal MLL-N fragment contains domains that bind to DNA and interact with other proteins, including Menin.[1][6]

MLL Fusion Oncoproteins

Chromosomal translocations fuse the N-terminal portion of the MLL protein in-frame with a C-terminal segment of a partner protein.[2][9] This event creates a chimeric MLL fusion protein (MLL-FP) that acts as an aberrant transcription factor.[2][8] While the MLL-FP loses the intrinsic H3K4 methyltransferase activity of the wild-type protein, it retains the N-terminal domains that target it to specific gene loci.[6]

The fusion partner is indispensable for leukemogenesis and often contributes potent transcriptional activation or protein-protein interaction domains.[9] For instance, several partners like AF4, AF9, and ENL are components of the "Super Elongation Complex" (SEC), which promotes transcriptional elongation.[6] Others, like CBP and p300, are histone acetyltransferases.[9]

G Diagram 1: MLL Gene Rearrangement and Fusion Protein Formation cluster_wt Wild-Type Genes cluster_protein Resulting Fusion Protein MLL MLL Gene (11q23) Partner Partner Gene (e.g., AF4) Translocation Chromosomal Translocation t(4;11) MLL->Translocation Breakpoint in BCR Partner->Translocation Fusion MLL N-Terminus Partner C-Terminus Translocation->Fusion Creates Chimeric Oncoprotein

Diagram 1: MLL Gene Rearrangement and Fusion Protein Formation
Downstream Signaling and Leukemogenesis

The primary mechanism of MLL-FP-driven leukemogenesis is the aberrant activation of a specific transcriptional program. MLL-FPs bind to the regulatory regions of key target genes, most notably the HOX gene clusters (especially HOXA9) and MEIS1, which are critical for hematopoietic stem cell self-renewal and differentiation.[1][8][9]

Instead of its native H3K4 methyltransferase activity, the MLL-FP recruits other epigenetic modifiers to these target loci. A crucial interaction is with the histone methyltransferase DOT1L, which leads to the methylation of histone H3 at lysine 79 (H3K79me2/3), a mark associated with active transcription.[9] The interaction between the conserved N-terminus of MLL and the protein Menin is also essential for the leukemogenic activity of the fusion protein.[9][10] This complex hijacks the transcriptional machinery, leading to sustained overexpression of target genes, which blocks hematopoietic differentiation and promotes uncontrolled proliferation, ultimately causing leukemia.[9][11]

G Diagram 2: The MLL Fusion Protein Oncogenic Pathway MLL_FP MLL Fusion Protein (e.g., MLL-AF4) Menin Menin MLL_FP->Menin binds (essential for oncogenesis) DOT1L DOT1L MLL_FP->DOT1L recruits SEC Super Elongation Complex (SEC) MLL_FP->SEC recruits Target_Genes Target Gene Promoters (HOXA9, MEIS1) Menin->Target_Genes co-localize at DOT1L->Target_Genes co-localize at H3K79 H3K79 Methylation DOT1L->H3K79 catalyzes SEC->Target_Genes co-localize at Transcription Transcriptional Elongation SEC->Transcription promotes Leukemogenesis Leukemogenesis (Blocked Differentiation, Increased Proliferation) H3K79->Leukemogenesis leads to Transcription->Leukemogenesis leads to

Diagram 2: The MLL Fusion Protein Oncogenic Pathway

Clinical and Epidemiological Data

MLL rearrangements are found across different age groups and leukemia subtypes, but their prevalence and specific fusion partners vary significantly. These rearrangements are generally associated with a poor prognosis.[3][9]

Table 1: Frequency of MLL Rearrangements in Acute Leukemia
Leukemia TypeAge GroupApproximate FrequencyReferences
ALL Infants (<1 year)61% - 80%[3][5][12]
Children (2-18 years)3% - 5%[3][12]
Adults (>18 years)~9%[3][12]
AML Infants (<1 year)33% - 75%[3][12]
Children (2-18 years)~15%[3][12]
Adults (>18 years)5% - 11%[3][5][12]
Therapy-Related All Ages~33%[9]
Table 2: Common MLL Fusion Partners by Leukemia Subtype and Age
Fusion PartnerAssociated TranslocationPredominant Leukemia / Age GroupReferences
AFF1 (AF4) t(4;11)(q21;q23)Infant and Adult ALL[3][6][12]
MLLT3 (AF9) t(9;11)(p22;q23)AML across all age groups[6][13][14]
MLLT1 (ENL) t(11;19)(q23;p13.3)ALL and AML[6][15]
MLLT10 (AF10) t(10;11)(p12;q23)AML[6][14]
ELL t(11;19)(q23;p13.1)AML[6][14][15]

Key Experimental Methodologies

The detection and characterization of MLL rearrangements are crucial for diagnosis, prognosis, and monitoring of minimal residual disease (MRD).[16][17] The primary techniques employed are Fluorescence In Situ Hybridization (FISH), Reverse Transcription PCR (RT-PCR), and Western Blotting.

G Diagram 3: Experimental Workflow for MLL Rearrangement Detection Sample Patient Sample (Bone Marrow / Peripheral Blood) NucleicAcid Nucleic Acid Extraction Sample->NucleicAcid Protein Protein Lysate Sample->Protein DNA Genomic DNA NucleicAcid->DNA RNA Total RNA NucleicAcid->RNA FISH FISH Analysis (Break-Apart Probe) DNA->FISH RT Reverse Transcription (RT) RNA->RT WB Western Blot Protein->WB Result1 Detects Rearrangement (Signal Split) FISH->Result1 cDNA cDNA RT->cDNA PCR RT-PCR / qPCR (Fusion-specific primers) cDNA->PCR Result2 Detects & Quantifies Fusion Transcript PCR->Result2 Result3 Detects Fusion Protein Expression WB->Result3

Diagram 3: Experimental Workflow for MLL Rearrangement Detection
Fluorescence In Situ Hybridization (FISH)

Principle: FISH is a cytogenetic technique used to visualize specific DNA sequences on chromosomes. For MLL rearrangements, a "break-apart" probe is most effective.[18] This consists of two differently colored fluorescent probes that bind to regions flanking the MLL bcr. In a normal cell, the two colors co-localize, appearing as a single fused signal. If a rearrangement has occurred, the probes are separated, resulting in distinct, separate color signals.[18][19]

Detailed Protocol:

  • Sample Preparation: Collect 2-5 mL of bone marrow aspirate or peripheral blood in a sodium heparin tube.[19] Culture cells for 24-48 hours to obtain metaphase spreads, or use uncultured cells for interphase analysis.

  • Harvesting and Fixation: Harvest cells, treat with a hypotonic solution (e.g., 0.075M KCl), and fix using a 3:1 methanol:acetic acid solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean glass slides and age the slides.

  • Probe Hybridization:

    • Denature the chromosomal DNA on the slide by immersing in a 70% formamide/2x SSC solution at 73°C for 5 minutes.

    • Denature the MLL break-apart probe by heating at 73°C for 5 minutes.

    • Apply the probe to the slide, cover with a coverslip, and seal.

    • Incubate in a humidified chamber at 37°C overnight to allow hybridization.[20]

  • Post-Hybridization Washes: Wash the slides to remove the unbound probe, typically using a stringent wash solution (e.g., 0.4x SSC/0.3% NP-40 at 73°C) followed by a less stringent wash (2x SSC/0.1% NP-40 at room temperature).

  • Counterstaining and Analysis: Apply an anti-fade solution containing a DNA counterstain (e.g., DAPI). Analyze a minimum of 200 interphase cells using a fluorescence microscope equipped with appropriate filters.[19]

  • Interpretation:

    • Normal: Two fused (yellow/orange) signals.

    • Rearranged: One fused signal, one red signal, and one green signal (1F1R1G pattern).[18] Atypical patterns, such as the loss of the 3' signal, can also occur and may have prognostic significance.[21]

Reverse Transcription PCR (RT-PCR)

Principle: RT-PCR is used to detect the specific chimeric mRNA transcript produced by the MLL fusion gene. It is highly sensitive and can be adapted for quantitative analysis (qRT-PCR) to monitor minimal residual disease.[15][16] The process involves converting RNA to complementary DNA (cDNA) and then amplifying the specific fusion sequence using primers that span the unique MLL-partner gene junction.[22]

Detailed Protocol:

  • RNA Extraction: Isolate total RNA from patient bone marrow or peripheral blood mononuclear cells using a standard method (e.g., Trizol or a column-based kit). Assess RNA quality and quantity.

  • cDNA Synthesis (Reverse Transcription):

    • In a reaction tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

    • Add reverse transcriptase enzyme and buffer.

    • Incubate at the recommended temperature (e.g., 42-50°C) for 60 minutes, followed by an inactivation step (e.g., 70°C for 15 minutes).

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, buffer, dNTPs, and MgCl₂.

    • Add a forward primer specific to an exon in the 5' portion of MLL (upstream of the bcr) and a reverse primer specific to an exon in the partner gene (downstream of the fusion point).[23]

    • Add cDNA template to the master mix.

    • Perform PCR using a thermal cycler with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Detection and Analysis:

    • Analyze PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the fusion transcript.[22]

    • For qRT-PCR, use a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) and normalize the fusion transcript quantity to a housekeeping gene.[16]

  • Interpretation: A positive result confirms the specific MLL fusion at the transcript level. The quantitative levels are critical for monitoring treatment response.

Western Blotting

Principle: Western blotting is a technique to detect and quantify the expression of the MLL fusion protein in a cell or tissue lysate. It separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses antibodies to specifically identify the protein of interest.

Detailed Protocol:

  • Sample Preparation (Protein Lysate):

    • Harvest cells and wash with ice-cold PBS.[24]

    • Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]

    • Centrifuge the lysate at high speed (~12,000 x g) at 4°C to pellet cell debris.[24]

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE (Gel Electrophoresis):

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.

    • Load samples onto a polyacrylamide gel (SDS-PAGE).

    • Run the gel to separate proteins based on molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus (wet, semi-dry, or dry transfer).[24]

  • Immunoblotting:

    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the N-terminal portion of MLL. This is typically done overnight at 4°C with gentle agitation.[24][25]

    • Washing: Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.[26]

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1 hour at room temperature.[24][26]

    • Final Washes: Repeat the washing steps to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL).[26]

    • Capture the signal using an imaging system or X-ray film.

  • Interpretation: The presence of a band at the predicted molecular weight of the specific MLL fusion protein confirms its expression. The size will be different from the wild-type MLL protein. A loading control (e.g., beta-actin) should be used to ensure equal protein loading.

References

Methodological & Application

Application Note: Profiling Pinometostat's Efficacy in MLL-rearranged Leukemia using ChIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinometostat (EPZ-5676) is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] In acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene (MLL-r), the MLL fusion protein aberrantly recruits DOT1L to ectopic loci.[1][4] This leads to hypermethylation of Histone H3 at lysine 79 (H3K79), a mark that DOT1L is solely responsible for depositing.[2][5][6] The resulting H3K79 hypermethylation drives the overexpression of key leukemogenic genes, such as HOXA9 and MEIS1, promoting leukemia development and maintenance.[1][2][4]

This compound specifically blocks the enzymatic activity of DOT1L, leading to a global reduction of H3K79 methylation.[2][5] This epigenetic reprogramming results in the transcriptional repression of MLL-r target genes, inhibition of cell proliferation, and induction of apoptosis in leukemia cells.[1][5][6] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a critical tool to assess the on-target efficacy of this compound. By mapping the genome-wide distribution of the H3K79me2 mark, researchers can verify the drug's mechanism of action, identify target genes, and understand mechanisms of response and resistance.[2][4][7]

Mechanism of Action of this compound in MLL-r Leukemia

pinometostat_pathway cluster_0 In MLL-rearranged Leukemia (Untreated) cluster_1 Effect of this compound MLL MLL Fusion Protein DOT1L DOT1L MLL->DOT1L recruits H3K79 Histone H3 Lysine 79 DOT1L->H3K79 methylates (H3K79me2) Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Genes activates transcription Leukemia Leukemia Proliferation Genes->Leukemia Pino This compound DOT1L_i DOT1L Pino->DOT1L_i inhibits H3K79_i H3K79me2 Levels (Reduced) DOT1L_i->H3K79_i methylation blocked Genes_i Gene Expression (Repressed) H3K79_i->Genes_i transcription repressed Apoptosis Cell Death / Proliferation Block Genes_i->Apoptosis

Caption: this compound inhibits DOT1L, reducing H3K79me2 and repressing leukemogenic gene expression.

Experimental Design and Protocols

This protocol outlines the ChIP-seq procedure to analyze H3K79me2 levels in MLL-rearranged leukemia cell lines following treatment with this compound.

Key Experimental Parameters

The following table summarizes typical experimental conditions for assessing this compound's effect on H3K79me2 marks in common MLL-r cell lines.

ParameterExample Value/ConditionRationale / Notes
Cell Lines KOPN-8, MOLM-13, MV4-11, NOMO-1These are well-characterized MLL-r leukemia cell lines used in preclinical this compound studies.[1][4]
This compound Conc. 1 - 5 µM (e.g., 4.5 µM)Effective concentrations for achieving DOT1L inhibition and anti-proliferative effects in vitro.[4][8]
Control DMSO (Vehicle Control)Essential for comparing changes in H3K79me2 levels directly attributable to this compound.
Treatment Duration 4 - 28 daysProlonged exposure is often required to observe significant changes in H3K79 methylation and gene expression.[2][4]
Target Mark H3K79me2A direct and sensitive pharmacodynamic biomarker for DOT1L activity.[2][7]
Antibody ChIP-grade anti-H3K79me2A well-validated antibody is crucial for successful immunoprecipitation (e.g., Abcam ab3594).[9][10]
Replicates Minimum of 2 biological replicatesEnsures reproducibility and statistical power of the results.[11]

Detailed ChIP-seq Protocol

1. Cell Culture and Treatment

  • Culture MLL-r leukemia cell lines (e.g., KOPN-8, NOMO-1) in appropriate media and conditions.

  • Treat cells with the desired concentration of this compound (e.g., 4.5 µM) or DMSO vehicle control for the specified duration (e.g., 10 or 28 days).[4]

  • Ensure cell viability remains high during treatment. Harvest approximately 10-20 million cells per ChIP reaction.

2. Chromatin Crosslinking and Preparation

  • Harvest cells and resuspend in fresh media.

  • Add 1/10th volume of formaldehyde solution (11% formaldehyde, 0.1 M NaCl, 1 mM EDTA, 50 mM HEPES pH 7.9) to achieve a final concentration of ~1% formaldehyde.[4]

  • Incubate for 10 minutes at room temperature with gentle rotation to crosslink proteins to DNA.

  • Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells and nuclei using appropriate lysis buffers containing protease inhibitors.

  • Shear chromatin to an average size of 200-700 bp using a sonicator (e.g., Diagenode Bioruptor).[10] The quality of chromatin shearing is critical and should be verified by running an aliquot on an agarose gel.[9]

3. Immunoprecipitation (IP)

  • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

  • Set aside a small aliquot of the lysate as the "Input" control. This sample will not undergo IP but will be processed alongside the ChIP samples for DNA purification and sequencing.

  • Incubate the remaining chromatin overnight at 4°C with a validated anti-H3K79me2 antibody. An IgG antibody should be used as a negative control.[9]

  • Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Crosslinking

  • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse the formaldehyde crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). This step should also be performed on the "Input" control.

  • Treat samples with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification

  • Purify the DNA using either phenol-chloroform extraction or a commercial DNA purification kit (e.g., Qiagen PCR Purification Kit).

  • Elute the purified DNA in a small volume of nuclease-free water.

6. Library Preparation and Sequencing

  • Quantify the purified ChIP and Input DNA.

  • Prepare sequencing libraries using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).[10] This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform PCR amplification to generate sufficient material for sequencing. The number of cycles should be minimized to avoid PCR bias.

  • Perform high-throughput sequencing on a platform like Illumina. A minimum of 10-20 million reads per sample is recommended for histone marks.[11]

ChIP-seq Experimental Workflow

chip_seq_workflow cluster_wet_lab Wet Lab Protocol A 1. Cell Culture & Treatment (this compound vs. DMSO) B 2. Crosslinking (Formaldehyde) A->B C 3. Cell Lysis & Sonication (Chromatin Shearing) B->C D 4. Immunoprecipitation (anti-H3K79me2 Ab) C->D E 5. Reverse Crosslinking D->E F 6. DNA Purification E->F G 7. Library Preparation F->G H 8. High-Throughput Sequencing G->H

Caption: Overview of the main steps in the H3K79me2 ChIP-seq protocol.

Bioinformatics Data Analysis

A standardized bioinformatics pipeline is essential for processing ChIP-seq data and obtaining meaningful results.

Data Analysis Workflow

data_analysis_workflow cluster_bioinformatics Bioinformatics Pipeline fastq Raw Sequencing Reads (FASTQ files) qc 1. Quality Control (e.g., FastQC) fastq->qc align 2. Alignment to Reference Genome (e.g., Bowtie2) qc->align bam Aligned Reads (BAM files) align->bam peaks 3. Peak Calling vs. Input (e.g., MACS2) bam->peaks bed Peak Files (BED format) peaks->bed diff 4. Differential Binding Analysis (this compound vs. DMSO) bed->diff viz 5. Visualization & Interpretation (e.g., IGV, Heatmaps) diff->viz final Biological Insights viz->final

Caption: A standard bioinformatics workflow for analyzing ChIP-seq data.

Analysis Steps

  • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[9][10]

  • Alignment: Align the reads to the appropriate reference genome (e.g., hg19 or GRCh38 for human) using an aligner such as Bowtie2.[9][10]

  • Peak Calling: Identify regions of the genome with significant enrichment of H3K79me2 marks compared to the input control using a peak caller like MACS2.[9][10]

  • Normalization and Visualization: Normalize the signal (e.g., to reads per million) and generate signal tracks (e.g., bigWig format) for visualization in a genome browser like the Integrative Genomics Viewer (IGV).[9] This allows for direct comparison of H3K79me2 levels at specific gene loci, such as HOXA9 and MEIS1, between this compound- and DMSO-treated samples.

  • Differential Binding Analysis: Use statistical packages to identify genomic regions with significantly different H3K79me2 levels between conditions.

  • Downstream Analysis: Correlate changes in H3K79me2 with gene expression data (from RNA-seq) to understand the functional consequences of DOT1L inhibition.

References

Application Notes and Protocols: RNA-seq Analysis of Pinometostat-Treated MLL-r Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (EPZ-5676) is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like).[1][2] In leukemia characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene (MLL-r), the MLL fusion proteins aberrantly recruit DOT1L, leading to ectopic H3K79 methylation and the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4][5] this compound specifically targets this mechanism, leading to the transcriptional repression of these key target genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[3][6] This document provides detailed protocols and application notes for conducting RNA sequencing (RNA-seq) analysis to study the effects of this compound on MLL-r cells, including methods for assessing drug efficacy and investigating mechanisms of resistance.

Data Presentation

Table 1: Summary of Key Gene Expression Changes in this compound-Treated MLL-r Cell Lines

The following table summarizes significant changes in gene expression observed in MLL-r cell lines (KOPN-8 and NOMO-1) following treatment with this compound, leading to sensitive and resistant phenotypes.

Cell LineConditionTarget GeneFold Change (vs. Vehicle Control)Implication
KOPN-8Sensitive (10 days)HOXA9DownregulatedOn-target effect of DOT1L inhibition
MEIS1DownregulatedOn-target effect of DOT1L inhibition
Resistant (28 days)HOXA9Expression recoveryResistance mechanism
MEIS1Expression recoveryResistance mechanism
ABCB1>100-fold UpregulatedDrug efflux-mediated resistance[3]
NOMO-1Sensitive (10 days)HOXA9DownregulatedOn-target effect of DOT1L inhibition
MEIS1DownregulatedOn-target effect of DOT1L inhibition
Resistant (53 days)HOXA9Sustained downregulationResistance is independent of target gene re-expression
MEIS1Sustained downregulationResistance is independent of target gene re-expression
ABCB1No significant changeResistance mechanism is not via ABCB1 upregulation[3]

Signaling Pathways and Experimental Workflow

DOT1L Signaling Pathway in MLL-r Leukemia

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates MLL_Targets MLL Target Genes (e.g., HOXA9, MEIS1) H3K79->MLL_Targets activates transcription Leukemogenesis Leukemogenesis MLL_Targets->Leukemogenesis This compound This compound This compound->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Workflow for RNA-seq Analysis

RNA_Seq_Workflow Start Start: MLL-r Cell Culture (e.g., KOPN-8, NOMO-1) Treatment Treatment Groups: 1. Vehicle (DMSO) 2. This compound (e.g., 4.5 µM) Start->Treatment Cell_Harvest Cell Harvesting and RNA Extraction Treatment->Cell_Harvest Library_Prep RNA Quality Control and Library Preparation Cell_Harvest->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis: - Quality Control - Alignment - Differential Gene Expression Sequencing->Data_Analysis Results Results: - Differentially Expressed Genes - Pathway Analysis Data_Analysis->Results

Caption: A streamlined workflow for the RNA-seq analysis of this compound-treated MLL-r cells.

Mechanisms of Resistance to this compound

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Treatment Drug_Efflux Increased Drug Efflux (e.g., ABCB1 Upregulation) This compound->Drug_Efflux can lead to Pathway_Activation Activation of Bypass Signaling Pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) This compound->Pathway_Activation can lead to

Caption: Key described mechanisms of acquired resistance to this compound in MLL-r leukemia cells.[3][7]

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To treat MLL-r cell lines with this compound to assess its impact on gene expression.

Materials:

  • MLL-r cell lines (e.g., KOPN-8, MOLM-13, MV4-11, NOMO-1)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics

  • This compound (EPZ-5676)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture MLL-r cells according to standard protocols, maintaining logarithmic growth.

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells at a density of 0.2-0.5 x 10^6 cells/mL.

  • Treat cells with this compound at a final concentration determined by dose-response curves (e.g., 4.5 µM for generating resistant lines) or a relevant IC50 concentration for acute treatment studies.[7]

  • Treat a parallel set of cells with an equivalent volume of DMSO to serve as a vehicle control.

  • For acute treatment, incubate cells for a specified period (e.g., 24, 48, 72 hours).

  • For generating resistant lines, continuously culture cells in the presence of this compound, splitting the cells every 3-4 days and replenishing the drug. Resistance may emerge after approximately 3 weeks.[7][8]

  • Harvest cells by centrifugation for subsequent RNA extraction.

RNA Extraction and Quality Control

Objective: To isolate high-quality total RNA from treated and control cells.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

Procedure:

  • Lyse the harvested cell pellet using TRIzol or the lysis buffer from an RNA extraction kit.

  • Follow the manufacturer's protocol for RNA extraction. For TRIzol, this typically involves chloroform separation, isopropanol precipitation, and ethanol washes.

  • Resuspend the final RNA pellet in nuclease-free water.

  • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

  • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 8 is recommended for optimal RNA-seq results.

RNA Library Preparation and Sequencing

Objective: To prepare cDNA libraries from the extracted RNA for sequencing.

Materials:

  • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Poly-A selection beads or rRNA depletion kit

  • Reverse transcriptase

  • DNA polymerase

  • Adapters and primers

Procedure:

  • Isolate mRNA from total RNA using poly-A selection or deplete ribosomal RNA (rRNA).

  • Fragment the mRNA to the desired size.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA using DNA polymerase.

  • Perform end-repair, A-tailing, and adapter ligation.

  • Amplify the library using PCR.

  • Purify and quantify the final library.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

RNA-seq Data Analysis

Objective: To analyze the sequencing data to identify differentially expressed genes and affected pathways.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic or similar (for adapter trimming)

  • STAR or HISAT2 (for alignment to a reference genome)

  • featureCounts or htseq-count (for read counting)

  • DESeq2 or edgeR (for differential expression analysis)

  • GSEA or other pathway analysis tools

Procedure:

  • Quality Control: Assess the raw sequencing reads for quality using FastQC.

  • Trimming: Remove adapter sequences and low-quality reads.

  • Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38).

  • Read Counting: Quantify the number of reads mapping to each gene.

  • Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or downregulated between this compound-treated and vehicle control samples.

  • Pathway and Gene Set Enrichment Analysis: Use tools like GSEA to identify biological pathways and gene sets that are enriched among the differentially expressed genes. This can provide insights into the mechanisms of this compound action and resistance.[9]

References

Application Notes and Protocols: Pinometostat Treatment of MV4-11 and KOPN-8 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (EPZ-5676) is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3] In acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to H3K79 hypermethylation and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[4][5][6] this compound competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L, thereby preventing H3K79 methylation, suppressing the expression of MLL target genes, and inducing apoptosis in MLL-rearranged leukemia cells.[1][2]

This document provides detailed application notes and experimental protocols for the treatment of the human MLL-rearranged leukemia cell lines MV4-11 (MLL-AF4) and KOPN-8 (MLL-ENL) with this compound.

Cell Line Information

Cell LineATCC NumberPrimary SiteCell TypeMLL Fusion
MV4-11 CRL-9591BloodB lymphoblastMLL-AF4
KOPN-8 ACC 552Peripheral bloodB lymphoblastMLL-ENL

Data Presentation

Table 1: In Vitro Efficacy of this compound in MV4-11 and KOPN-8 Cell Lines
Cell LineParameterValueIncubation TimeReference
MV4-11 Proliferation IC509 nM14 days[1]
Proliferation IC503.5 nMNot Specified[7]
H3K79me2 IC502.6 nM4 days[1]
H3K79me2 IC503 nM4 days[7]
KOPN-8 Proliferation IC5071 nM14 days[6]
H3K79me2 IC50 (Parental)15 µM4 days[8]
H3K79me2 IC50 (Resistant)2 µM4 days[8]
Table 2: Development of Resistance to this compound
Cell LineResistance MechanismObservationsReference
MV4-11 Upregulation of ABCB1 (MDR1)Resistance acquired within 3 weeks of continuous treatment. Resensitized by the ABCB1 inhibitor valspodar.[6]
KOPN-8 Upregulation of ABCB1 (MDR1)Resistance acquired within approximately 3 weeks of continuous treatment. Increased expression of the drug efflux transporter ABCB1 was identified as the primary mechanism. Resistant cells can be resensitized to this compound with the ABCB1 inhibitor valspodar.[6][8][9][10]

Signaling Pathways and Experimental Workflows

Pinometostat_Mechanism_of_Action This compound Mechanism of Action in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-ENL) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates Apoptosis Apoptosis H3K79me H3K79 Methylation H3K79->H3K79me methylates Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Leukemia_Cell_Proliferation Leukemia Cell Proliferation and Survival Leukemogenic_Genes->Leukemia_Cell_Proliferation promotes This compound This compound (EPZ-5676) This compound->DOT1L inhibits This compound->Apoptosis induces

Caption: this compound inhibits DOT1L, blocking H3K79 methylation and inducing apoptosis.

Experimental_Workflow General Experimental Workflow for this compound Treatment start Start culture_cells Culture MV4-11 or KOPN-8 cells start->culture_cells treat_cells Treat cells with this compound (various concentrations and time points) culture_cells->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells downstream_assays Perform Downstream Assays harvest_cells->downstream_assays viability_assay Cell Viability Assay (MTT or Trypan Blue) downstream_assays->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) downstream_assays->apoptosis_assay western_blot Western Blotting (H3K79me2, Cleaved PARP) downstream_assays->western_blot end End viability_assay->end apoptosis_assay->end western_blot->end

Caption: Workflow for treating cells with this compound and subsequent analysis.

Experimental Protocols

Cell Culture
  • Cell Lines: MV4-11 (ATCC® CRL-9591™) and KOPN-8 (DSMZ ACC 552).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Split cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

This compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound (EPZ-5676) in DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of this compound in culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This protocol is adapted for suspension cell lines.

  • Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.

  • Treatment: Add 100 µL of culture medium containing 2x the desired final concentration of this compound to each well. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours, 7 days, 14 days).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

  • Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.

  • Formazan Solubilization: Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in a 6-well plate in 2 mL of culture medium. Treat with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Transfer the entire cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for H3K79me2

This protocol includes a histone extraction procedure.

A. Histone Extraction

  • Cell Harvesting: Harvest approximately 1-5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • PBS Wash: Wash the cell pellet once with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases).

  • Cell Lysis: Resuspend the pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% (w/v) NaN3) and lyse on ice for 10 minutes with gentle stirring.

  • Nuclear Pelleting: Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.2 N HCl and incubate overnight at 4°C with rotation.

  • Clarification: Centrifuge at 6500 x g for 10 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant containing the histones to a new tube. Determine the protein concentration using a Bradford or BCA assay.

B. Western Blotting

  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K79me2 (e.g., Abcam ab3594) and total Histone H3 (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Troubleshooting

  • High background in Western blots: Ensure adequate blocking and washing steps. Consider using a different blocking agent (e.g., BSA instead of milk).

  • Low signal in Western blots: Increase the amount of protein loaded, the primary antibody concentration, or the incubation time.

  • Inconsistent cell viability results: Ensure accurate cell counting and seeding. Check for and maintain a low, consistent final DMSO concentration across all wells.

  • Difficulty in resuspending formazan crystals: Ensure complete removal of the culture medium before adding DMSO. Mix thoroughly by pipetting.

These application notes and protocols provide a comprehensive guide for studying the effects of this compound on the MLL-rearranged leukemia cell lines MV4-11 and KOPN-8. For further details and specific applications, please refer to the cited literature.

References

Application Notes and Protocols for Establishing a Pinometostat-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing pinometostat-resistant cancer cell line models, a critical tool for understanding drug resistance mechanisms and developing novel therapeutic strategies. The protocols are based on established methodologies for developing resistance to the DOT1L inhibitor, this compound, in MLL-rearranged (MLL-r) leukemia cell lines.

Introduction

This compound (EPZ-5676) is a selective inhibitor of the histone methyltransferase DOT1L and has shown clinical activity in patients with MLL-rearranged leukemia.[1][2] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.[2][3] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance. This document outlines the protocols to generate and characterize this compound-resistant cell lines, providing a valuable in vitro platform for such investigations.

Data Presentation

Table 1: Baseline this compound Sensitivity in MLL-r Leukemia Cell Lines
Cell LineMLL Fusion PartnerParental IC50 (14-day assay)
KOPN-8MLL-ENL71 nM[1][2]
NOMO-1MLL-AF9658 nM[1][2]
Table 2: Conditions for Development and Maintenance of this compound Resistance
Cell LineConcentration for Inducing ResistanceConcentration for Maintaining ResistanceApproximate Time to Resistance
KOPN-84.5 µM[1][2][4]4.5 µM[1]~21 days[1][2][4]
NOMO-14.5 µM[1][2][4]4.5 µM[1]~21 days[1][2][4]
MV4-11Not specified1 µM[1]Not specified
MOLM-13Not specified1 µM[1]Not specified
SEMNot specified4.5 µM[1]Not specified

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines

This protocol describes the generation of this compound-resistant cell lines using a continuous high-dose exposure method.[1][2][4]

Materials:

  • Parental MLL-r leukemia cell lines (e.g., KOPN-8, NOMO-1)

  • Appropriate cell culture medium and supplements (vendor-recommended)[1]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (EPZ-5676)

  • Dimethyl sulfoxide (DMSO)

  • Humidified incubator (37°C, 5% CO2)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Initial Culture: Culture the parental MLL-r leukemia cell lines in vendor-recommended media supplemented with FBS and penicillin-streptomycin.[1]

  • Initiation of Treatment: Seed the cells at a density that allows for logarithmic growth. Begin continuous treatment with 4.5 µM this compound.[1][2][4] A vehicle control culture (DMSO) should be maintained in parallel.

  • Monitoring and Maintenance: Monitor the cell cultures regularly. Initially, a significant decrease in proliferation is expected.

  • Media Changes and Passaging: Change the media every 3-4 days, replenishing with fresh media containing 4.5 µM this compound.[1][4] Passage the cells as necessary to maintain a healthy cell density.

  • Emergence of Resistance: Resistance is typically observed when the growth rate of the this compound-treated cells approaches that of the vehicle control cells, which may take approximately 3 weeks.[1][2][4]

  • Stabilization of Resistant Pool: Once resistance is established, continue to culture the cells in media containing the selective concentration of this compound for at least another 3 weeks to ensure the stability of the resistant phenotype.[2]

  • Cryopreservation: Cryopreserve aliquots of the established resistant cell line and the corresponding parental line for future experiments.

Protocol 2: Characterization of this compound Resistance

1. Assessment of Cell Viability and IC50 Determination:

  • Purpose: To quantify the degree of resistance.

  • Method: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both parental and resistant cell lines following treatment with a range of this compound concentrations.

  • Procedure:

    • Seed both parental and resistant cells in 96-well plates.

    • Treat with a serial dilution of this compound for a specified duration (e.g., 14 days).

    • Measure cell viability according to the assay manufacturer's instructions.

    • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both cell lines and determine the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).

2. Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR):

  • Purpose: To investigate the upregulation of specific genes, such as the drug efflux transporter ABCB1.

  • Method:

    • Isolate total RNA from both parental and resistant cell lines.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative expression levels of ABCB1. A greater than 100-fold upregulation of ABCB1 has been observed in resistant KOPN-8 cells.[1][5]

3. Western Blot Analysis of Signaling Pathways:

  • Purpose: To examine the activation of potential resistance-associated signaling pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK).[1][2]

  • Method:

    • Prepare protein lysates from parental and resistant cells.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin).

    • Incubate with secondary antibodies and visualize the protein bands.

Visualizations

G cluster_0 Establishment of Resistant Cell Line Parental_Cell_Line Parental Cell Line (e.g., KOPN-8, NOMO-1) Continuous_Treatment Continuous Treatment (4.5 µM this compound) ~21 days Parental_Cell_Line->Continuous_Treatment Resistant_Population Emergence of Resistant Population Continuous_Treatment->Resistant_Population Stable_Resistant_Line Stable this compound- Resistant Cell Line Resistant_Population->Stable_Resistant_Line G cluster_1 KOPN-8 Resistance Mechanism Pinometostat_K This compound ABCB1 ABCB1 Efflux Pump (Upregulated) Pinometostat_K->ABCB1 efflux Intracellular_Pinometostat_K Decreased Intracellular This compound ABCB1->Intracellular_Pinometostat_K DOT1L_K DOT1L Intracellular_Pinometostat_K->DOT1L_K H3K79me2_K H3K79me2 DOT1L_K->H3K79me2_K Leukemogenesis_K Leukemogenesis H3K79me2_K->Leukemogenesis_K G cluster_2 NOMO-1 Resistance Mechanism (Hypothesized) Pinometostat_N This compound DOT1L_N DOT1L Pinometostat_N->DOT1L_N H3K79me2_N H3K79me2 DOT1L_N->H3K79me2_N Leukemogenesis_N Leukemogenesis H3K79me2_N->Leukemogenesis_N Signaling_Pathways Activation of Survival Pathways (e.g., PI3K/AKT, RAS/MEK/ERK) Signaling_Pathways->Leukemogenesis_N

References

Application Notes and Protocols for Pinometostat Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies with Pinometostat (EPZ-5676), a potent and selective inhibitor of the histone methyltransferase DOT1L. The primary application of this model is in the in vivo evaluation of this compound's efficacy against cancers harboring MLL-rearrangements (MLL-r), a key genetic driver in certain types of acute leukemia.

Introduction

This compound targets the DOT1L enzyme, which is aberrantly recruited by MLL fusion proteins, leading to the hypermethylation of histone H3 on lysine 79 (H3K79).[1][2][3][4] This epigenetic modification drives the expression of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4][5] By inhibiting DOT1L, this compound aims to reverse this aberrant methylation, suppress the expression of these target genes, and ultimately induce anti-tumor effects.[3][4][5][6][7] Preclinical xenograft models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.[3][6][8][9]

Key Concepts and Signaling Pathway

In MLL-rearranged leukemia, the fusion of the MLL gene with various partner genes results in a chimeric protein that loses its normal histone methyltransferase activity but gains the ability to recruit DOT1L to specific gene loci. This leads to aberrant H3K79 methylation and the persistent expression of genes that promote a stem cell-like state and block differentiation, driving leukemogenesis. This compound acts as a competitive inhibitor of the S-adenosyl methionine (SAM) binding site of DOT1L, preventing the transfer of methyl groups to H3K79.

G cluster_0 MLL-Rearranged Leukemia Pathogenesis cluster_1 Mechanism of Action of this compound MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L Recruitment H3K79 Histone H3K79 DOT1L->H3K79 Hypermethylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes Upregulation Leukemia Leukemia Progression Leukemogenic_Genes->Leukemia Drives This compound This compound (EPZ-5676) This compound->DOT1L Inhibition G cluster_workflow Experimental Workflow Cell_Culture 1. Cell Line Culture (e.g., MV4-11) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitoring->Endpoint G cluster_groups Experimental Groups cluster_outcomes Outcome Measures Xenograft_Model Xenograft Model (e.g., MV4-11 in NSG mice) Group_A Group A: Vehicle Control Xenograft_Model->Group_A Group_B Group B: This compound (Low Dose) Xenograft_Model->Group_B Group_C Group C: This compound (High Dose) Xenograft_Model->Group_C Group_D Group D: Positive Control (Optional) Xenograft_Model->Group_D Tumor_Growth Tumor Growth Group_A->Tumor_Growth Body_Weight Body Weight Group_A->Body_Weight Biomarkers Biomarkers (H3K79me2) Group_A->Biomarkers Group_B->Tumor_Growth Group_B->Body_Weight Group_B->Biomarkers Group_C->Tumor_Growth Group_C->Body_Weight Group_C->Biomarkers Group_D->Tumor_Growth Group_D->Body_Weight Group_D->Biomarkers

References

Application Notes and Protocols: Detection of H3K79me2 Reduction Following Pinometostat Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinometostat (EPZ5676) is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). This methylation mark, particularly H3K79me2, is critically involved in the regulation of gene expression and is aberrantly targeted in certain cancers, such as MLL-rearranged (MLL-r) acute leukemias. This compound competitively inhibits the S-adenosylmethionine (SAM) binding pocket of DOT1L, leading to a global reduction of H3K79 methylation. This application note provides a detailed protocol for treating cancer cell lines with this compound and subsequently detecting the decrease in H3K79me2 levels using Western blotting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its effect on H3K79me2 levels.

Pinometostat_Signaling_Pathway This compound This compound (EPZ5676) DOT1L DOT1L (Histone Methyltransferase) This compound->DOT1L Inhibits H3K79me2 H3K79me2 (Dimethylated) DOT1L->H3K79me2 Methylates H3K79 H3K79 Histone H3 Lysine 79 (H3K79) H3K79->H3K79me2 GeneExpression Altered Gene Expression H3K79me2->GeneExpression Regulates

Caption: Mechanism of this compound action on H3K79 methylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Sample Preparation cluster_western_blot Western Blot Analysis CellSeeding Seed MLL-rearranged cells (e.g., MV4-11, MOLM-13) Treatment Treat with this compound (e.g., 0-1000 nM for 4-6 days) CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest HistoneExtraction Histone Extraction (Acid Extraction) Harvest->HistoneExtraction Quantification Protein Quantification (BCA Assay) HistoneExtraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-H3K79me2, anti-Total H3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Experimental workflow for Western blot analysis of H3K79me2.

Quantitative Data

This compound demonstrates a potent, concentration-dependent inhibition of cell proliferation and H3K79 dimethylation in MLL-rearranged leukemia cell lines.

Cell LineTranslocationThis compound Proliferation IC50 (nM)This compound H3K79me2 IC50 (nM)
MV4-11MLL-AF492.6
MOLM-13MLL-AF945
KOPN-8MLL-ENL71 (14-day IC50)Not explicitly stated
NOMO-1MLL-AF9658 (14-day IC50)Not explicitly stated

Data compiled from studies on MLL-rearranged cell lines. The IC50 values can vary based on the duration of the assay.

Experimental Protocols

This protocol is designed for the treatment of suspension MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) with this compound, followed by histone extraction and Western blot analysis for H3K79me2.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at a density of 2 x 10^5 cells/mL.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to create working solutions.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for 4 to 6 days at 37°C in a humidified atmosphere with 5% CO2. The prolonged exposure is necessary to observe significant changes in histone methylation and subsequent cellular effects.

  • Cell Harvest: After the incubation period, collect cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for histone extraction.

Part 2: Histone Extraction (Acid Extraction Method)
  • Lysis: Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3).

  • Incubation and Centrifugation: Incubate on ice for 10 minutes with gentle agitation. Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Acid Extraction: Resuspend the pellet in 0.2 N hydrochloric acid (HCl). Incubate overnight at 4°C with rotation.

  • Neutralization and Quantification: Centrifuge at 2000 x g for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube. Neutralize the acid by adding 1/10 volume of 2 M NaOH. Determine the protein concentration using a BCA protein assay kit.

Part 3: Western Blotting for H3K79me2
  • Sample Preparation: Mix 15-25 µg of histone extract with 4X Laemmli sample buffer. Boil the samples for 5 minutes at 95-100°C.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Histones are small proteins (H3 is ~17 kDa), so a higher percentage gel is recommended for better resolution.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Use antibodies for both the modification and the total histone as a loading control.

    • Anti-H3K79me2 antibody: Dilute 1:1000 to 1:5000 in blocking buffer (check manufacturer's datasheet for optimal dilution).

    • Anti-Total Histone H3 antibody: Dilute as recommended by the manufacturer to serve as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody (diluted 1:5000 to 1:10000 in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for H3K79me2 and normalize them to the corresponding Total Histone H3 bands to determine the relative reduction in H3K79me2 levels across different this compound concentrations. A clear dose-dependent decrease in the H3K79me2 signal should be observed with increasing concentrations of this compound.

Application Notes and Protocols for Assessing Pinometostat Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (EPZ-5676) is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). In specific cancers, such as MLL-rearranged (MLL-r) acute leukemias, the aberrant recruitment of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79), driving the expression of leukemogenic genes like HOXA9 and MEIS1. This compound competitively inhibits the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing H3K79 methylation and suppressing the transcription of these key oncogenes, ultimately leading to cell cycle arrest and apoptosis in MLL-r cancer cells.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

This compound's Mechanism of Action

This compound targets the enzymatic activity of DOT1L, the sole enzyme responsible for H3K79 methylation. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to increased H3K79 methylation at specific gene loci, which promotes the expression of genes that drive leukemogenesis. By inhibiting DOT1L, this compound reduces H3K79 methylation levels, leading to the downregulation of MLL target genes and subsequent cancer cell death.[1][2] It is important to note that prolonged exposure to this compound is often required to observe significant anti-proliferative effects in vitro.[1]

Pinometostat_Mechanism cluster_0 Normal Cell cluster_1 MLL-rearranged Leukemia Cell cluster_2 Treatment with this compound DOT1L_normal DOT1L H3K79_normal H3K79 DOT1L_normal->H3K79_normal Methylation Gene_Expression_normal Normal Gene Expression H3K79_normal->Gene_Expression_normal Regulates MLL_Fusion MLL Fusion Protein DOT1L_cancer DOT1L MLL_Fusion->DOT1L_cancer Aberrant Recruitment H3K79_cancer H3K79 DOT1L_cancer->H3K79_cancer Hypermethylation Leukemogenic_Genes Upregulation of HOXA9, MEIS1 H3K79_cancer->Leukemogenic_Genes Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression This compound This compound DOT1L_treated DOT1L This compound->DOT1L_treated Inhibits H3K79_treated H3K79 DOT1L_treated->H3K79_treated Reduced Methylation Reduced_Expression Downregulation of HOXA9, MEIS1 H3K79_treated->Reduced_Expression Apoptosis Cell Cycle Arrest & Apoptosis Reduced_Expression->Apoptosis

Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various MLL-rearranged leukemia cell lines. It is crucial to note that the IC50 values for this compound are highly dependent on the duration of treatment, with longer exposure times generally resulting in lower IC50 values.

Cell LineMLL Fusion PartnerAssay DurationIC50 (nM)Reference
KOPN-8MLL-ENL14 days71[3][4]
NOMO-1MLL-AF914 days658[3][4]
MV4-11MLL-AF48 days<1000[5]
MV4-11MLL-AF4Not Specified3.5[6]
MOLM-13MLL-AF98 days<1000[5]

Experimental Workflow for this compound Efficacy Testing

The general workflow for assessing the efficacy of this compound using cell viability assays is outlined below.

experimental_workflow Start Start: Culture MLL-r Leukemia Cell Lines Cell_Seeding Seed Cells into 96-well Plates Start->Cell_Seeding Pinometostat_Treatment Treat with a Serial Dilution of this compound Cell_Seeding->Pinometostat_Treatment Incubation Prolonged Incubation (e.g., 7-14 days) Pinometostat_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: - Normalize to Vehicle Control - Plot Dose-Response Curve - Calculate IC50 Data_Acquisition->Data_Analysis End End: Determine this compound Efficacy Data_Analysis->End

Caption: General experimental workflow for this compound efficacy testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., KOPN-8, NOMO-1, MV4-11, MOLM-13)

  • Appropriate cell culture medium (as recommended by the cell line provider)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (EPZ-5676)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Culture and Seeding:

    • Culture MLL-r cells according to the supplier's recommendations.

    • On the day of the experiment, perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

    • Resuspend cells in fresh culture medium to a final concentration that will result in approximately 5,000-10,000 cells per well after the prolonged incubation period. Note that the optimal seeding density should be determined empirically for each cell line. For suspension cells like leukemia cell lines, a starting density of 2 x 10^5 cells/mL may be appropriate, with subsequent splitting during the incubation period.[3][4]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 nM to 10 µM.[5]

    • Add the appropriate volume of the diluted this compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration) to the wells. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a prolonged period, typically ranging from 7 to 14 days.[3][4]

    • For suspension cells, it may be necessary to gently centrifuge the plates and replace the medium with fresh medium containing the appropriate concentration of this compound every 3-4 days to maintain cell health and drug exposure.[3][4]

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

  • MLL-rearranged leukemia cell lines

  • Appropriate cell culture medium

  • FBS and Penicillin-Streptomycin

  • This compound (EPZ-5676)

  • DMSO (sterile)

  • 96-well opaque-walled plates (white or black)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Follow the same procedure as for the MTT assay to culture and seed the cells in a 96-well opaque-walled plate. Opaque plates are essential to prevent crosstalk of the luminescent signal between wells.

  • This compound Treatment:

    • Treat the cells with a serial dilution of this compound and a vehicle control as described in the MTT assay protocol.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 to 14 days, replacing the medium with fresh drug-containing medium as needed.

  • CellTiter-Glo® Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium-only wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value as described for the MTT assay.

The provided protocols offer a robust framework for evaluating the efficacy of this compound against MLL-rearranged leukemia cell lines. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and the desired sensitivity. It is critical to incorporate a prolonged incubation period to accurately assess the cytostatic and cytotoxic effects of this compound, which are dependent on the epigenetic reprogramming of the cancer cells. Careful optimization of cell seeding densities and adherence to the detailed protocols will ensure the generation of reliable and reproducible data for drug development and research purposes.

References

Application Note: Mimicking Pinometostat's Therapeutic Effect in MLL-Rearranged Leukemia via Lentiviral shRNA Knockdown of DOT1L

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis.[1] A key pathogenic mechanism in MLL-r leukemia is the aberrant recruitment of the histone methyltransferase DOT1L to MLL fusion target genes, such as the HOXA gene cluster and MEIS1.[1] DOT1L is the sole known enzyme responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription.[1][2] The resulting hypermethylation of H3K79 at these loci leads to the overexpression of leukemogenic genes, driving the disease.[1]

Pinometostat (EPZ-5676) is a potent and highly selective small molecule inhibitor of DOT1L's methyltransferase activity.[3] It has shown modest clinical activity in patients with MLL-r leukemia, validating DOT1L as a therapeutic target.[4] For researchers studying the downstream effects of DOT1L inhibition and exploring potential combination therapies, lentiviral-mediated short hairpin RNA (shRNA) knockdown of DOT1L offers a robust and specific genetic approach to mimic the pharmacological effects of this compound.[5] This application note provides detailed protocols for DOT1L knockdown in MLL-r leukemia cell lines and compares the expected outcomes to those of this compound treatment.

Signaling Pathway and Therapeutic Intervention

The MLL fusion protein aberrantly recruits DOT1L to target gene promoters. This leads to increased H3K79 methylation, subsequent upregulation of oncogenes like HOXA9 and MEIS1, and ultimately, leukemogenesis. Both lentiviral shRNA knockdown of DOT1L and pharmacological inhibition by this compound disrupt this pathway by reducing DOT1L protein levels or activity, respectively. This leads to a decrease in H3K79 methylation, downregulation of target gene expression, and induction of apoptosis in MLL-rearranged leukemia cells.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Target_Genes Target Genes (HOXA9, MEIS1) DOT1L->Target_Genes targets H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives H3K79me->Target_Genes activates transcription of shRNA Lentiviral shRNA shRNA->DOT1L degrades mRNA This compound This compound (EPZ-5676) This compound->DOT1L inhibits activity

Figure 1: DOT1L Signaling in MLL-Rearranged Leukemia and Points of Intervention.

Experimental Workflow

The general workflow for comparing the effects of lentiviral DOT1L knockdown and this compound treatment involves several key steps. Initially, MLL-rearranged leukemia cells are cultured and transduced with lentiviral particles carrying DOT1L-targeting shRNA or a non-targeting control. In parallel, another set of cells is treated with this compound or a vehicle control. Following transduction and drug treatment, the efficacy of DOT1L knockdown is validated at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively. The impact on the downstream target, H3K79 methylation, is also assessed via Western blotting. Finally, the phenotypic consequences, such as changes in cell viability and apoptosis, are quantified using appropriate assays.

Experimental_Workflow cluster_shRNA Lentiviral shRNA Arm cluster_this compound This compound Arm cluster_validation Validation and Analysis start Start: MLL-rearranged Leukemia Cell Culture (e.g., MV4-11, MOLM-13) transduction Lentiviral Transduction (shDOT1L vs. shControl) start->transduction treatment This compound Treatment (Drug vs. Vehicle) start->treatment selection Puromycin Selection (optional) transduction->selection qRT_PCR qRT-PCR (DOT1L mRNA levels) selection->qRT_PCR Western_Blot Western Blot (DOT1L & H3K79me2 protein) selection->Western_Blot Cell_Viability Cell Viability Assay (e.g., CCK-8, MTT) selection->Cell_Viability treatment->qRT_PCR treatment->Western_Blot treatment->Cell_Viability end End: Compare Outcomes qRT_PCR->end Western_Blot->end Cell_Viability->end

Figure 2: Experimental Workflow for Comparing shRNA Knockdown and Pharmacological Inhibition.

Data Presentation

The following table summarizes the expected quantitative outcomes from lentiviral shRNA knockdown of DOT1L and this compound treatment in MLL-rearranged leukemia cell lines, such as MV4-11.

ParameterMethodExpected OutcomeReference
DOT1L mRNA Expression qRT-PCR>70% reduction with shRNA; No significant change with this compound[6]
DOT1L Protein Level Western BlotSignificant reduction with shRNA; No significant change with this compound[6]
H3K79 Dimethylation (H3K79me2) Western BlotSignificant reduction with both shRNA and this compound[7][8]
Cell Viability (IC50) Cell Proliferation AssayN/A for shRNA; For this compound: MV4-11 (~3.5-9 nM), MOLM-13 (<1 µM), NOMO-1 (~658 nM), KOPN-8 (~71 nM)[8][9][10]
Apoptosis Flow Cytometry (Annexin V)Increase in apoptotic cells with both shRNA and this compound[6][8]

Protocols

Lentiviral shRNA Production and Transduction of MLL-rearranged Leukemia Cells

This protocol is adapted for suspension cell lines like MV4-11 and MOLM-13.

Materials:

  • Lentiviral vector with shRNA targeting human DOT1L (and a non-targeting control vector)

  • HEK293T cells

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete RPMI-1640 medium with 10% FBS

  • Polybrene

  • Puromycin (for selection)

  • Target MLL-rearranged leukemia cells (e.g., MV4-11)

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Transduction: a. Seed the target leukemia cells (e.g., MV4-11) at a density of 0.5 x 10^5 cells/well in a 24-well plate.[11] b. Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs). c. Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[11][12] d. Incubate for 18-24 hours at 37°C and 5% CO2.[12] e. After incubation, centrifuge the cells, remove the virus-containing medium, and resuspend in fresh complete medium.

  • Selection (Optional): 24-48 hours post-transduction, add Puromycin at a pre-determined optimal concentration to select for successfully transduced cells.[13]

This compound Treatment of MLL-rearranged Leukemia Cells

Materials:

  • This compound (EPZ-5676)

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium with 10% FBS

  • Target MLL-rearranged leukemia cells

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Seed the target leukemia cells in appropriate culture plates.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control.[9]

  • Incubate the cells for the desired duration (e.g., 4-16 days for cell viability assays).[9]

Validation of DOT1L Knockdown by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for DOT1L and a housekeeping gene (e.g., β-actin)

Protocol:

  • Harvest cells after shRNA transduction or this compound treatment.

  • Extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for DOT1L and a housekeeping gene for normalization.[6]

    • DOT1L Forward Primer Example: 5′-CAAGTTCTCGCTGCCTCACT-3′[6]

    • DOT1L Reverse Primer Example: 5′-GTCCTGAGGGCTCAGCTTC-3′[6]

  • Calculate the relative expression of DOT1L using the ΔΔCt method.

Assessment of DOT1L and H3K79me2 Protein Levels by Western Blot

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-DOT1L, anti-H3K79me2, anti-total Histone H3 (loading control)[5]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

Cell Viability Assay

Materials:

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with different concentrations of this compound or transduce with shRNA as described above.

  • At the desired time points, add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability relative to the control-treated cells.

Conclusion

Lentiviral shRNA-mediated knockdown of DOT1L serves as a powerful tool to mimic the effects of the pharmacological inhibitor this compound. Both approaches lead to a reduction in H3K79 methylation, downregulation of MLL fusion target genes, and decreased viability of MLL-rearranged leukemia cells. By using these detailed protocols, researchers can effectively validate DOT1L as a therapeutic target and investigate its downstream signaling pathways in the context of MLL-rearranged leukemia.

References

Pinometostat Administration in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L).[1] DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79).[2] In mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L, leading to ectopic H3K79 methylation and subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] this compound selectively inhibits the catalytic activity of DOT1L, thereby reversing this aberrant methylation and suppressing the expression of MLL target genes, which ultimately leads to apoptosis in MLL-rearranged leukemia cells.[3][4][5] Preclinical studies have demonstrated that prolonged exposure to this compound is necessary for significant anti-tumor efficacy.[1][5] This document provides a detailed overview of this compound administration in preclinical animal models, including quantitative data summaries, experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

Table 1: Pharmacokinetics of this compound in Preclinical Models
SpeciesAdministration RouteDose (mg/kg)Half-life (t½) (hours)ClearanceOral Bioavailability (%)Reference
MouseIntravenous (IV)-1.1Moderate to HighLow[6]
RatIntravenous (IV)1.0 - 2.03.7 - 11.2Moderate to HighLow[6][7]
DogIntravenous (IV)-13.6Moderate to HighLow[6]
RatSubcutaneous (SC)1, 3, 10--Complete[8]
Table 2: Efficacy of this compound in MLL-Rearranged Leukemia Xenograft Models
Animal ModelTumor Model (Cell Line)Administration RouteDosing RegimenOutcomeReference
Immunocompromised RatsMV4-11 (MLL-AF4)Continuous IV Infusion70 mg/kg/day for 21 daysComplete and sustained tumor regression[9]
Immunocompromised RatsMV4-11 (MLL-AF4)Continuous IV Infusion35 mg/kg/day for 21 daysTumor growth inhibition[9]
Female Fox Chase SCID® MiceMV4-11 (MLL-AF4)Subcutaneous (SC)Thrice daily (t.i.d)Inhibition of tumor growth[8]
NSG MicePatient-Derived Xenograft (MLL-AF6)Oral Gavage75 mg/kg twice daily for 4 weeksSignificant reduction in human CD45+ cells[10]
NSG MicePatient-Derived Xenograft (MLL-AF9)Intraperitoneal (IP)75 mg/kg twice daily for 4 weeksSignificant reduction in human CD45+ cells[10]

Signaling Pathway and Experimental Workflow Visualization

Pinometostat_Mechanism_of_Action cluster_nucleus Cell Nucleus MLL_Fusion_Protein MLL Fusion Protein DOT1L DOT1L MLL_Fusion_Protein->DOT1L Aberrant Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation (H3K79me) Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes Gene Activation mRNA mRNA Leukemogenic_Genes->mRNA Transcription Leukemia_Progression Leukemia Progression mRNA->Leukemia_Progression Translation & Downstream Effects This compound This compound (EPZ-5676) This compound->DOT1L Inhibition

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Preclinical_Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. MLL-r Leukemia Cell Culture (e.g., MV4-11) Tumor_Implantation 3. Subcutaneous/ Orthotopic Implantation of Leukemia Cells Cell_Culture->Tumor_Implantation Animal_Model 2. Select Immunocompromised Animal Model (e.g., SCID Mice, NSG Mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth to Desired Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Animals into Treatment & Vehicle Groups Tumor_Growth->Randomization Drug_Prep 6. Prepare this compound Formulation Randomization->Drug_Prep Administration 7. Administer this compound (e.g., IV, SC, IP, PO) for a Defined Period Drug_Prep->Administration Monitoring 8. Monitor Animal Health & Tumor Volume Administration->Monitoring Efficacy 9a. Efficacy Assessment: Tumor Growth Inhibition, Survival Analysis Monitoring->Efficacy Pharmacodynamics 9b. Pharmacodynamic Analysis: Collect Tumor/Blood Samples Monitoring->Pharmacodynamics PD_Assays 10. Analyze PD Biomarkers: H3K79me2 levels (ChIP-seq), Gene Expression (RT-qPCR) of HOXA9, MEIS1 Pharmacodynamics->PD_Assays

Caption: General workflow for a preclinical xenograft study with this compound.

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion in a Rat Xenograft Model

This protocol is based on studies demonstrating high efficacy with continuous IV infusion.[9]

1. Animal Model and Tumor Implantation:

  • Animal: Immunocompromised rats (e.g., NIH-RNU).
  • Cell Line: MV4-11 human leukemia cell line with the MLL-AF4 fusion.
  • Procedure:
  • Culture MV4-11 cells under standard conditions.
  • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject 5-10 x 10^6 cells into the flank of each rat.
  • Monitor tumor growth with caliper measurements. Begin treatment when tumors reach an average volume of 150-200 mm³.

2. This compound Formulation and Pump Preparation:

  • Vehicle: A common vehicle for IV infusion is 5% dextrose in water (D5W).
  • Drug Preparation:
  • Calculate the total amount of this compound needed based on the dose (e.g., 70 mg/kg/day), animal weight, and infusion duration.
  • Dissolve this compound in the vehicle to the final concentration required for the infusion pump.
  • Pump Preparation:
  • Surgically implant an osmotic pump (e.g., Alzet) subcutaneously or intraperitoneally for continuous drug delivery.
  • Connect the pump to a catheter surgically placed in a major blood vessel (e.g., jugular vein).

3. Administration and Monitoring:

  • Dosing: Administer this compound via continuous IV infusion for a period of 21 days.
  • Monitoring:
  • Measure tumor volume and body weight 2-3 times per week.
  • Observe animals for any signs of toxicity.

4. Endpoint Analysis:

  • Efficacy: The primary endpoint is tumor growth inhibition or regression.
  • Pharmacodynamics:
  • At the end of the study, collect tumor tissue and peripheral blood mononuclear cells (PBMCs).
  • Assess global H3K79me2 levels via Western blot or more quantitative methods like ChIP-seq.[4]
  • Measure the expression of MLL target genes (HOXA9, MEIS1) using RT-qPCR.[2]

Protocol 2: Subcutaneous Administration in a Mouse Xenograft Model

This protocol is an alternative to continuous IV infusion, offering improved convenience.[8][11]

1. Animal Model and Tumor Implantation:

  • Animal: Female Fox Chase SCID® mice.
  • Cell Line: MV4-11.
  • Procedure: Follow the tumor implantation procedure as described in Protocol 1, adjusting cell numbers for mice (e.g., 5 x 10^6 cells).

2. This compound Formulation:

  • Vehicle: Saline.
  • Drug Preparation: Dissolve this compound in saline to the desired concentration for bolus injections.

3. Administration and Monitoring:

  • Dosing: Administer this compound via subcutaneous injection into the flank contralateral to the tumor. A thrice-daily (t.i.d.) dosing schedule is required to maintain exposure and achieve optimal efficacy.[11]
  • Monitoring: Monitor tumor volume, body weight, and animal health as described in Protocol 1.

4. Endpoint Analysis:

  • Analyze efficacy and pharmacodynamic markers as described in Protocol 1.

Protocol 3: Oral Gavage Administration in a Patient-Derived Xenograft (PDX) Model

This protocol is suitable for evaluating orally bioavailable formulations in a more clinically relevant model.

1. Animal Model and Tumor Implantation:

  • Animal: NSG (NOD scid gamma) mice.
  • Tumor Model: Patient-derived MLL-rearranged leukemia cells.
  • Procedure:
  • Obtain and process primary leukemia cells from patients.
  • Intravenously inject the cells into NSG mice.
  • Monitor engraftment by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.

2. This compound Formulation:

  • Vehicle: A common formulation for oral gavage is a solution or suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80.
  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

3. Administration and Monitoring:

  • Dosing: Administer this compound via oral gavage at a specified dose and frequency (e.g., 75 mg/kg twice daily).[10]
  • Monitoring:
  • Monitor the percentage of human CD45+ cells in the peripheral blood weekly.
  • Monitor animal weight and overall health.

4. Endpoint Analysis:

  • Efficacy: The primary endpoint is the reduction in the percentage of circulating human leukemia cells.
  • Pharmacodynamics: At the end of the study, harvest bone marrow and spleen to assess leukemia burden and perform pharmacodynamic analyses as described in the previous protocols.

The preclinical evaluation of this compound in various animal models has been crucial in understanding its mechanism of action, pharmacokinetic properties, and anti-tumor efficacy. The choice of administration route and dosing regimen is critical for achieving the sustained exposure necessary for optimal therapeutic effect. The protocols outlined above provide a framework for conducting in vivo studies with this compound, which can be adapted based on the specific research question and animal model. Careful consideration of the experimental design, including the selection of appropriate endpoints for both efficacy and pharmacodynamic assessment, is essential for the successful preclinical development of this and other targeted epigenetic therapies.

References

Application Note: Measuring the IC50 of Pinometostat in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinometostat (also known as EPZ-5676) is a first-in-class, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79), an epigenetic mark associated with active gene transcription.[3][4] In certain cancers, particularly acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, the MLL-fusion proteins aberrantly recruit DOT1L to specific gene loci.[5][6] This leads to hypermethylation of H3K79 and overexpression of leukemogenic target genes, such as HOXA9 and MEIS1, driving the disease.[7]

This compound acts as an S-adenosyl methionine (SAM) competitive inhibitor, occupying the catalytic site of DOT1L and preventing the methylation of H3K79.[1] This selective inhibition leads to the downregulation of MLL target genes, ultimately inducing apoptosis and inhibiting the proliferation of MLL-rearranged leukemia cells.[1][5] Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the efficacy of this compound. This value quantifies the drug concentration required to inhibit a biological process, such as cell growth, by 50% and is essential for comparing its potency across different cancer cell lines.[8][9]

This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines, methods for confirming target engagement, and a summary of reported IC50 values.

This compound's Mechanism of Action

In MLL-rearranged (MLL-r) leukemia, the fusion of the MLL gene with a partner gene creates a chimeric protein that retains the ability to bind to DNA but loses its normal histone methyltransferase function. Instead, this MLL-fusion protein aberrantly recruits the DOT1L enzyme to target genes critical for hematopoietic development, like HOXA9 and MEIS1.[10] DOT1L then catalyzes the mono-, di-, and tri-methylation of H3K79 at these sites.[3] This persistent epigenetic activation leads to sustained high-level expression of these genes, blocking cell differentiation and promoting uncontrolled proliferation, which are hallmarks of leukemia.[5][6]

This compound directly counters this process. By inhibiting DOT1L's enzymatic activity, it decreases H3K79 methylation levels at these target gene loci.[11][12] This reduction in the "on" signal for transcription leads to the silencing of the leukemogenic gene expression program, which in turn causes the cancer cells to differentiate and undergo apoptosis.[1][5]

Pinometostat_Mechanism cluster_normal Normal Gene Regulation cluster_leukemia MLL-Rearranged Leukemia DOT1L_N DOT1L H3K79_N Histone H3K79 DOT1L_N->H3K79_N Methylation Active_Genes_N Active Gene Transcription H3K79_N->Active_Genes_N Enables MLL_Fusion MLL-Fusion Protein DOT1L_L DOT1L MLL_Fusion->DOT1L_L Recruits Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes Binds H3K79_L H3K79 Hypermethylation DOT1L_L->H3K79_L Catalyzes Target_Genes->H3K79_L Leukemogenesis Leukemogenesis & Cell Proliferation H3K79_L->Leukemogenesis Drives This compound This compound This compound->DOT1L_L Inhibits

Caption: this compound inhibits DOT1L, preventing MLL-fusion-driven leukemogenesis.

Quantitative Data: this compound IC50 in Cancer Cell Lines

The sensitivity of cancer cell lines to this compound varies, largely depending on their genetic background, particularly the presence of MLL rearrangements. The following table summarizes publicly available IC50 data for this compound across several leukemia cell lines.

Cell LineCancer TypeGenetic BackgroundAssay DurationIC50 (nM)Reference
MV4-11Acute Myeloid Leukemia (AML)MLL-AF414 Days9[1]
MV4-11Acute Myeloid Leukemia (AML)MLL-AF4Not Specified3.5[2]
MOLM13Acute Myeloid Leukemia (AML)MLL-AF914 Days4[1]
KOPN-8B-cell Precursor LeukemiaMLL-ENL14 Days71[13]
NOMO-1Acute Myeloid Leukemia (AML)MLL-AF914 Days658[13]
OCI-AML-4Acute Myeloid Leukemia (AML)MLL-r10 Days75[14]
ML2Acute Myeloid Leukemia (AML)MLL-r10 Days>3000[14]
THP-1Acute Myeloid Leukemia (AML)MLL-AF910 Days>3000[14]
RS4-11Acute Lymphoblastic Leukemia (ALL)MLL-AF410 Days210[14]

Note: IC50 values can vary based on the specific assay conditions, such as incubation time and the method used to measure cell viability.[8] Prolonged exposure is often required to observe the antiproliferative effects of this compound.[11]

Experimental Protocols

Protocol: Cell Viability Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of this compound using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) cell viability assay.[15][16][17] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[16]

Materials:

  • Cancer cell lines of interest (e.g., MV4-11, MOLM13)

  • Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (EPZ-5676)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom cell culture plates (clear for colorimetric assays, white for luminescent assays)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell viability reagent (e.g., MTT solution [5 mg/mL in PBS] or CellTiter-Glo® Luminescence Cell Viability Assay kit)

  • Solubilization buffer (for MTT assay: e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, prepare a serial dilution series of this compound in culture medium. A typical 8-point dilution series might range from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a media-only control (no cells, for background).

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Count the cells and determine viability (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line to ensure they remain in the exponential growth phase throughout the assay duration (typically 7-14 days for this compound). A common starting point is 1,000-10,000 cells per well in a 100 µL volume.[16]

    • Seed the cells into the 96-well plates. Leave the peripheral wells filled with sterile PBS to minimize evaporation effects.[16]

  • Cell Treatment:

    • For adherent cells, allow them to attach overnight. For suspension cells, treatment can begin immediately.

    • Carefully add the prepared this compound dilutions and controls to the appropriate wells (e.g., add 100 µL of 2x drug concentration to 100 µL of cell suspension). Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 7, 10, or 14 days). Due to this compound's mechanism, longer incubation times are often necessary to observe a significant effect.[11] Replenish the media with freshly prepared drug dilutions every 3-4 days if required for long-term assays.

  • Viability Measurement:

    • For MTT Assay: [16] a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the culture medium. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes. e. Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay: [17] a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background reading (media-only wells) from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log-transformed drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to fit a dose-response curve and calculate the IC50 value.[8][17]

Protocol: Confirming Target Engagement via Western Blot

To confirm that this compound is acting on its intended target, you can measure the levels of H3K79 di-methylation (H3K79me2), which should decrease in a dose-dependent manner.[1][18]

Procedure Outline:

  • Cell Treatment: Treat cells (e.g., MV4-11) with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 48-96 hours.

  • Histone Extraction: Lyse the cells and perform histone extraction using a commercial kit or an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for H3K79me2.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • To ensure equal loading, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager. A decrease in the H3K79me2 band intensity relative to the total H3 band with increasing this compound concentration confirms on-target activity.

Experimental Workflow and Data Analysis

The overall process for determining the IC50 of this compound follows a structured workflow from initial cell culture to final data analysis and interpretation.

IC50_Workflow A 1. Cell Culture (Logarithmic Growth) C 3. Cell Seeding (96-well plate) A->C B 2. Compound Dilution (this compound Serial Dilutions) D 4. Cell Treatment (Add compound dilutions) B->D C->D E 5. Incubation (e.g., 7-14 days at 37°C) D->E F 6. Viability Assay (e.g., MTT, CellTiter-Glo) E->F G 7. Data Acquisition (Plate Reader) F->G H 8. Data Analysis (Normalize to Control) G->H I 9. IC50 Calculation (Non-linear Regression) H->I

Caption: Standard experimental workflow for determining this compound IC50 values.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pinometostat Resistance in MLL-rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Pinometostat resistance in Mixed-Lineage Leukemia (MLL)-rearranged leukemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in MLL-rearranged leukemia?

This compound (EPZ-5676) is a small molecule inhibitor of the histone methyltransferase DOT1L.[1][2][3][4][5][6] In MLL-rearranged (MLL-r) leukemia, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the methylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic modification results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which drives the proliferation of leukemia cells.[1][2] this compound competitively inhibits the enzymatic activity of DOT1L, thereby reducing H3K79 methylation, suppressing the expression of MLL target genes, and inducing apoptosis in MLL-r leukemia cells.[1]

Q2: My MLL-rearranged leukemia cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

Several mechanisms can contribute to acquired resistance to this compound. The most commonly reported are:

  • Increased drug efflux: Upregulation of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1) can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8][9]

  • Activation of bypass signaling pathways: The activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, can allow leukemia cells to circumvent the effects of DOT1L inhibition.[6][7][9]

  • Absence of target mutation: Unlike some other targeted therapies, resistance to this compound does not typically involve mutations in the DOT1L gene itself.[7]

Q3: How can I experimentally confirm the mechanism of this compound resistance in my cell line?

To investigate the mechanism of resistance, you can perform the following experiments:

  • Assess ABCB1 expression and function:

    • Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 gene. An increase in transcript levels in resistant cells compared to sensitive parental cells suggests upregulation.

    • Western Blot: Detect the protein levels of ABCB1.

    • Flow Cytometry-based Efflux Assay: Use a fluorescent substrate of ABCB1 (e.g., rhodamine 123) to measure the pump's activity. Increased efflux in resistant cells, which can be reversed by an ABCB1 inhibitor like verapamil or valspodar, indicates a functional role for this transporter in resistance.[8]

  • Analyze signaling pathway activation:

    • Western Blot: Probe for phosphorylated (activated) forms of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and RAS/RAF/MEK/ERK (e.g., p-MEK, p-ERK) pathways. Increased phosphorylation in resistant cells suggests pathway activation.

Q4: What strategies can I use to overcome this compound resistance in my experiments?

Based on the identified resistance mechanism, you can employ the following strategies:

  • For ABCB1-mediated resistance:

    • Co-treatment with an ABCB1 inhibitor: Use a third-generation P-glycoprotein inhibitor, such as valspodar, to block the efflux of this compound and restore sensitivity.

  • For bypass pathway activation:

    • Combination therapy with pathway inhibitors:

      • If the PI3K/AKT pathway is activated, combine this compound with a PI3K, AKT, or mTOR inhibitor.

      • If the RAS/RAF/MEK/ERK pathway is activated, combine this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor.[7][10]

  • General strategies for overcoming resistance:

    • Combination with standard-of-care agents: this compound has shown synergistic effects when combined with conventional chemotherapy agents used in acute myeloid leukemia (AML), such as cytarabine and daunorubicin.[10]

    • Combination with hypomethylating agents: Combining this compound with agents like azacitidine has been explored in clinical trials and may offer a synergistic effect.[11][12][13][14]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts.
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of reagents.
Cell health issues Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
Reagent preparation and storage Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Problem 2: No significant difference in apoptosis between sensitive and resistant cells after this compound treatment.
Possible Cause Troubleshooting Step
Insufficient drug concentration or exposure time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your sensitive cell line.
Apoptosis assay timing Apoptosis is a dynamic process. Collect cells at multiple time points after treatment (e.g., 24, 48, 72 hours) to capture the peak apoptotic response.
Resistance mechanism is cytostatic, not cytotoxic This compound can also induce cell cycle arrest. Perform cell cycle analysis by flow cytometry to assess for changes in cell cycle distribution (e.g., G1 arrest).
Technical issues with apoptosis assay Ensure proper compensation settings for flow cytometry if using multi-color staining (e.g., Annexin V/PI). Include positive and negative controls for apoptosis induction.
Problem 3: Inconsistent Western blot results for signaling pathway activation.
Possible Cause Troubleshooting Step
Suboptimal protein extraction Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation status. Ensure complete cell lysis.
Low abundance of phosphorylated proteins Stimulate cells with growth factors before lysis to increase the signal of phosphorylated proteins if necessary for a positive control. Use a more sensitive detection reagent.
Antibody issues Use phospho-specific antibodies validated for your application. Optimize antibody dilution and incubation times. Include a positive control cell lysate with known pathway activation.
Loading controls Use a reliable loading control (e.g., GAPDH, β-actin, or total protein staining) to ensure equal protein loading across lanes.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in MLL-rearranged Cell Lines

Cell LineMLL FusionIC50 (14-day assay)Reference
KOPN-8MLL-ENL71 nM[6]
NOMO-1MLL-AF9658 nM[6]

Table 2: Clinical Response to this compound-Based Therapies

TherapyPatient PopulationResponse RateReference
This compound MonotherapyRelapsed/Refractory MLL-r AML2 Complete Remissions in 51 patients[2][4][5]
This compound + AzacitidineRelapsed/Refractory or Newly Diagnosed MLL-r AMLPhase Ib/II trial ongoing (NCT03701295)[11][12][13][14]
This compound + Standard Chemotherapy (Daunorubicin + Cytarabine)Newly Diagnosed MLL-r AMLPhase Ib/II trial ongoing (NCT03724084)[15]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding:

    • Harvest MLL-rearranged leukemia cells in logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and/or combination drugs in culture medium.

    • Add the desired concentrations of the drugs to the appropriate wells. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate IC50 values using a non-linear regression curve fit.

Protocol 2: Western Blot for PI3K/AKT Pathway Activation
  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein and loading control.

Visualizations

MLL_Leukemia_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-rearranged Leukemia Cell Wild-type MLL Wild-type MLL H3K4 Methylation H3K4 Methylation Wild-type MLL->H3K4 Methylation Promotes Normal Gene Expression Normal Gene Expression H3K4 Methylation->Normal Gene Expression Regulates MLL Fusion Protein MLL Fusion Protein DOT1L DOT1L MLL Fusion Protein->DOT1L Recruits H3K79 Methylation H3K79 Methylation DOT1L->H3K79 Methylation Catalyzes HOXA9/MEIS1 Overexpression HOXA9/MEIS1 Overexpression H3K79 Methylation->HOXA9/MEIS1 Overexpression Drives Leukemic Proliferation Leukemic Proliferation HOXA9/MEIS1 Overexpression->Leukemic Proliferation This compound This compound This compound->DOT1L Inhibits

Caption: MLL-rearranged Leukemia Pathogenesis and this compound Action.

Resistance_Mechanisms cluster_0 Drug Efflux cluster_1 Bypass Pathways This compound This compound Leukemia Cell Leukemia Cell This compound->Leukemia Cell ABCB1 ABCB1 Pump This compound->ABCB1 Efflux DOT1L Inhibition DOT1L Inhibition Leukemia Cell->DOT1L Inhibition Apoptosis Apoptosis DOT1L Inhibition->Apoptosis Resistance Resistance Resistance->DOT1L Inhibition Bypasses ABCB1->Resistance PI3K/AKT Pathway PI3K/AKT Pathway Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway->Cell Survival Cell Survival->Resistance

Caption: Mechanisms of this compound Resistance in MLL-rearranged Leukemia.

Experimental_Workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance start Sensitive MLL-r Cell Line culture Continuous Culture with this compound start->culture resistant This compound-Resistant Cell Line culture->resistant qpcr qPCR for ABCB1 mRNA resistant->qpcr western Western Blot for p-AKT, p-ERK resistant->western flow Flow Cytometry (Rhodamine 123 Efflux) resistant->flow combo Combination Therapy (e.g., + MEK inhibitor) viability Cell Viability Assay combo->viability synergy Assess Synergy viability->synergy

Caption: Experimental Workflow for Investigating this compound Resistance.

References

Pinometostat Acquired Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Pinometostat (EPZ-5676). The information is based on preclinical models of MLL-rearranged (MLL-r) leukemia.

Frequently Asked Questions (FAQs)

Q1: My MLL-rearranged leukemia cells are becoming resistant to this compound. What are the known mechanisms of acquired resistance?

A1: Preclinical studies have identified two primary mechanisms of acquired resistance to this compound in MLL-r leukemia cell lines. Resistance does not appear to be driven by mutations in the drug's target, DOT1L.[1][2][3] The identified mechanisms are:

  • Increased Drug Efflux: Overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein or MDR1, is a primary mechanism. This protein is a drug efflux pump that actively transports this compound out of the cell, reducing its intracellular concentration and thus its ability to inhibit DOT1L.[1][2]

  • Activation of Alternative Signaling Pathways: In cells that do not overexpress ABCB1, resistance can be mediated by the activation of pro-survival signaling pathways. Transcriptional analyses have implicated pathways such as PI3K/AKT and RAS/RAF/MEK/ERK in conferring resistance.[1][4][5]

Q2: How can I determine which resistance mechanism is present in my experimental model?

A2: A stepwise approach can help elucidate the resistance mechanism in your cell line model.

  • Assess ABCB1 Expression: Compare the mRNA and protein levels of ABCB1 in your resistant cells to the parental (sensitive) cells. A significant increase suggests a drug efflux mechanism.

  • Functional Efflux Assay: Treat resistant cells with this compound in combination with an ABCB1 inhibitor, such as valspodar. If sensitivity to this compound is restored, it strongly indicates that ABCB1-mediated efflux is the primary resistance mechanism.[1][2]

  • Pathway Analysis: If ABCB1 expression is unchanged and its inhibition does not restore sensitivity, perform RNA-sequencing or other transcriptomic/proteomic analyses to identify upregulated pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK).[1]

Q3: Does acquired resistance to this compound involve mutations in the DOT1L enzyme?

A3: Based on current preclinical research, acquired resistance to this compound in MLL-r leukemia models is not associated with the emergence of secondary point mutations in the DOT1L gene.[1][6] Sequencing of the full coding region of DOT1L in resistant cell lines did not reveal any mutations compared to their sensitive parental counterparts.[6] This is in contrast to resistance mechanisms observed for other targeted therapies like FLT3 inhibitors.[1][4]

Q4: How does this compound resistance affect the downstream targets of DOT1L?

A4: The effect on downstream targets depends on the mechanism of resistance.

  • In cases of ABCB1-mediated efflux (e.g., KOPN-8 cells), the reduced intracellular drug concentration leads to a recovery of H3K79 methylation at the promoters of MLL-r target genes like HOXA9 and MEIS1. Consequently, the expression of these critical leukemogenic genes is restored, driving cell proliferation despite the presence of the inhibitor.[1]

  • In efflux-independent resistance (e.g., NOMO-1 cells), global H3K79 methylation and the expression of HOXA9 and MEIS1 can remain suppressed.[1] This suggests the cells have activated alternative pathways to bypass their dependency on the DOT1L-MLL fusion protein axis for survival and proliferation.[1]

Troubleshooting Guides

Issue 1: Decreased this compound efficacy and cell proliferation in the presence of the drug.

This guide helps you investigate the potential causes for observing resistance in your cell culture experiments.

Potential Cause Verification Step Proposed Solution
Development of Resistance Monitor proliferation rates (e.g., via cell counting) over time. Resistant cells will regain growth rates similar to vehicle controls after an initial period of sensitivity (approx. 3 weeks).[1][4]Proceed to the experimental workflows below to characterize the resistance mechanism.
Incorrect Drug Concentration Verify the concentration and stability of your this compound stock solution.Prepare a fresh stock of this compound and perform a dose-response experiment to re-establish the IC50 in the parental sensitive cell line.
Cell Line Integrity Confirm the identity and MLL-rearrangement status of your cell line via STR profiling and cytogenetics or PCR.Use low-passage, authenticated cells for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-resistant MLL-r cell lines.

Table 1: Pharmacological Characteristics of Sensitive vs. Resistant MLL-r Cell Lines

Cell LineStatusProliferation IC50 (nmol/L)H3K79me2 IC50 (nmol/L)
KOPN-8 Sensitive714
Resistant10,2001,480
NOMO-1 Sensitive65815
Resistant>25,00018

Data adapted from Daigle et al., Mol Cancer Ther, 2017.[1]

Table 2: Gene Expression Changes in Resistant Cell Lines

Cell LineResistance MechanismGeneFold Change in mRNA (Resistant vs. Sensitive)
KOPN-8 ABCB1 OverexpressionABCB1>100-fold increase
HOXA9Recovery of expression
MEIS1Recovery of expression
NOMO-1 Efflux-IndependentABCB1No significant change
HOXA9Continued suppression
MEIS1Continued suppression

Data adapted from Daigle et al., Mol Cancer Ther, 2017.[1][2]

Experimental Protocols & Workflows

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Cell Seeding: Seed sensitive MLL-r leukemia cells (e.g., KOPN-8, NOMO-1) at a density of 2 x 10^5 cells/mL in appropriate growth media.

  • Continuous Treatment: Supplement the media with this compound at a concentration above the established 14-day IC90 value (e.g., 4.5 µmol/L).[1]

  • Cell Maintenance: Every 3-4 days, assess cell number and viability using a method like Trypan blue exclusion.

  • Subculture: Split the cells back to the initial seeding density (2 x 10^5 cells/mL), replacing the media and fresh this compound.

  • Monitor for Resistance: Continue this process for approximately 3-4 weeks, or until the cell growth rate in the presence of this compound approaches that of cells grown in a vehicle control (e.g., DMSO).[1][4]

  • Maintenance of Resistant Pool: Once resistance is established, continuously culture the cells in media containing this compound to maintain the resistant phenotype.[1]

G cluster_setup Initial Setup cluster_cycle Resistance Development Cycle (Repeat for ~3 weeks) cluster_outcome Outcome start Seed Sensitive MLL-r Cells (2e5 cells/mL) treat Add this compound (e.g., 4.5 µM) start->treat culture Culture for 3-4 days treat->culture assess Assess Viability & Cell Count culture->assess split Split Cells & Re-dose with this compound assess->split monitor Monitor Growth Rate vs. Control assess->monitor Compare growth split->culture resistant Resistant Cell Pool Established monitor->resistant

Caption: Workflow for generating this compound-resistant cell lines.

Protocol 2: Proliferation Assay (IC50 Determination)
  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Drug Titration: Add a serial dilution of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a defined period (e.g., 7-14 days).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Global H3K79me2 Quantification by ELISA
  • Histone Extraction: Isolate histones from both sensitive and resistant cell lines treated with this compound or vehicle.

  • ELISA: Use a commercially available H3K79me2 ELISA kit. Coat wells with the extracted histones.

  • Antibody Incubation: Add a primary antibody specific for H3K79me2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a substrate solution and measure the absorbance.

  • Analysis: Quantify the H3K79me2 levels relative to the total histone amount and normalize to the vehicle-treated control.

Signaling Pathway Diagrams

The following diagrams illustrate the key identified mechanisms of resistance.

G cluster_cell Cancer Cell (KOPN-8 Model) cluster_resistance Resistance Mechanism Pinometostat_in This compound DOT1L DOT1L Pinometostat_in->DOT1L Inhibits ABCB1 ABCB1 (MDR1) Efflux Pump Pinometostat_in->ABCB1 Efflux H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes MLL_target_genes HOXA9/MEIS1 Expression H3K79me2->MLL_target_genes Activates Proliferation Leukemic Proliferation MLL_target_genes->Proliferation Drives Pinometostat_out This compound ABCB1->Pinometostat_out Pumps out G cluster_cell Cancer Cell (NOMO-1 Model) cluster_resistance Resistance Mechanism This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes MLL_target_genes HOXA9/MEIS1 (Suppressed) H3K79me2->MLL_target_genes Activates PI3K_AKT PI3K/AKT Pathway Proliferation Leukemic Proliferation PI3K_AKT->Proliferation Drives (Bypass) RAS_MEK_ERK RAS/MEK/ERK Pathway RAS_MEK_ERK->Proliferation Drives (Bypass)

References

Pinometostat off-target effects in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinometostat (EPZ-5676). The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing cytotoxic effects in a cancer cell line that does not have an MLL rearrangement. Is this an expected off-target effect of this compound?

A1: While this compound is highly selective for DOT1L, its on-target inhibition can have effects in various cellular contexts, not just MLL-rearranged (MLL-r) leukemia.[1][2] DOT1L is involved in several fundamental cellular processes, including cell cycle progression and DNA damage repair.[3][4] Therefore, potent inhibition of DOT1L could lead to anti-proliferative or cytotoxic effects in non-MLL-r cells, particularly if they have a dependency on DOT1L activity for survival. It is crucial to confirm that the observed effects are due to DOT1L inhibition.

Troubleshooting Steps:

  • Confirm On-Target Effect: Measure the levels of H3K79 dimethylation (H3K79me2) in your treated cells via Western blot or mass spectrometry. A significant reduction in H3K79me2 levels would indicate that this compound is engaging its target, DOT1L.

  • Rescue Experiment: To confirm that the cytotoxic effect is mediated by DOT1L, consider performing a rescue experiment with a drug-resistant mutant of DOT1L, if available.

  • Dose-Response Analysis: Perform a dose-response curve to determine the IC50 value in your cell line. Compare this to the known IC50 values in sensitive MLL-r cell lines (e.g., MV4-11 has an IC50 of ~9 nM).[1] A significantly higher IC50 may suggest mechanisms other than direct on-target cytotoxicity.

Q2: Our MLL-rearranged leukemia cell line is showing developing resistance to this compound over time. Are there known mutations in DOT1L that could be causing this?

A2: Current research suggests that resistance to this compound in MLL-r cell lines does not typically arise from mutations in the DOT1L enzyme itself.[5] Instead, resistance mechanisms are often associated with the activation of alternative cellular pathways.[3][5]

Identified Mechanisms of Resistance:

  • Increased Drug Efflux: A primary mechanism of acquired resistance is the upregulation of the drug efflux transporter ABCB1 (also known as P-glycoprotein or MDR1).[5] This transporter actively removes this compound from the cell, reducing its intracellular concentration and thus its ability to inhibit DOT1L.

  • Activation of Bypass Signaling Pathways: Resistance can also emerge through the activation of pro-survival signaling pathways that circumvent the cell's dependency on the DOT1L-MLL fusion protein axis. Pathways such as PI3K/AKT and RAS/RAF/MEK/ERK have been implicated in conferring resistance to this compound.[3][5]

The following diagram illustrates the primary mechanisms of acquired resistance to this compound.

G Mechanisms of Acquired Resistance to this compound cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Pinometostat_in This compound (Intracellular) DOT1L DOT1L Pinometostat_in->DOT1L Inhibition ABCB1 ABCB1 Efflux Pump (Upregulated) Pinometostat_in->ABCB1 Efflux Pinometostat_out This compound (Extracellular) Pinometostat_in->Pinometostat_out Pumped Out H3K79me2 H3K79me2 DOT1L->H3K79me2 Methylation Leukemogenesis Leukemogenic Gene Expression H3K79me2->Leukemogenesis Enables MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Leukemogenesis Drives Bypass_Pathways Bypass Pathways (PI3K/AKT, RAS/MEK/ERK) (Activated) Bypass_Pathways->Leukemogenesis Promotes Survival Pinometostat_out->Pinometostat_in Enters Cell

Caption: Mechanisms of acquired resistance to this compound.

Q3: We are planning an in vivo study with this compound. What are the common adverse events observed in clinical trials that might be relevant to our animal model monitoring?

A3: In human clinical trials, this compound has been generally safe, but several common adverse events have been reported.[2][6] While direct translation to animal models can vary, these provide a good starting point for what to monitor. In preclinical xenograft studies, this compound has been shown to achieve complete tumor regression without significant weight loss or obvious toxicity at effective doses.[1]

Troubleshooting and Monitoring:

  • Hematological Monitoring: Regularly monitor complete blood counts (CBCs) in your animal models. Look for signs of anemia, thrombocytopenia, and leukopenia, which are common hematological toxicities.

  • General Health: Monitor for general signs of distress, including fatigue, weight loss, and changes in behavior.

  • Gastrointestinal Issues: Be aware of potential gastrointestinal issues such as nausea and constipation, which may manifest as reduced food and water intake.

  • Liver Function: In some pediatric patients, elevated transaminases were observed as a dose-limiting toxicity.[7] Therefore, monitoring liver enzymes (ALT, AST) may be warranted.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / AssayReference
Ki (DOT1L) 80 pMCell-free assay[1]
Selectivity >37,000-foldAgainst other protein methyltransferases[1][2]
IC50 (H3K79me2) 2.6 nMMV4-11 cells[1]
IC50 (Proliferation) 9 nMMV4-11 cells[1]

Table 2: Common Adverse Events (Any Grade) in Adult Phase 1 Trial

Adverse EventFrequencyReference
Fatigue 39%[2][6]
Nausea 39%[2][6]
Constipation 35%[2][6]
Febrile Neutropenia 35%[2][6]

Experimental Protocols

Protocol 1: Western Blot for H3K79me2 Inhibition

This protocol is to verify the on-target activity of this compound by measuring the reduction in histone H3 lysine 79 dimethylation.

Workflow Diagram:

G Western Blot Workflow for H3K79me2 start Start: Treat cells with this compound (and vehicle control) harvest Harvest cells and isolate histones start->harvest quantify Quantify protein concentration harvest->quantify sds_page Run SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-H3K79me2 and anti-total H3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End: Compare H3K79me2/Total H3 ratio analyze->end

Caption: Workflow for assessing H3K79me2 inhibition.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 48-96 hours).

  • Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto a 15% polyacrylamide gel and perform electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K79me2 and a loading control antibody (e.g., total Histone H3).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Protocol 2: ABCB1 Efflux Pump Activity Assay

This protocol helps to determine if increased drug efflux via ABCB1 is a mechanism of resistance in your this compound-resistant cell line.

Workflow Diagram:

G ABCB1 Efflux Pump Activity Assay Workflow start Start: Prepare parental and resistant cell suspensions pre_incubate Pre-incubate cells with/without ABCB1 inhibitor (e.g., Valspodar) start->pre_incubate add_substrate Add fluorescent ABCB1 substrate (e.g., Calcein-AM) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash cells to remove extracellular substrate incubate->wash analyze Analyze intracellular fluorescence by flow cytometry wash->analyze end End: Compare fluorescence levels analyze->end

Caption: Workflow for ABCB1 efflux pump activity assay.

Methodology:

  • Cell Preparation: Prepare single-cell suspensions of both the parental (sensitive) and the this compound-resistant cell lines.

  • Inhibitor Pre-incubation: For each cell line, create two conditions: one with and one without a known ABCB1 inhibitor (e.g., Valspodar or Verapamil). Pre-incubate the cells with the inhibitor for 30-60 minutes.

  • Substrate Loading: Add a fluorescent substrate of ABCB1, such as Calcein-AM, to all cell suspensions and incubate for a specified time (e.g., 30 minutes) at 37°C. Calcein-AM is non-fluorescent until cleaved by intracellular esterases, and the fluorescent product (calcein) is a substrate for ABCB1.

  • Washing: Wash the cells with cold PBS to remove any extracellular substrate.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis:

    • Parental Cells: Should exhibit high fluorescence as they retain the calcein.

    • Resistant Cells (without inhibitor): If ABCB1 is overactive, they will show low fluorescence due to the efflux of calcein.

    • Resistant Cells (with inhibitor): If the resistance is due to ABCB1, the inhibitor will block the efflux, resulting in an increase in fluorescence, ideally to a level similar to that of the parental cells.[5]

References

Technical Support Center: Adhesion Issues with Pinometostat-Treated Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering adhesion-related issues with leukemia cells following treatment with Pinometostat.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased adhesion of our leukemia cell line to stromal cells after this compound treatment. Is this a known effect?

While not a widely reported primary effect, altered cell adhesion is a plausible consequence of this compound treatment. This compound inhibits DOT1L, a histone methyltransferase. Studies on DOT1L have shown that its loss can lead to the downregulation of genes encoding adhesion proteins such as E-cadherin and tight junction protein 1 (TJP1)[1]. Since these proteins are crucial for cell-cell adhesion, their reduced expression could explain the decreased adhesion of leukemia cells to a stromal layer.

Q2: Could this compound indirectly affect cell adhesion through its known targets?

Yes, this is a strong possibility. This compound treatment leads to the suppression of key leukemogenic genes, including HOXA9 and MEIS1[2][3]. The transcription factor MEIS1 is known to activate the expression of the melanoma cell adhesion molecule (Mcam/CD146), which is involved in cell migration and adhesion[4][5]. Therefore, by downregulating MEIS1, this compound could indirectly reduce the expression of Mcam and other adhesion-related genes, thereby altering the adhesive properties of the leukemia cells.

Q3: We are seeing an unexpected increase in cell adhesion after treating our cells with this compound. What could be the reason for this?

An increase in adhesion, although counterintuitive, could be attributed to several factors. This compound can induce differentiation in leukemia cells[2]. Differentiated hematopoietic cells can express different repertoires of adhesion molecules compared to their undifferentiated counterparts, potentially leading to increased adhesion to certain substrates. Additionally, cellular stress responses can sometimes lead to changes in the expression of surface proteins that may mediate adhesion. It is recommended to characterize the expression of a panel of adhesion molecules to understand the specific changes occurring in your cell line.

Q4: What concentration of this compound is typically used in in vitro studies, and could the concentration affect adhesion?

The effective concentration of this compound can vary between different leukemia cell lines. In vitro studies have used concentrations ranging from the low nanomolar to the micromolar range. For example, the IC50 for proliferation inhibition in the MV4-11 cell line is approximately 9 nM[6]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments. It is plausible that different concentrations of this compound could have varying effects on the expression of adhesion-related genes.

Troubleshooting Guides

Issue: Decreased Cell Adhesion to Substrates or Other Cells

Possible Cause 1: Altered Gene Expression of Adhesion Molecules

  • Troubleshooting Steps:

    • Quantitative PCR (qPCR): Analyze the mRNA expression levels of key adhesion molecules such as E-cadherin, N-cadherin, integrins (e.g., ITGA4, ITGB1), and selectins in this compound-treated versus vehicle-treated cells.

    • Western Blot or Flow Cytometry: Validate changes in protein expression for any significantly altered genes identified by qPCR.

    • Literature Review: Investigate if the specific MLL fusion protein in your cell line is known to regulate particular adhesion pathways.

Possible Cause 2: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Optimize Incubation Time: The kinetics of cell adhesion can be altered by drug treatment. Perform a time-course experiment to determine the optimal incubation time for adhesion in your treated cells.

    • Check Substrate Coating: Ensure that the substrate (e.g., fibronectin, VCAM-1, stromal cells) is properly coated on the culture surface. Verify the viability and confluence of stromal cell layers.

    • Review Washing Steps: Gentle and consistent washing steps are critical. Harsh washing can dislodge weakly adherent cells. Consider using a plate washer for improved consistency.

Issue: Increased Cell Adhesion or Cell Clumping

Possible Cause 1: Induction of Differentiation

  • Troubleshooting Steps:

    • Flow Cytometry for Differentiation Markers: Analyze the expression of cell surface markers associated with myeloid differentiation (e.g., CD11b, CD14) to assess if this compound is inducing differentiation in your cell line.

    • Morphological Assessment: Examine the morphology of treated cells using microscopy for any changes indicative of differentiation.

Possible Cause 2: Non-Specific Cell Aggregation

  • Troubleshooting Steps:

    • Calcium Dependence: Perform the adhesion assay in the presence and absence of calcium. Cadherin-mediated adhesion is calcium-dependent. If the aggregation is calcium-independent, it may be non-specific.

    • Cell Viability: Assess the viability of the cells before and after the adhesion assay. Dead or dying cells can release DNA, leading to non-specific clumping.

Data Presentation

Table 1: Hypothetical qPCR Data on Adhesion Gene Expression Following this compound Treatment

GeneFold Change (this compound vs. Vehicle)P-value
CDH1 (E-cadherin)0.45< 0.01
TJP10.62< 0.05
ITGA4 (Integrin α4)0.95> 0.05
MCAM0.38< 0.01

Experimental Protocols

Static Adhesion Assay to Stromal Cells

Objective: To quantify the adhesion of this compound-treated leukemia cells to a monolayer of stromal cells.

Materials:

  • Leukemia cell line (e.g., MV4-11, MOLM-13)

  • Stromal cell line (e.g., HS-5, M2-10B4)

  • 96-well flat-bottom tissue culture plates

  • Calcein-AM or other fluorescent cell tracker

  • This compound and vehicle control (e.g., DMSO)

  • Assay buffer (e.g., RPMI + 1% BSA)

  • Fluorescence plate reader

Procedure:

  • Stromal Cell Plating: Seed stromal cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Leukemia Cell Treatment: Treat leukemia cells with the desired concentration of this compound or vehicle for the appropriate duration (e.g., 48-72 hours).

  • Leukemia Cell Labeling:

    • Wash the treated leukemia cells with PBS.

    • Resuspend the cells in serum-free medium containing Calcein-AM (e.g., 2 µM) and incubate for 30 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

    • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Adhesion:

    • Remove the culture medium from the confluent stromal cell monolayer.

    • Add 100 µL of the labeled leukemia cell suspension to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation/520 nm emission for Calcein-AM).

    • A standard curve can be generated by lysing known numbers of labeled cells to correlate fluorescence intensity with cell number.

Flow Cytometry-Based Adhesion Assay

Objective: To quantify cell-cell adhesion between two different cell populations using flow cytometry.

Materials:

  • Two different fluorescent cell dyes (e.g., CellTrace™ Violet and CFSE)

  • This compound and vehicle control

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Labeling and Treatment:

    • Label the leukemia "effector" cells with CellTrace™ Violet according to the manufacturer's protocol.

    • Label the stromal "target" cells with CFSE according to the manufacturer's protocol.

    • Treat the labeled leukemia cells with this compound or vehicle.

  • Co-incubation:

    • Mix the treated leukemia cells and stromal cells at a 1:1 ratio in a FACS tube.

    • Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for cell-cell conjugate formation.

  • Fixation:

    • At each time point, stop the reaction by adding an equal volume of ice-cold 2% paraformaldehyde.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer.

    • Gate on single cells and then identify four populations:

      • Violet-positive only (unbound leukemia cells)

      • CFSE-positive only (unbound stromal cells)

      • Violet and CFSE double-positive (leukemia-stromal cell conjugates)

      • Unlabeled (debris)

    • The percentage of adhesion is calculated as: (Number of double-positive events) / (Number of double-positive events + Number of Violet-positive only events) * 100.

Mandatory Visualizations

Pinometostat_Signaling_Pathway This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Activates MLL_Fusion MLL Fusion Protein MLL_Fusion->DOT1L Recruits Adhesion_Genes Adhesion-Related Genes (e.g., MCAM, CDH1) Leukemogenic_Genes->Adhesion_Genes Regulates Cell_Adhesion Altered Cell Adhesion Adhesion_Genes->Cell_Adhesion

Caption: Simplified signaling pathway of this compound's potential effect on cell adhesion.

Adhesion_Assay_Workflow cluster_leukemia Leukemia Cells cluster_stromal Stromal Cells / Substrate Leukemia_Cells Leukemia Cells Treatment Treat with this compound or Vehicle Leukemia_Cells->Treatment Labeling_L Label with Fluorescent Dye (e.g., Calcein-AM) Treatment->Labeling_L Co_incubation Co-incubate Labeled Leukemia Cells with Stromal Monolayer Stromal_Cells Plate Stromal Cells or Coat with Substrate Monolayer Form Confluent Monolayer Stromal_Cells->Monolayer Wash Wash to Remove Non-adherent Cells Co_incubation->Wash Quantify Quantify Adherent Cells (Fluorescence Reading) Wash->Quantify

Caption: Experimental workflow for a static leukemia cell adhesion assay.

Troubleshooting_Logic cluster_decreased Decreased Adhesion cluster_increased Increased Adhesion Start Observe Altered Adhesion with this compound Check_Adhesion_Type Is Adhesion Increased or Decreased? Start->Check_Adhesion_Type Decreased_Cause_1 Possible Cause: Altered Gene Expression Check_Adhesion_Type->Decreased_Cause_1 Decreased Increased_Cause_1 Possible Cause: Induction of Differentiation Check_Adhesion_Type->Increased_Cause_1 Increased Decreased_Action_1 Action: qPCR/Western/Flow for Adhesion Molecules Decreased_Cause_1->Decreased_Action_1 Increased_Action_1 Action: Flow for Differentiation Markers (e.g., CD11b) Increased_Cause_1->Increased_Action_1

Caption: A logical troubleshooting guide for altered cell adhesion.

References

Mitigating batch effects in Pinometostat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch effects in Pinometostat experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (EPZ-5676) is a small molecule inhibitor of the histone methyltransferase DOT1L.[1][2] It functions as an S-adenosyl methionine (SAM) competitive inhibitor, preventing the methylation of histone H3 on lysine 79 (H3K79).[1] This inhibition of H3K79 methylation leads to the suppression of target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation of mixed-lineage leukemia (MLL)-rearranged leukemia cells, ultimately inducing apoptosis in these cancer cells.[2][3][4]

Q2: What are batch effects and why are they a concern in this compound experiments?

Q3: What are the common sources of batch effects in experiments involving this compound?

Common sources of batch effects in this compound experiments include:

  • Cell Culture Variations: Differences in cell passage number, confluency, and media composition between batches.

  • Reagent Variability: Using different lots of this compound, antibodies (for ChIP-seq or western blotting), or enzymes.

  • Library Preparation Differences (for sequencing-based assays): Variations in library preparation kits or protocols for RNA-seq and ChIP-seq.

  • Instrument Calibration: Fluctuations in the performance of plate readers, sequencers, or flow cytometers.

  • Personnel Differences: Variations in experimental technique between different researchers.[5]

  • Time of Experiment: Conducting experiments on different days or at different times of the day.[5]

Q4: How can I proactively minimize batch effects in my experimental design?

A well-thought-out experimental design is the most effective way to mitigate batch effects.[8][9] Key strategies include:

  • Randomization: Randomize the allocation of samples from different experimental conditions (e.g., control vs. This compound-treated) across different batches.

  • Blocking: Process samples in balanced blocks, ensuring each batch contains a representative sample from each condition.

  • Standardization: Use the same lot of reagents, standardized protocols, and the same personnel for all experiments within a study.

  • Include Controls: Use technical and biological replicates within and across batches to help identify and correct for batch effects.

Troubleshooting Guide

Issue: High variability observed between experimental replicates treated with this compound.

Possible Cause Recommended Solution
Batch Effects 1. Visualize the data: Use Principal Component Analysis (PCA) or t-SNE plots to see if samples cluster by batch rather than by experimental condition.[10] 2. Apply batch correction algorithms: Use computational tools like ComBat, Limma's removeBatchEffect, or methods available in packages like Seurat or Harmony for single-cell data to adjust for known batch variables.[10][11]
Inconsistent Drug Potency 1. Verify this compound concentration and stability: Ensure accurate dilution and proper storage of this compound. 2. Perform dose-response curves for each new batch of drug: This will confirm the IC50 and ensure consistent activity.
Cell Line Instability 1. Monitor cell passage number: Use cells within a consistent and low passage number range. 2. Regularly test for mycoplasma contamination.

Issue: Inconsistent results in downstream analyses like RNA-seq or ChIP-seq after this compound treatment.

Possible Cause Recommended Solution
Batch Effects in Library Preparation 1. Include batch information in the statistical model: When performing differential expression analysis, include the batch as a covariate in the model. 2. Use batch correction tools: For RNA-seq, tools like ComBat-seq or RUVSeq can be effective. For methylation data, ComBat-met is a suitable option.[12][13]
Variability in Antibody Affinity (ChIP-seq) 1. Use a single, validated lot of antibody for the entire experiment. 2. Include positive and negative control regions in your ChIP-qPCR to assess antibody performance across batches.
Differences in Sequencing Depth 1. Normalize sequencing data: Use methods like TPM (Transcripts Per Million) or TMM (Trimmed Mean of M-values) to account for differences in library size.

Experimental Protocols

Protocol 1: Batch Effect Assessment using Principal Component Analysis (PCA)
  • Data Preparation: Organize your data (e.g., gene expression matrix, histone modification peak intensities) with samples as rows and features (genes, peaks) as columns. Create a separate metadata file that includes information for each sample, such as experimental condition, batch number, and date of experiment.

  • Data Transformation: For count data (e.g., RNA-seq), apply a variance-stabilizing transformation, such as the regularized logarithm (rlog) or variance stabilizing transformation (vst) from the DESeq2 package. For continuous data, ensure it is appropriately scaled.

  • Perform PCA: Use a statistical software package (e.g., R, Python) to perform PCA on the transformed data.

  • Visualize PCA Plot: Plot the first two principal components (PC1 and PC2). Color the data points according to their batch number and then by their experimental condition.

  • Interpretation: If the samples cluster primarily by batch rather than by the biological condition of interest, it is a strong indication of the presence of batch effects.

Protocol 2: Batch Correction using ComBat

ComBat is a widely used method for adjusting for batch effects in high-throughput data. It uses an empirical Bayes framework to adjust data for known batches.

  • Installation: Install the sva package in R.

  • Data Preparation: Prepare your expression matrix (genes in rows, samples in columns) and a metadata file that includes a "batch" column.

  • Run ComBat:

  • Downstream Analysis: Use the corrected_data for subsequent analyses like differential expression or clustering.

Visualizations

Signaling Pathway of this compound Action

Pinometostat_Pathway This compound This compound (EPZ-5676) DOT1L DOT1L This compound->DOT1L inhibits Apoptosis Apoptosis This compound->Apoptosis induces H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes H3K79 Histone H3 Lysine 79 (H3K79) Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes activates transcription MLL_Fusion MLL Fusion Proteins (e.g., MLL-AF9) MLL_Fusion->DOT1L recruits Leukemia_Proliferation Leukemic Cell Proliferation Target_Genes->Leukemia_Proliferation promotes Leukemia_Proliferation->Apoptosis inhibits Batch_Effect_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Design Experimental Design (Randomization, Blocking) Standardize Standardize Protocols & Reagents Design->Standardize Execution Sample Processing in Batches Standardize->Execution QC Quality Control (e.g., PCA) Execution->QC Correction Batch Effect Correction (e.g., ComBat) QC->Correction Batch Effects Detected Downstream Downstream Analysis (Differential Expression, etc.) QC->Downstream No Significant Batch Effects Correction->Downstream Troubleshooting_Flowchart Start High Variability in Replicates Check_PCA Perform PCA on Data Start->Check_PCA Cluster_Batch Do samples cluster by batch? Check_PCA->Cluster_Batch Apply_Correction Apply Batch Correction (e.g., ComBat) Cluster_Batch->Apply_Correction Yes Investigate_Other Investigate other sources: - Drug Potency - Cell Line Stability Cluster_Batch->Investigate_Other No Reassess_PCA Re-run PCA on corrected data Apply_Correction->Reassess_PCA Proceed Proceed with Downstream Analysis Reassess_PCA->Proceed Investigate_Other->Proceed

References

Validation & Comparative

Pinometostat in Combination with Chemotherapy for MLL-Rearranged Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of pinometostat in combination with chemotherapy, focusing on preclinical evidence and the rationale for ongoing clinical trials. While clinical data on the efficacy of these combinations are still emerging, preclinical studies highlight a promising synergistic anti-leukemic effect. This document summarizes the available data, details experimental methodologies, and illustrates the underlying molecular pathways.

Introduction to this compound and its Rationale for Combination Therapy

This compound (EPZ-5676) is a small molecule inhibitor of the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like).[1] In acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the MLL fusion proteins aberrantly recruit DOT1L, leading to hypermethylation of histone H3 at lysine 79 (H3K79).[2][3] This epigenetic modification drives the overexpression of key leukemogenic genes, such as HOXA9 and MEIS1, which are critical for leukemia cell proliferation and survival.[2][3][4] this compound selectively inhibits DOT1L's methyltransferase activity, thereby reversing this aberrant gene expression and inducing apoptosis in MLL-rearranged leukemia cells.[1]

While this compound has shown modest single-agent activity in clinical trials, preclinical evidence suggests that its efficacy can be significantly enhanced when combined with standard chemotherapy agents.[1][5][6] The primary rationale for this combination is the potential for this compound to sensitize leukemia cells to DNA-damaging agents by inhibiting the DNA damage response.[2][4][7]

Preclinical Efficacy of DOT1L Inhibitors in Combination with Chemotherapy

Due to the limited availability of published data on this compound combination therapy, this guide includes data from a preclinical study on SYC-522, another potent and selective DOT1L inhibitor, which serves as a strong proof-of-concept for this therapeutic strategy.

Enhanced Cytotoxicity in MLL-Rearranged Leukemia Cell Lines

A key study investigated the in vitro efficacy of the DOT1L inhibitor SYC-522 in combination with standard chemotherapy agents used in the treatment of Acute Myeloid Leukemia (AML), such as cytarabine, mitoxantrone, and etoposide. The MLL-rearranged AML cell lines MV4-11 and MOLM13 were pre-treated with SYC-522 before the addition of the chemotherapeutic agent. The combination treatment resulted in a significant increase in apoptosis compared to either agent alone.

Table 1: Apoptosis in MLL-rearranged AML Cell Lines with SYC-522 and Chemotherapy

Cell LineTreatmentApoptosis Rate (%)
MV4-11 Mitoxantrone (10 nM)25
SYC-522 (3 µM) + Mitoxantrone (10 nM)45
Etoposide (100 nM)20
SYC-522 (3 µM) + Etoposide (100 nM)40
Cytarabine (100 nM)15
SYC-522 (3 µM) + Cytarabine (100 nM)35
MOLM13 Mitoxantrone (10 nM)30
SYC-522 (10 µM) + Mitoxantrone (10 nM)55
Etoposide (1 µM)25
SYC-522 (10 µM) + Etoposide (1 µM)50
Cytarabine (1 µM)20
SYC-522 (10 µM) + Cytarabine (1 µM)45

Data adapted from a preclinical study on SYC-522, a DOT1L inhibitor with a similar mechanism of action to this compound. The study demonstrated that pre-treatment with the DOT1L inhibitor significantly sensitized MLL-rearranged leukemia cells to chemotherapy.[8]

Inhibition of Colony Formation in Primary AML Cells

The synergistic effect of DOT1L inhibition and chemotherapy was also observed in primary MLL-rearranged AML patient samples. Combination treatment with SYC-522 and mitoxantrone or etoposide led to a marked reduction in the colony-forming ability of these cells, indicating a potent anti-leukemic effect on the progenitor cell population.

Table 2: Colony Formation in Primary MLL-rearranged AML Cells

TreatmentColony Count (relative to control)
Mitoxantrone (10 nM)60%
SYC-522 (10 µM) + Mitoxantrone (10 nM)20%
Etoposide (100 nM)70%
SYC-522 (10 µM) + Etoposide (100 nM)30%

Data adapted from a preclinical study on SYC-522. The combination of the DOT1L inhibitor and chemotherapy significantly reduced the clonogenic potential of primary MLL-rearranged AML cells.[8]

Experimental Protocols

Cell Lines and Culture
  • Cell Lines: MV4-11 (MLL-AF4) and MOLM13 (MLL-AF9) human leukemia cell lines were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assay
  • Treatment: Cells were pre-treated with SYC-522 (3 µM for MV4-11, 10 µM for MOLM13) for 3 or 6 days.

  • Chemotherapy Addition: Chemotherapeutic agents (mitoxantrone, etoposide, or cytarabine) were added to the culture for an additional 24 hours.

  • Staining: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Apoptosis was quantified by flow cytometry, with Annexin V-positive cells considered as apoptotic.

Colony Formation Assay
  • Cell Preparation: Primary MLL-rearranged AML cells were isolated from patient samples.

  • Treatment: Cells were plated in methylcellulose medium containing the indicated concentrations of SYC-522 and/or chemotherapeutic agents.

  • Incubation: Plates were incubated for 14 days at 37°C in a humidified atmosphere of 5% CO2.

  • Quantification: Colonies were counted using an inverted microscope.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Synergy

This compound's inhibition of DOT1L leads to a reduction in H3K79 methylation at the promoters of MLL target genes, resulting in their transcriptional repression. This has two key consequences that synergize with chemotherapy. Firstly, the downregulation of pro-survival genes, such as BCL2L1, lowers the apoptotic threshold of the cancer cells. Secondly, DOT1L has a role in the DNA damage response (DDR).[2][4][7] Inhibition of DOT1L impairs the cell's ability to repair DNA damage induced by chemotherapeutic agents, leading to an accumulation of DNA double-strand breaks and ultimately, apoptosis.

Synergy_Mechanism cluster_this compound This compound cluster_chemotherapy Chemotherapy This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits Chemotherapy Daunorubicin Cytarabine DNA_Damage DNA Damage Chemotherapy->DNA_Damage Induces H3K79me H3K79 Hypermethylation DOT1L->H3K79me Catalyzes DDR DNA Damage Response (DDR) DOT1L->DDR Required for MLL_Targets MLL Target Genes (HOXA9, MEIS1) H3K79me->MLL_Targets Upregulates Leukemogenesis Leukemogenesis (Proliferation, Survival) MLL_Targets->Leukemogenesis Apoptosis Apoptosis Leukemogenesis->Apoptosis Inhibits DDR->DNA_Damage Repairs DNA_Damage->DDR Activates DNA_Damage->Apoptosis Induces Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Lines MLL-rearranged Leukemia Cell Lines Viability Cell Viability (MTT/XTT Assay) Cell_Lines->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis Primary_Cells Primary Patient AML Cells Colony_Formation Colony Formation Assay Primary_Cells->Colony_Formation Xenograft Patient-Derived Xenograft (PDX) Models Viability->Xenograft Apoptosis->Xenograft Colony_Formation->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Survival Overall Survival Xenograft->Survival

References

Synergistic Potential of Pinometostat in Combination with Other Epigenetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pinometostat (EPZ-5676), a potent and selective small-molecule inhibitor of the DOT1L histone methyltransferase, has shown promise in the treatment of acute leukemias with MLL rearrangements (MLL-r). However, its efficacy as a monotherapy has been modest, prompting investigations into combination strategies to enhance its therapeutic potential. This guide provides a comparative analysis of the synergistic effects of this compound with other epigenetic drugs, supported by preclinical experimental data.

This compound in Combination with Menin Inhibitors

A significant synergistic effect has been observed when combining this compound with menin inhibitors, such as revumenib, particularly in the context of KMT2A-rearranged acute lymphoblastic leukemia (ALL).[1][2][3][4][5][6] The menin-KMT2A interaction is crucial for the leukemogenic activity of MLL fusion proteins.[7]

Experimental Data:

Preclinical studies have demonstrated strong synergistic lethality with the combination of this compound and revumenib in KMT2A-rearranged ALL cell lines. The synergy has been quantified using the Zero Interaction Potency (ZIP) score, where a score greater than 10 is considered synergistic.

Cell LineDrug CombinationSynergy Score (ZIP)Reference
KMT2A-rearranged ALLThis compound + Revumenib> 20[2][3][5]

Experimental Protocol: Synergy Assessment in KMT2A-rearranged ALL

  • Cell Lines: Human KMT2A-rearranged ALL cell lines (e.g., SEM, RS4;11).

  • Drug Treatment: Cells are treated with a dose matrix of this compound and a menin inhibitor (e.g., revumenib) for a specified period (e.g., 72 hours).

  • Cell Viability Assay (MTT Assay):

    • Plate cells in 96-well plates at a predetermined density.

    • Add serial dilutions of single agents and combinations.

    • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Synergy is quantified using methods such as the Chou-Talalay method to calculate the Combination Index (CI) or by determining the ZIP score.

Signaling Pathway and Mechanism of Synergy:

The synergy between DOT1L and menin inhibitors stems from their convergent targeting of the MLL-fusion protein complex. Both DOT1L and menin are essential cofactors for the oncogenic activity of MLL fusion proteins. By inhibiting both, the transcriptional program driven by the MLL fusion is more effectively shut down, leading to a more profound anti-leukemic effect.

G cluster_MLL_complex MLL Fusion Complex MLL_Fusion MLL Fusion Protein Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulates Menin Menin Menin->MLL_Fusion Binds to DOT1L DOT1L DOT1L->MLL_Fusion Recruited by This compound This compound This compound->DOT1L Inhibits Activity Menin_Inhibitor Menin Inhibitor (e.g., Revumenib) Menin_Inhibitor->Menin Inhibits Interaction Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives G cluster_epigenetic Epigenetic Dysregulation in MLL-r Leukemia Aberrant_H3K79 Aberrant H3K79 Methylation Gene_Silencing Tumor Suppressor Gene Silencing Aberrant_H3K79->Gene_Silencing DNA_Hypermethylation DNA Hypermethylation DNA_Hypermethylation->Gene_Silencing This compound This compound This compound->Aberrant_H3K79 Inhibits Gene_Reactivation Gene Reactivation & Differentiation This compound->Gene_Reactivation DNMT_Inhibitor DNMT Inhibitor (e.g., Azacitidine) DNMT_Inhibitor->DNA_Hypermethylation Inhibits DNMT_Inhibitor->Gene_Reactivation Leukemia_Progression Leukemia Progression Gene_Silencing->Leukemia_Progression

References

Validating Pinometostat Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Pinometostat (EPZ5676), a first-in-class inhibitor of the histone methyltransferase DOT1L. We will explore the performance of this compound against other DOT1L inhibitors, supported by experimental data, and provide detailed methodologies for key validation assays.

Introduction to this compound and its Target

This compound is a potent and selective, S-adenosyl methionine (SAM) competitive inhibitor of Disruptor of Telomeric Silencing 1-like (DOT1L), the sole known histone H3 lysine 79 (H3K79) methyltransferase.[1][2][3][4] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, chromosomal translocations lead to the aberrant recruitment of DOT1L to chromatin.[3][4] This results in the hypermethylation of H3K79 at specific gene loci, including the proto-oncogenes HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[5][6][7] this compound is designed to specifically inhibit this activity, thereby reducing H3K79 methylation, suppressing the expression of leukemogenic genes, and ultimately inducing apoptosis in cancer cells.[2][6]

Comparative Analysis of DOT1L Inhibitors

Validating the in vivo target engagement of this compound involves demonstrating its ability to inhibit DOT1L and the subsequent downstream effects. This is often compared with other DOT1L inhibitors to understand its relative potency and efficacy.

InhibitorTargetIn Vitro Potency (IC50/Ki)In Vivo ModelKey In Vivo FindingsReference
This compound (EPZ5676) DOT1LKi: 80 pMRat xenograft model of MLL-r leukemiaComplete and sustained tumor regression at 70 mg/kg. Reduced HOXA9 and MEIS1 mRNA levels.[8]
IC50 (MV4-11 cells): 3.5 nMAdult patients with relapsed/refractory leukemiaReduction in global H3K79me2 levels in PBMCs (7% to 88%).[4]
EPZ004777 DOT1LIC50: 0.4 nMMouse xenograft modelReduced HOXA9 gene expression, leading to cell differentiation and death.[6]
SGC0946 DOT1LNot specifiedNot specifiedReduces H3K79me2 levels.[1]
Compound 10 DOT1LIC50 (MOLM13 cells): <1 nMPatient-derived xenografts (PDX)Significant reduction in human leukemia cells in blood. Reduced MEIS1 and HOXA10 RNA and H3K79me2 levels.[9]
Compound 11 DOT1LIC50 (MOLM13 cells): <1 nMPatient-derived xenografts (PDX)Significant reduction in human leukemia cells in blood.[9]

Experimental Protocols for Target Validation

The primary methods for validating this compound's in vivo target engagement focus on measuring the direct modification of its target's substrate (H3K79me2) and the expression of downstream target genes (HOXA9, MEIS1).

Western Blot for Global H3K79 Dimethylation (H3K79me2)

This assay provides a semi-quantitative assessment of the overall levels of H3K79me2 in cells or tissues.

Methodology:

  • Histone Extraction: Isolate histones from tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control animals/patients.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford assay.

  • SDS-PAGE: Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594) at a dilution of 1:1000 in blocking buffer. A primary antibody for total Histone H3 (e.g., Abcam ab1791) should be used on a parallel blot as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a dilution of 1:5000 in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the H3K79me2 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Locus-Specific H3K79me2

ChIP-seq provides a genome-wide profile of H3K79me2, allowing for the assessment of target engagement at specific gene loci like HOXA9 and MEIS1.

Methodology:

  • Cross-linking: Cross-link cells (e.g., leukemic blasts) with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K79me2.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K79me2. Analyze the differential enrichment of H3K79me2 at the promoter and gene body regions of HOXA9, MEIS1, and other relevant genes between treated and control samples.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This assay measures the mRNA levels of downstream target genes to confirm the functional consequence of DOT1L inhibition.

Methodology:

  • RNA Extraction: Extract total RNA from tumor tissue or PBMCs using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Example Primer Sequences (Human):

      • HOXA9 Forward: 5'-GAGAGCAGCACCCTTCTCAAC-3'

      • HOXA9 Reverse: 5'-CTGCTTCATGCGGCGGTT-3'

      • MEIS1 Forward: 5'-CAAGCTGATTGCGCAGAAA-3'

      • MEIS1 Reverse: 5'-TGCCTTCTTTGTTGCTGCT-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizing the Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams illustrate the MLL-r leukemia signaling pathway and the general workflow for validating this compound's target engagement.

MLL_Rearranged_Leukemia_Signaling_Pathway cluster_0 MLL-Rearranged (MLL-r) Leukemia MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates H3K79me2 H3K79 Dimethylation (H3K79me2) H3K79->H3K79me2 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes activates transcription Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression drives This compound This compound This compound->DOT1L inhibits

Caption: MLL-r Leukemia Signaling Pathway and Point of this compound Intervention.

Pinometostat_Target_Engagement_Workflow cluster_1 In Vivo Experiment cluster_2 Pharmacodynamic Assays Animal_Model Animal Model with MLL-r Leukemia Xenograft Treatment Treatment with this compound or Vehicle Control Animal_Model->Treatment Sample_Collection Tumor and/or PBMC Collection Treatment->Sample_Collection Western_Blot Western Blot for Global H3K79me2 Sample_Collection->Western_Blot ChIP_Seq ChIP-Seq for Locus-Specific H3K79me2 Sample_Collection->ChIP_Seq qRT_PCR qRT-PCR for HOXA9 & MEIS1 mRNA Sample_Collection->qRT_PCR Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis ChIP_Seq->Data_Analysis qRT_PCR->Data_Analysis Target_Engagement_Validation Target Engagement Validation Data_Analysis->Target_Engagement_Validation

Caption: Experimental Workflow for Validating this compound Target Engagement.

Conclusion

The in vivo validation of this compound's target engagement relies on a multi-faceted approach that combines direct measurement of its effect on the epigenetic mark H3K79me2 with the functional readout of downstream gene expression. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the efficacy of this compound and compare its performance with other DOT1L inhibitors. The consistent observation of reduced H3K79me2 and suppression of HOXA9 and MEIS1 expression in both preclinical and clinical settings provides strong evidence of this compound's on-target activity. This comprehensive validation is crucial for the continued development and clinical application of this targeted therapy.

References

A Researcher's Guide to Indispensable Control Experiments for Pinometostat Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Pinometostat, rigorous experimental design is paramount to ensure the validity and reproducibility of findings. This guide provides a comprehensive overview of essential control experiments for in vitro studies involving this compound, a selective inhibitor of the histone methyltransferase DOT1L. By objectively comparing this compound's performance with appropriate controls, this document aims to equip researchers with the necessary tools to generate robust and reliable data.

This compound (also known as EPZ-5676) is a potent and highly selective S-adenosyl methionine (SAM) competitive inhibitor of DOT1L, the sole histone H3 lysine 79 (H3K79) methyltransferase.[1] Its primary mechanism of action involves the suppression of H3K79 methylation, leading to the transcriptional repression of key target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation of mixed-lineage leukemia (MLL)-rearranged leukemia cells.[2] This targeted activity ultimately induces apoptosis in these cancer cells.[3] To unequivocally attribute observed cellular effects to the specific inhibition of DOT1L by this compound, a well-defined set of control experiments is crucial.

Essential Controls for this compound Studies

A robust experimental design for evaluating this compound should incorporate a multi-tiered approach to controls, including vehicle controls, negative controls to assess off-target effects, and positive controls to benchmark its efficacy.

Vehicle Control: The Baseline Comparator

The most fundamental control is the use of a vehicle, the solvent in which this compound is dissolved (commonly dimethyl sulfoxide, DMSO).[4] All experimental conditions, including the vehicle control, should contain the same final concentration of the vehicle to account for any potential effects of the solvent on cell viability, gene expression, or signaling pathways.

Negative Controls: Ruling out Off-Target Effects

To ensure that the observed effects are due to the specific inhibition of DOT1L and not other cellular interactions, appropriate negative controls are necessary.

  • Inactive Enantiomer (if available): While a specific commercially available inactive enantiomer for this compound is not widely documented, the use of a structurally similar but biologically inactive analog, if identified, would be the gold standard for a negative control.

  • Genetic Knockout/Knockdown of DOT1L: The most definitive method to validate the on-target effects of this compound is to use a cell line in which the DOT1L gene has been knocked out or knocked down using technologies like CRISPR/Cas9 or shRNA, respectively. The phenotypic effects of this compound treatment should be significantly diminished or absent in these DOT1L-deficient cells compared to their wild-type counterparts.

Positive Controls: Benchmarking Efficacy

Positive controls are essential for validating the experimental system and providing a benchmark for the potency of this compound.

  • Alternative DOT1L Inhibitors: Comparing the effects of this compound with other known DOT1L inhibitors can provide valuable insights into its relative potency and potential for unique off-target effects. EPZ004777 and SGC0946 are two such inhibitors that can serve as effective positive controls.[5][6]

  • MLL-rearranged Leukemia Cell Lines: Cell lines known to be sensitive to DOT1L inhibition, such as MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9), serve as excellent positive control systems to confirm the expected anti-proliferative and pro-apoptotic effects of this compound.[2][6]

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and a common positive control, EPZ004777, in sensitive MLL-rearranged leukemia cell lines.

Compound Target Cell Line IC50 (Proliferation) Reference
This compound (EPZ-5676)DOT1LMV4-113.5 nM (14-day incubation)[2]
This compound (EPZ-5676)DOT1LMOLM-13<1 µM (8-day treatment)[6]
EPZ004777DOT1LMV4-11~10 nM (14-day incubation)[2][5]
Assay Cell Line This compound Treatment Expected Outcome Reference
H3K79me2 LevelsMV4-111 µM for 4 daysSignificant reduction[2]
HOXA9 mRNA ExpressionMV4-111 µM for 6 daysSignificant reduction[2]
MEIS1 mRNA ExpressionMV4-111 µM for 6 daysSignificant reduction[2]

Key Experimental Protocols

Detailed methodologies for essential experiments are provided below to ensure reproducibility and standardization.

Western Blot for H3K79 Dimethylation (H3K79me2)

This protocol is designed to assess the direct pharmacodynamic effect of this compound on its target.

  • Cell Lysis and Histone Extraction: Treat cells with this compound or controls for the desired time. Harvest cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of histone extracts (typically 15 µg for HeLa cells) onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the low molecular weight histone proteins.[4][7]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for optimal histone retention).[4]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., from Thermo Fisher Scientific, Cat # 49-1019) overnight at 4°C with gentle agitation.[7] A primary antibody against total Histone H3 should be used as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software and normalize the H3K79me2 signal to the total H3 signal.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere overnight if applicable.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and controls (vehicle, positive control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 4 to 14 days for this compound).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative PCR (qPCR) for HOXA9 and MEIS1 Expression

This protocol quantifies the effect of this compound on the expression of its downstream target genes.

  • RNA Extraction: Treat cells with this compound or controls. Harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., B2M or GAPDH) for normalization.[1]

    • HOXA9 Primers (example): Hs00365956_m1 (Thermo Fisher Scientific)[1]

    • MEIS1 Primers (example): Hs00180020_m1 (Thermo Fisher Scientific)[1]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_controls Control Groups cluster_assays Downstream Assays cell_culture Cell Culture (e.g., MV4-11) treatment Treatment Groups cell_culture->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle Control negative Negative Control (e.g., DOT1L KO) treatment->negative Control positive Positive Control (e.g., EPZ004777) treatment->positive Control This compound This compound treatment->this compound Experimental western Western Blot (H3K79me2) vehicle->western viability Cell Viability (MTT Assay) vehicle->viability qpcr qPCR (HOXA9, MEIS1) vehicle->qpcr negative->viability positive->viability This compound->western This compound->viability This compound->qpcr

Fig 1. Experimental workflow for this compound studies.

pinometostat_pathway This compound This compound dot1l DOT1L This compound->dot1l inhibits proliferation Leukemic Cell Proliferation & Survival This compound->proliferation inhibits h3k79me2 H3K79 Dimethylation (H3K79me2) dot1l->h3k79me2 catalyzes h3k79 Histone H3 Lysine 79 (H3K79) transcription Gene Transcription h3k79me2->transcription activates mll_fusion MLL Fusion Protein mll_fusion->dot1l recruits target_genes Target Genes (HOXA9, MEIS1) target_genes->proliferation promotes transcription->target_genes expresses apoptosis Apoptosis proliferation->apoptosis leads to

Fig 2. This compound's mechanism of action.

logical_relationship cluster_observed Observed Effect cluster_interpretation Interpretation cluster_evidence Supporting Evidence observed_effect Cell Death or Reduced Proliferation on_target On-Target Effect (DOT1L Inhibition) observed_effect->on_target If... off_target Off-Target Effect observed_effect->off_target If... no_effect No Drug Effect observed_effect->no_effect If... evidence_on Reduced H3K79me2 Reduced HOXA9/MEIS1 No effect in DOT1L KO cells on_target->evidence_on evidence_off No change in H3K79me2 Effect persists in DOT1L KO cells off_target->evidence_off evidence_none No change in phenotype compared to vehicle no_effect->evidence_none

Fig 3. Logic for interpreting experimental outcomes.

By adhering to the principles of robust experimental design outlined in this guide, researchers can confidently and accurately delineate the cellular and molecular consequences of this compound treatment, paving the way for its effective translation into clinical applications.

References

Pinometostat in Acute Myeloid Leukemia: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Pinometostat (EPZ-5676), a first-in-class DOT1L inhibitor, in the treatment of acute myeloid leukemia (AML), particularly in patient populations with MLL gene rearrangements (MLL-r). The guide contrasts this compound's performance with alternative therapeutic strategies and presents supporting experimental data from key clinical trials.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] In MLL-rearranged leukemias, the fusion proteins aberrantly recruit DOT1L, leading to the methylation of histone H3 on lysine 79 (H3K79) at specific gene loci, including the HOXA9 and MEIS1 genes.[3] This epigenetic modification results in the overexpression of genes that drive leukemogenesis.[3] this compound specifically inhibits the catalytic activity of DOT1L, thereby reversing the aberrant H3K79 methylation, suppressing the expression of leukemogenic genes, and inducing apoptosis in MLL-rearranged leukemia cells.[4]

Signaling Pathway of DOT1L in MLL-Rearranged AML

DOT1L_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me2 H3K79me2 DOT1L->H3K79me2 increases Target_Genes Leukemogenic Target Genes (HOXA9, MEIS1) H3K79me2->Target_Genes activates Transcription Gene Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis This compound This compound This compound->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged acute myeloid leukemia.

Clinical Trial Data: this compound Monotherapy

This compound has been evaluated as a monotherapy in Phase I clinical trials for both adult and pediatric patients with relapsed or refractory AML, primarily those with MLL rearrangements.

Table 1: Comparison of Phase I this compound Monotherapy Trials in AML
FeatureAdult Trial (NCT01684150)[1][2][5]Pediatric Trial (NCT02141828)[6][7]
Patient Population Adults with relapsed/refractory acute leukemias, including AML with MLL-r.Children (3 months to 18 years) with relapsed/refractory MLL-r acute leukemia.
Number of Patients 5118
Dosing Regimen Continuous intravenous infusion in 28-day cycles, with dose escalation from 12 to 90 mg/m²/day.Continuous intravenous infusion, with dose escalation (45, 70, and 90 mg/m²/day).
Maximum Tolerated Dose (MTD) Not reached.Not determined in patients < 1 year. Recommended Phase 2 Dose (RP2D) for patients > 1 year was 70 mg/m²/day.
Efficacy Modest single-agent activity. 2 complete remissions (CRs) observed at 54 mg/m²/day.[1][5]No objective responses observed. Transient reductions in peripheral or bone marrow blasts in ~40% of patients.[6][7]
Safety and Tolerability Generally safe. Most common adverse events (any grade) were fatigue (39%), nausea (39%), and constipation (35%).[1][5]Acceptable safety profile. Most common Grade ≥3 treatment-emergent adverse events were febrile neutropenia, anemia, and thrombocytopenia.[6]
Pharmacokinetics (PK) Dose-proportional plasma concentrations, reaching steady-state within 4-8 hours.[1][5]Plasma concentrations in children >1 year were comparable to adults.[6][7]
Pharmacodynamics (PD) Dose-dependent reduction in global H3K79me2 levels in peripheral blood mononuclear cells.[1]Significant reduction (≥80%) in H3K79me2 at MLL target genes in leukemic blasts.[6][7]

Comparison with Alternative Therapeutic Strategies

Given the modest single-agent efficacy of this compound, combination therapies are being explored. The primary alternatives for patients with MLL-rearranged AML include standard chemotherapy and other targeted agents like menin inhibitors.

Table 2: this compound in Combination Therapy vs. Other Approaches
Therapeutic StrategyMechanism of ActionClinical Trial Stage (for MLL-r AML)Reported Efficacy (in MLL-r AML)
This compound + Azacitidine [8][9]DOT1L inhibition combined with a hypomethylating agent to potentially reverse aberrant gene expression more effectively.Phase Ib/II (NCT03701295) - CompletedAims to improve upon the modest single-agent activity of this compound.[5]
This compound + Standard Chemotherapy [10]DOT1L inhibition to sensitize leukemia cells to the cytotoxic effects of standard chemotherapy agents like daunorubicin and cytarabine.Phase Ib/II (NCT03724084) - TerminatedPreclinical data suggests DOT1L inhibition can increase chemosensitivity.[9][10]
Menin Inhibitors (e.g., SNDX-5613, KO-539) [4]Disrupt the interaction between menin and MLL fusion proteins, which is also crucial for leukemogenesis in MLL-r leukemia.Phase I/IIPromising preclinical and early clinical activity reported.[4]

Experimental Protocols

Pharmacodynamic Assessment: H3K79me2 Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

The following workflow represents a typical protocol for assessing H3K79me2 levels in patient samples from clinical trials.

ChIP_Seq_Workflow cluster_sample Sample Processing cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing and Analysis PBMCs 1. Isolate PBMCs from patient blood Blasts 2. Isolate Leukemic Blasts (e.g., via flow cytometry) PBMCs->Blasts Crosslink 3. Crosslink proteins to DNA (Formaldehyde) Blasts->Crosslink Shear 4. Shear Chromatin (Sonication) Crosslink->Shear IP 5. Immunoprecipitation with anti-H3K79me2 antibody Shear->IP Reverse 6. Reverse Crosslinks and Purify DNA IP->Reverse Library 7. Library Preparation Reverse->Library Sequencing 8. High-Throughput Sequencing Library->Sequencing Analysis 9. Bioinformatic Analysis (Peak calling, differential binding) Sequencing->Analysis

Caption: Experimental workflow for H3K79me2 ChIP-Seq analysis.

Methodology Details:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. Leukemic blasts are then often further purified using methods like fluorescence-activated cell sorting (FACS) to enrich for the target cell population.[3]

  • Chromatin Immunoprecipitation (ChIP):

    • Crosslinking: Cells are treated with formaldehyde to create covalent crosslinks between proteins and DNA that are in close proximity.

    • Chromatin Shearing: The chromatin is fragmented into smaller, more manageable pieces, typically through sonication.

    • Immunoprecipitation: An antibody specific to the target protein (in this case, H3K79me2) is used to pull down the protein-DNA complexes.

    • DNA Purification: The crosslinks are reversed, and the associated DNA is purified.

  • Sequencing and Analysis:

    • Library Preparation: The purified DNA fragments are prepared for sequencing.

    • Sequencing: High-throughput sequencing is performed to determine the DNA sequences of the fragments.

    • Bioinformatic Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for H3K79me2. These regions can then be compared between pre- and post-treatment samples to quantify the effect of this compound on H3K79me2 levels at specific gene loci.[6]

Conclusion

Clinical trial data demonstrates that this compound effectively inhibits its target, DOT1L, in patients with MLL-rearranged AML, as evidenced by pharmacodynamic studies showing a reduction in H3K79me2 levels.[1][6] However, as a monotherapy, its clinical efficacy has been modest, with objective responses observed in a small subset of adult patients and none in the pediatric population.[1][6] The safety profile of this compound appears acceptable, which supports its investigation in combination with other anti-leukemic agents.[1][6] Ongoing and future studies of this compound in combination with hypomethylating agents or standard chemotherapy will be crucial in determining its ultimate role in the treatment landscape of AML. Furthermore, the emergence of other targeted therapies, such as menin inhibitors, provides a new benchmark for comparison and highlights the dynamic nature of drug development for this challenging disease.

References

Pinometostat's Specificity: A Comparative Analysis Against a Panel of Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of epigenetic drug discovery, the specificity of a targeted inhibitor is paramount to its therapeutic potential and safety profile. This guide provides a detailed comparison of Pinometostat (EPZ-5676), a potent inhibitor of the histone methyltransferase DOT1L, against a panel of other methyltransferases. The data presented herein underscores the remarkable selectivity of this compound, a critical attribute for its clinical development in the treatment of MLL-rearranged leukemias.

Executive Summary

This compound is a small molecule inhibitor that competitively targets the S-adenosyl methionine (SAM) binding pocket of DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation. Dysregulation of DOT1L activity is a key driver in mixed-lineage leukemia (MLL)-rearranged leukemias. This guide summarizes the quantitative data from biochemical assays that demonstrate the high specificity of this compound for DOT1L over a broad range of other protein methyltransferases (PMTs). Detailed experimental protocols for assessing methyltransferase activity are also provided to enable researchers to replicate and validate these findings.

Data Presentation: this compound's Specificity Profile

Biochemical assays have demonstrated that this compound is a highly potent and selective inhibitor of DOT1L. The following table summarizes the inhibitory activity of this compound against DOT1L and a panel of other histone methyltransferases.

Methyltransferase TargetThis compound IC50 (nM)Fold Selectivity vs. DOT1L
DOT1L 0.8 -
CARM1>30,000>37,000
EHMT1>30,000>37,000
EHMT2 (G9a)>30,000>37,000
EZH1>30,000>37,000
EZH2>30,000>37,000
PRMT1>30,000>37,000
PRMT2>30,000>37,000
PRMT5>30,000>37,000
PRMT6>30,000>37,000
PRMT8>30,000>37,000
SETD7>30,000>37,000
SMYD2>30,000>37,000
SMYD3>30,000>37,000
WHSC1>30,000>37,000
WHSC1L1>30,000>37,000

Data sourced from publicly available studies. The >37,000-fold selectivity is a reported value, with specific IC50s for the other methyltransferases being above the highest tested concentration.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioisotope-based)

This biochemical assay is a standard method for determining the potency of inhibitors against purified methyltransferase enzymes.

Materials:

  • Purified recombinant human DOT1L and other methyltransferases.

  • Histone H3 peptide (or other appropriate substrate).

  • S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).

  • This compound or other test compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).

  • 96-well filter plates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the specific methyltransferase enzyme, and its corresponding histone substrate in each well of a 96-well plate.

  • Add this compound or the vehicle control (e.g., DMSO) at various concentrations to the wells.

  • Initiate the methylation reaction by adding ³H-SAM to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Transfer the reaction mixtures to a filter plate to capture the precipitated, radiolabeled histone substrate.

  • Wash the filter plate multiple times with TCA to remove unincorporated ³H-SAM.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone H3K79 Methylation ELISA

This assay quantifies the levels of a specific histone modification within cells to assess the cellular potency of an inhibitor.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11).

  • Cell culture medium and reagents.

  • This compound or other test compounds.

  • Histone extraction buffer.

  • ELISA plate pre-coated with an antibody specific for total Histone H3.

  • Primary antibody specific for H3K79me2.

  • HRP-conjugated secondary antibody.

  • TMB substrate and stop solution.

  • Microplate reader.

Procedure:

  • Seed the MLL-rearranged leukemia cells in a 96-well plate and treat with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Harvest the cells and perform histone extraction to isolate total histone proteins.

  • Coat the wells of an ELISA plate with the extracted histones.

  • Block the wells to prevent non-specific antibody binding.

  • Add the primary antibody against H3K79me2 to the wells and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • After incubation and further washing, add the TMB substrate and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Normalize the H3K79me2 signal to the total Histone H3 levels (determined in a parallel ELISA) and calculate the IC50 value for the inhibition of cellular H3K79 methylation.

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

DOT1L_Signaling_Pathway cluster_0 MLL-rearranged Leukemia Cell MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates (H3K79me) Leukemogenic Gene Expression Leukemogenic Gene Expression H3K79->Leukemogenic Gene Expression activates Leukemia Progression Leukemia Progression Leukemogenic Gene Expression->Leukemia Progression This compound This compound This compound->DOT1L inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay A1 Incubate Enzyme, Substrate, & this compound A2 Add ³H-SAM to start reaction A1->A2 A3 Stop reaction & filter A2->A3 A4 Measure radioactivity A3->A4 A5 Calculate IC50 A4->A5 B1 Treat cells with this compound B2 Extract histones B1->B2 B3 Perform H3K79me2 ELISA B2->B3 B4 Measure absorbance B3->B4 B5 Calculate IC50 B4->B5

A Comparative Analysis of Gene Expression Changes Induced by Different DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various DOT1L inhibitors, supported by experimental data. We delve into the nuanced differences and striking similarities in their effects on gene expression, offering a comprehensive resource to inform future research and therapeutic strategies.

DOT1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a critical role in the regulation of gene expression. Its aberrant activity is particularly implicated in the pathogenesis of MLL-rearranged leukemias, making it a prime target for therapeutic intervention. A number of small molecule inhibitors of DOT1L have been developed, with pinometostat (EPZ-5676) and SGC0946 being among the most extensively studied. This guide presents a comparative analysis of the gene expression changes induced by these and other DOT1L inhibitors, providing a framework for understanding their mechanisms of action and potential clinical applications.

Comparative Efficacy of DOT1L Inhibitors

The anti-proliferative activity of DOT1L inhibitors has been evaluated across a range of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. A comparative study of this compound (EPZ5676) and two other novel DOT1L inhibitors, compound 10 and compound 11, in 14 human leukemia cell lines revealed a similar sensitivity profile, particularly in cell lines harboring MLL fusion oncogenes.[1]

Cell LineLeukemia TypeOncogenic DriverEPZ5676 IC50 (nM)Compound 10 IC50 (nM)Compound 11 IC50 (nM)
MOLM-13AMLMLL-AF98.34.86.2
MV4-11AMLMLL-AF410.56.17.9
RS4;11ALLMLL-AF415.28.911.6
SEMALLMLL-AF421.412.516.2
KOPN-8B-ALLMLL-AF433.119.425.1
NOMO-1AMLMLL-AF945.626.734.6
OCI-AML2AMLNPM1c>10000>10000>10000
OCI-AML3AMLNPM1c>10000>10000>10000
HL-60APLPML-RARA>10000>10000>10000
K562CMLBCR-ABL>10000>10000>10000
NB4APLPML-RARA>10000>10000>10000
REHB-ALLTEL-AML1>10000>10000>10000
SKM-1AML->10000>10000>10000
U937AML->10000>10000>10000

Gene Expression Changes: A Tale of Two Inhibitors

One study that compared the magnitude of changes in differentially expressed genes after treatment with this compound and a novel DOT1L inhibitor (compound 10) found a striking correlation.[2] This suggests that different DOT1L inhibitors with distinct chemical structures produce a highly specific and similar on-target effect on the transcriptome.[2]

Both this compound and SGC0946 have been shown to effectively reduce the levels of H3K79 methylation, a hallmark of DOT1L activity.[2][3] In cerebellar granule neuron precursors, treatment with either SGC0946 or EPZ5676 (this compound) resulted in a decrease in H3K79me1, H3K79me2, and H3K79me3 levels.[2]

The primary targets of DOT1L inhibition in MLL-rearranged leukemias are the downstream targets of the MLL-fusion proteins, most notably HOXA9 and MEIS1.[4][5] Inhibition of DOT1L leads to a significant downregulation of these key leukemogenic genes.[4][5]

Signaling Pathways Modulated by DOT1L Inhibition

The effects of DOT1L inhibitors on gene expression are mediated through their influence on complex signaling networks.

The DOT1L-SIRT1-SUV39H1 Axis in Gene Silencing

In MLL-rearranged leukemia, DOT1L activity maintains an open chromatin state at MLL-fusion target genes. It achieves this by inhibiting the chromatin localization of a repressive complex consisting of SIRT1 and SUV39H1.[1][6][7] Upon DOT1L inhibition, this repressive complex is recruited to the target gene loci, leading to a decrease in H3K9 acetylation and an increase in H3K9 methylation, ultimately resulting in gene silencing.[1][6][7]

DOT1L_SIRT1_SUV39H1_Pathway cluster_0 Active Gene Expression (DOT1L Active) cluster_1 Gene Silencing (DOT1L Inhibited) DOT1L DOT1L Target_Genes_Active MLL-Fusion Target Genes (e.g., HOXA9, MEIS1) DOT1L->Target_Genes_Active Maintains Open Chromatin SIRT1_SUV39H1 SIRT1/SUV39H1 Complex DOT1L->SIRT1_SUV39H1 Inhibits Localization MLL_Fusion MLL_Fusion MLL_Fusion->Target_Genes_Active Recruits DOT1L_Inhibitor DOT1L Inhibitor (e.g., this compound, SGC0946) DOT1L_Inactive DOT1L DOT1L_Inhibitor->DOT1L_Inactive Inhibits SIRT1_SUV39H1_Active SIRT1/SUV39H1 Complex Target_Genes_Silenced MLL-Fusion Target Genes (Silenced) SIRT1_SUV39H1_Active->Target_Genes_Silenced Promotes Repressive Chromatin

DOT1L-SIRT1-SUV39H1 Signaling Pathway
Resistance Mechanisms and the MAPK/ERK Pathway

Resistance to DOT1L inhibitors can emerge through the activation of alternative signaling pathways. Studies have shown that resistance to this compound can be mediated by the activation of the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK/ERK) pathways, leading to increased drug efflux.[4]

DOT1L_Resistance_Pathway DOT1L_Inhibitor DOT1L Inhibitor (this compound) DOT1L DOT1L DOT1L_Inhibitor->DOT1L Inhibits Leukemia_Cell MLL-rearranged Leukemia Cell DOT1L_Inhibitor->Leukemia_Cell Induces DOT1L->Leukemia_Cell Promotes Survival Apoptosis Apoptosis Leukemia_Cell->Apoptosis Resistance Drug Resistance Leukemia_Cell->Resistance Develops MAPK_ERK RAS/RAF/MEK/ERK (MAPK/ERK) Pathway Resistance->MAPK_ERK Activates Drug_Efflux Increased Drug Efflux MAPK_ERK->Drug_Efflux Leads to Drug_Efflux->DOT1L_Inhibitor Reduces Efficacy

MAPK/ERK Pathway in DOT1L Inhibitor Resistance

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of DOT1L inhibitors.

RNA-Sequencing (RNA-Seq)

The following protocol provides a general workflow for analyzing gene expression changes upon DOT1L inhibitor treatment.

RNA_Seq_Workflow Cell_Culture 1. Cell Culture (e.g., MOLM-13, MV4-11) Treatment 2. Treatment - DOT1L Inhibitor (e.g., this compound, SGC0946) - Vehicle Control (e.g., DMSO) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction (e.g., Trizol, Qiagen RNeasy Kit) Treatment->RNA_Extraction Library_Prep 4. Library Preparation (e.g., Illumina TruSeq RNA Library Prep Kit) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina HiSeq) Library_Prep->Sequencing Data_Analysis 6. Data Analysis - Read Alignment (e.g., STAR) - Differential Gene Expression (e.g., DESeq2) - Pathway Analysis Sequencing->Data_Analysis

RNA-Sequencing Experimental Workflow

Cell Culture and Treatment:

  • Cell Lines: MLL-rearranged leukemia cell lines such as MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4) are commonly used.[1][8]

  • Inhibitor Concentration: Cells are treated with varying concentrations of the DOT1L inhibitor or a vehicle control (e.g., DMSO). Concentrations are often chosen based on previously determined IC50 values.

  • Treatment Duration: Treatment times can range from a few hours to several days (e.g., 3, 6, and 9 days) to capture both early and late gene expression changes.[2]

RNA Extraction and Sequencing:

  • Total RNA is extracted from the cells using standard methods like Trizol or commercial kits.

  • RNA quality and quantity are assessed before proceeding to library preparation.

  • Sequencing libraries are prepared using kits such as the Illumina TruSeq RNA Library Prep Kit.

  • Sequencing is typically performed on an Illumina platform (e.g., HiSeq).[9]

Data Analysis:

  • Sequencing reads are aligned to a reference genome (e.g., hg19 or GRCh38) using aligners like STAR.[9]

  • Differential gene expression analysis is performed using packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon inhibitor treatment.[2]

  • Pathway analysis and gene ontology enrichment are then used to interpret the biological significance of the observed gene expression changes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K79me2

Objective: To determine the genomic localization and changes in H3K79me2 marks following DOT1L inhibitor treatment.

  • Cell Treatment and Crosslinking: Cells are treated with the DOT1L inhibitor or vehicle control. Formaldehyde is added to crosslink proteins to DNA.

  • Chromatin Shearing: The crosslinked chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific for H3K79me2 is used to immunoprecipitate the chromatin fragments containing this modification.[10] A non-specific IgG is used as a negative control.

  • DNA Purification and Library Preparation: The DNA is purified from the immunoprecipitated complexes, and sequencing libraries are prepared.

  • Sequencing and Data Analysis: The libraries are sequenced, and the reads are aligned to the reference genome. Peak calling algorithms are used to identify regions of H3K79me2 enrichment. Differential binding analysis is performed to compare the enrichment between inhibitor-treated and control samples.[10]

Cell Viability and Proliferation Assays

Objective: To assess the effect of DOT1L inhibitors on the viability and proliferation of cancer cells.

  • Cell Seeding: Cells are seeded in multi-well plates at a specific density.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the DOT1L inhibitor.

  • Incubation: The cells are incubated for a defined period (e.g., 7-14 days).

  • Viability Measurement: Cell viability can be measured using various methods:

    • Dye Exclusion: Using dyes like Trypan Blue to count viable cells.

    • Metabolic Assays: Using reagents like MTS or resazurin, which are converted to a colored product by metabolically active cells.

    • ATP Measurement: Luminescence-based assays that measure the amount of ATP, which is proportional to the number of viable cells.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

Conclusion

The available evidence strongly suggests that different DOT1L inhibitors, such as this compound and SGC0946, induce highly similar changes in gene expression, primarily through the on-target inhibition of DOT1L's methyltransferase activity. This leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1 in MLL-rearranged leukemias. While the overall transcriptomic effects are comparable, subtle differences in potency and potential off-target effects may exist, warranting further head-to-head comparative studies with comprehensive, quantitative transcriptomic data. Understanding the intricate signaling pathways affected by these inhibitors, including the DOT1L-SIRT1-SUV39H1 axis and the MAPK/ERK pathway in the context of resistance, is crucial for the rational design of more effective therapeutic strategies, including combination therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the mechanisms of DOT1L inhibition and develop novel anti-cancer therapies.

References

Pinometostat's Enduring Efficacy in Preclinical Arenas: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the long-term preclinical efficacy of Pinometostat (EPZ-5676), a first-in-class DOT1L inhibitor, reveals sustained anti-tumor activity in models of Mixed Lineage Leukemia-rearranged (MLL-r) leukemia. This guide provides a comparative analysis of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental application.

This compound has demonstrated robust single-agent efficacy in various preclinical in vitro and in vivo models of MLL-r leukemia.[1] Its primary mechanism of action involves the selective inhibition of the histone methyltransferase DOT1L, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This epigenetic modification is crucial for the expression of leukemogenic genes, such as HOXA9 and MEIS1, which are hallmarks of MLL-r leukemia.[1][2] Preclinical investigations have consistently shown that prolonged exposure to this compound is essential for inducing cell death and achieving tumor regression.[3][4]

Comparative Efficacy of DOT1L Inhibitors

This compound (EPZ-5676) emerged as a clinical candidate following the development of an earlier DOT1L inhibitor, EPZ004777. While both compounds selectively target DOT1L, this compound exhibits superior potency and more favorable pharmacokinetic properties, making it more suitable for clinical development.[4]

CompoundTargetIn Vitro Potency (IC50)In Vivo EfficacyKey Differentiator
This compound (EPZ-5676) DOT1LSub-nanomolarComplete tumor regressions in rat xenograft models[4]Improved potency and drug-like properties[4]
EPZ004777 DOT1LNot specified in detail, but less potent than this compoundProlonged survival in a mouse model of MLL-r leukemia[4]Limited in vivo effectiveness due to pharmacokinetic properties[4]

Long-Term Efficacy in Xenograft Models

In a rat xenograft model of MLL-rearranged leukemia, continuous intravenous infusion of this compound led to complete and sustained tumor regressions.[4] These effects were observed at well-tolerated doses, with no significant body weight loss or other overt signs of toxicity.[4] The profound and sustained inhibition of tumor growth underscores the potential of this compound as a long-term therapeutic agent for MLL-r leukemia.[4]

Experimental Protocols

In Vivo Xenograft Efficacy Study

A standard preclinical model to assess the long-term efficacy of this compound involves the following steps:

  • Cell Line Implantation: Human MLL-rearranged leukemia cells (e.g., KOPN-8, MOLM-13) are implanted subcutaneously into immunocompromised rodents (e.g., nude rats or mice).

  • Tumor Growth and Staging: Tumors are allowed to grow to a palpable size. Animals are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered via continuous intravenous infusion for a specified period (e.g., 21 or 28 days).[3][4] This method is chosen to maintain the sustained drug exposure required for optimal efficacy.[3]

  • Tumor Volume Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the treatment period, or at specified time points, tumor tissues, peripheral blood mononuclear cells (PBMCs), and bone marrow cells are collected to assess the levels of H3K79 methylation and the expression of target genes like HOXA9 and MEIS1.[4][5]

  • Toxicity Assessment: Animal body weight and overall health are monitored throughout the study to assess treatment-related toxicity.

  • Long-Term Follow-up: After the treatment period, a subset of animals may be monitored for tumor regrowth to evaluate the durability of the response.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

To assess the impact of this compound on H3K79 methylation at specific gene loci, ChIP-seq is performed:

  • Cell Fixation: Leukemia cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication.

  • Immunoprecipitation: An antibody specific for H3K79me2 is used to immunoprecipitate the chromatin fragments.

  • DNA Purification: The DNA is then purified from the immunoprecipitated complexes.

  • Sequencing: The purified DNA is sequenced, and the reads are mapped to the genome to identify the regions enriched for H3K79me2.

  • Data Analysis: The enrichment of H3K79me2 at target gene loci, such as HOXA9 and MEIS1, is compared between this compound-treated and control cells.[1][6]

Visualizing the Molecular Pathway and Experimental Design

To better understand the context of this compound's action and evaluation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and mechanisms of resistance.

Pinometostat_Mechanism_of_Action cluster_0 MLL-rearranged Leukemia Cell MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates H3K79me2 H3K79me2 H3K79->H3K79me2 Leukemogenic Genes (HOXA9, MEIS1) Leukemogenic Genes (HOXA9, MEIS1) H3K79me2->Leukemogenic Genes (HOXA9, MEIS1) activates transcription Leukemia Progression Leukemia Progression Leukemogenic Genes (HOXA9, MEIS1)->Leukemia Progression This compound This compound This compound->DOT1L inhibits

Figure 1. this compound's mechanism of action in MLL-r leukemia.

Preclinical_Xenograft_Workflow cluster_workflow Long-Term Efficacy Study Workflow start Implant MLL-r cells into mice tumor_growth Allow tumors to establish start->tumor_growth randomize Randomize mice into groups tumor_growth->randomize treatment Administer this compound or vehicle (21-28 days) randomize->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint analysis monitoring->endpoint pd_analysis Pharmacodynamic analysis (H3K79me2, gene expression) endpoint->pd_analysis survival Long-term survival monitoring endpoint->survival

Figure 2. Experimental workflow for a preclinical xenograft study.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound cluster_efflux Drug Efflux cluster_pathway Signaling Pathway Activation This compound This compound Leukemia Cell ABCB1 ABCB1 (Drug Efflux Pump) PI3K/AKT PI3K/AKT Pinometostat_out This compound (extracellular) ABCB1->Pinometostat_out efflux Cell Survival Cell Survival PI3K/AKT->Cell Survival RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK->Cell Survival

Figure 3. Key mechanisms of resistance to this compound.

Resistance to this compound

Despite its promising preclinical activity, resistance to this compound can emerge.[1] Studies have identified several mechanisms, including the upregulation of drug efflux transporters like ABCB1 (P-glycoprotein) and the activation of alternative signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[1][2] Understanding these resistance mechanisms is crucial for developing combination therapies to enhance and prolong the efficacy of this compound in the clinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Pinometostat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of investigational compounds like Pinometostat are paramount for ensuring personnel safety and environmental protection. This compound (also known as EPZ-5676) is a potent, selective small-molecule inhibitor of the DOT1L histone methyltransferase.[1][2] Adherence to strict disposal protocols is essential due to its potential hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potential respiratory irritation.[3] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[4]

This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.

I. Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be familiar with its safety profile and the necessary handling precautions.

Personal Protective Equipment (PPE) and Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4] A comprehensive PPE strategy is mandatory and includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant protective gloves.[3]

  • Body Protection: An impervious lab coat or clothing.[3]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or when handling the powder form.[3]

Accessible safety showers and eye wash stations are essential in any laboratory where this compound is handled.[3]

Storage: Proper storage is critical to maintaining the compound's stability and preventing accidental exposure.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4]

  • For long-term storage, maintain the powdered form at -20°C and solutions at -80°C.[1][4]

  • The storage area should be secure and locked.[3]

Hazard Class & Precautionary Statements Description
GHS Classification Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure (Category 3); Acute and Chronic Aquatic Toxicity (Category 1).[3][4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.[3][4]
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P273: Avoid release to the environment.[3][4]
First Aid (Response) Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a physician. Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician. Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

II. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations.[3] In-lab chemical neutralization is not recommended. The following protocol outlines the standard operational procedure for waste collection and disposal.

Experimental Protocol: Hazardous Waste Segregation and Collection

  • Waste Minimization: Before generating waste, employ strategies to minimize the volume of chemical waste produced. This includes ordering the smallest necessary quantity of the chemical, maintaining a chemical inventory to avoid redundant purchases, and reducing the scale of experiments when feasible.[5]

  • Waste Identification: All waste streams containing this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired pure this compound powder.

    • Stock solutions (typically in DMSO).[6]

    • Contaminated consumables (e.g., pipette tips, tubes, vials).

    • Contaminated PPE (e.g., gloves).

    • Rinsate from cleaning contaminated glassware.

  • Container Selection:

    • Use only designated and appropriate hazardous waste containers, which are preferably made of plastic and have a secure, sealable lid.[5]

    • For liquid waste (e.g., solutions in DMSO), use a non-reactive container with a screw cap.

    • For solid waste (e.g., contaminated tips, vials, gloves), use a designated solid chemical waste container or a securely lined cardboard box specifically for this purpose.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding the first piece of waste.[5]

    • Clearly write "this compound Waste" on the label.

    • List all chemical constituents and their approximate percentages, including solvents (e.g., DMSO ~99%, this compound <1%).

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic).

  • Accumulation and Storage:

    • Keep waste containers securely closed at all times, except when adding waste.[5]

    • Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5] Do not move waste between different rooms for storage.

  • Disposal of "Empty" Containers:

    • The original this compound container is not considered "empty" by regulatory standards simply because all visible product has been removed.[7]

    • For acutely hazardous materials, containers must be triple-rinsed with a suitable solvent.[7]

    • The rinsate generated from this process must be collected and disposed of as hazardous liquid waste.[7]

    • After rinsing, remove or deface the original product label before disposing of the container in the appropriate solid waste stream (e.g., lab glass disposal).[7]

  • Requesting Waste Pickup:

    • Once a waste container is full or has been stored for the maximum allowable time (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHRS) department to schedule a waste pickup.[5]

III. Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[3]

  • Utilize PPE: Don full personal protective equipment as described in Section I.[3]

  • Containment: Prevent the spill from spreading or entering drains or water courses.[3]

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]

    • For powder spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[3]

  • Disposal: Collect all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container, label it appropriately, and dispose of it according to the protocol in Section II.[3]

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Pinometostat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Pinometostat. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Engineering Controls: Work with this compound should be conducted in a well-ventilated area.[1][2] An accessible safety shower and eye wash station are mandatory.[1]

Personal Protective Equipment Summary:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]To prevent eye irritation from splashes or dust.[1]
Hand Protection Protective gloves.[1]To prevent skin irritation upon contact.[1]
Body Protection Impervious clothing.[1]To protect skin from exposure.
Respiratory Suitable respirator.[1]To prevent respiratory tract irritation from dust or aerosols.[1]

Note: No occupational exposure limit values have been established for this compound.[1]

Step-by-Step Handling Protocol

Preparation & Weighing:

  • Don all required PPE as specified in the table above.

  • Conduct all manipulations of solid this compound within a chemical fume hood or other suitable containment device to avoid dust and aerosol formation.[1][2]

  • Use only dedicated, calibrated equipment for weighing.

Dissolution:

  • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

  • Cap the container securely before agitation.

General Use:

  • Avoid all direct contact with the substance.[1][2]

  • Do not eat, drink, or smoke in the designated work area.[1][2]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, contain the spill.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1]

  • For solid spills, carefully sweep or vacuum, avoiding dust generation.

  • Collect all contaminated materials in a sealed container for disposal.[2]

  • Decontaminate the spill area and all equipment used for cleanup.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water.[1][2] Call a POISON CENTER or doctor if you feel unwell.[2]
If on Skin Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1]
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, weighing papers, and cleaning materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste container through an approved hazardous waste disposal plant.[2]

  • Environmental Precaution: Prevent the release of this compound into the environment, drains, or water courses.[1][2]

This compound Handling Workflow

The following diagram illustrates the key stages of the handling process, emphasizing safety checkpoints.

Pinometostat_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Don PPE B Prepare Well-Ventilated Area A->B C Weighing / Aliquoting B->C D Experimentation C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Doff PPE F->G H Dispose via Approved Hazardous Waste Stream G->H Final Step

Caption: Workflow for the safe handling of this compound.

References

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